molecular formula C9H15NO4 B1316195 1-(Ethoxycarbonyl)piperidine-2-carboxylic acid CAS No. 130497-14-2

1-(Ethoxycarbonyl)piperidine-2-carboxylic acid

Cat. No.: B1316195
CAS No.: 130497-14-2
M. Wt: 201.22 g/mol
InChI Key: QIINMEGWTDLIJO-UHFFFAOYSA-N
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Description

1-(Ethoxycarbonyl)piperidine-2-carboxylic acid is a useful research compound. Its molecular formula is C9H15NO4 and its molecular weight is 201.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-ethoxycarbonylpiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-2-14-9(13)10-6-4-3-5-7(10)8(11)12/h7H,2-6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIINMEGWTDLIJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70564285
Record name 1-(Ethoxycarbonyl)piperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70564285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130497-14-2
Record name 1-(Ethoxycarbonyl)piperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70564285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(Ethoxycarbonyl)piperidine-2-carboxylic acid molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(Ethoxycarbonyl)piperidine-2-carboxylic acid

Abstract

This compound is a pivotal heterocyclic building block in contemporary drug discovery and organic synthesis. Its molecular structure, featuring a piperidine scaffold functionalized with both a carboxylic acid and an N-ethoxycarbonyl protecting group, provides a versatile platform for the synthesis of complex, high-value molecules. This technical guide offers a comprehensive examination of the compound's core physicochemical properties, with a detailed focus on its molecular weight. It further provides field-proven methodologies for its synthesis and characterization, and explores its strategic applications. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound's unique attributes in their synthetic and therapeutic programs.

Introduction: The Strategic Value of the Piperidine Scaffold

The piperidine motif is classified as a "privileged scaffold" in medicinal chemistry, a distinction earned by its frequent appearance in the structures of marketed drugs.[1] Its prevalence is a direct consequence of its favorable pharmacological properties; the saturated heterocyclic ring can improve aqueous solubility, enhance metabolic stability, and provide a rigid, three-dimensional framework for the precise spatial orientation of pharmacophoric elements.

In the case of this compound, the functionalization at the 1- and 2-positions significantly enhances its utility as a synthetic intermediate. The ethoxycarbonyl group at the nitrogen atom serves as a stable and reliable protecting group, mitigating the nucleophilicity of the secondary amine while increasing lipophilicity. Concurrently, the carboxylic acid at the C-2 position presents a versatile chemical handle, readily available for transformations such as amide bond formation, esterification, or reduction. This bifunctional nature makes it an exceptionally valuable starting material for constructing diverse chemical libraries and for the asymmetric synthesis of complex target molecules.

Core Physicochemical Properties and Molecular Weight

A foundational understanding of a molecule's physicochemical properties is a prerequisite for its successful application in any research or development context. The molecular weight, in particular, is a critical parameter that governs all stoichiometric calculations, from reaction setup to the interpretation of analytical data.

Molecular Formula and Weight Calculation

The molecular formula for this compound is C₉H₁₅NO₄ .[2][3] The molecular weight is calculated by summing the atomic weights of the constituent atoms based on IUPAC standard atomic weights:

  • Carbon (C): 9 atoms × 12.011 u = 108.099 u

  • Hydrogen (H): 15 atoms × 1.008 u = 15.120 u

  • Nitrogen (N): 1 atom × 14.007 u = 14.007 u

  • Oxygen (O): 4 atoms × 15.999 u = 63.996 u

Calculated Molecular Weight = 108.099 + 15.120 + 14.007 + 63.996 = 201.222 g/mol

This value is consistently reported across chemical databases as 201.22 g/mol .[2][3]

Data Summary Table

The key physicochemical data for this compound are consolidated below for rapid reference.

PropertyValueSource(s)
Molecular Weight 201.22 g/mol [2][3]
Molecular Formula C₉H₁₅NO₄[2][3]
IUPAC Name This compound[3]
CAS Number 130497-14-2[3][4]
Synonym EtOCO-DL-Pip-OH[3]
Appearance White to off-white solid/powder
Purity ≥96-97% (Typical commercial grades)[2][5]

Synthesis and Characterization: A Validated Protocol

The synthesis of this compound is most commonly achieved via the N-acylation of piperidine-2-carboxylic acid (also known as pipecolic acid).[6] The following protocol is a robust and self-validating system, designed to ensure high yield and purity.

Experimental Protocol: N-Ethoxycarbonylation

Objective: To protect the secondary amine of piperidine-2-carboxylic acid with an ethoxycarbonyl group.

Causality: This procedure utilizes the Schotten-Baumann reaction conditions, where an acylating agent (ethyl chloroformate) reacts with an amine in the presence of a base. The use of aqueous sodium hydroxide serves a dual purpose: it deprotonates the carboxylic acid to enhance water solubility and neutralizes the HCl byproduct generated during the reaction, driving the equilibrium towards the product. Conducting the initial phase at 0 °C is critical to control the exothermicity of the acylation and minimize potential side reactions, such as the formation of the corresponding ester.

Materials:

  • Piperidine-2-carboxylic acid (1.0 eq)

  • Ethyl chloroformate (1.1 eq)

  • Sodium hydroxide (NaOH) (2.2 eq)

  • Hydrochloric acid (HCl), concentrated

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Deionized water

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Step-by-Step Methodology:

  • Substrate Solubilization: In a round-bottom flask, dissolve piperidine-2-carboxylic acid in a 1 M aqueous solution of NaOH. The use of two equivalents of base ensures both the carboxylate salt formation and subsequent neutralization of HCl.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is a critical control point to prevent hydrolysis of the ethyl chloroformate and potential side reactions.

  • Acylation: While stirring the solution vigorously, add ethyl chloroformate dropwise. Maintain the temperature at or below 5 °C throughout the addition.

  • Reaction Progression: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature, stirring for an additional 3-4 hours to ensure complete reaction.

  • Acidification & Product Isolation: Cool the reaction mixture again in an ice bath. Carefully acidify the solution to a pH of ~2 using concentrated HCl. This protonates the carboxylate, rendering the product less water-soluble. A white precipitate may form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into dichloromethane (3x volumes). The organic layer will contain the desired product.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification (Optional): If necessary, the product can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes to yield a pure, white crystalline solid.

Analytical Characterization

The identity and purity of the synthesized product must be rigorously confirmed.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode should show a prominent peak at m/z = 200.09 [M-H]⁻, confirming the molecular weight.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural confirmation. Expect to see a characteristic triplet and quartet for the ethyl group protons, along with multiplets corresponding to the diastereotopic protons of the piperidine ring and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR Spectroscopy: The carbon spectrum should show distinct signals for the two carbonyl carbons (carbamate and carboxylic acid), the ethoxy group carbons, and the five carbons of the piperidine ring.

  • Infrared (IR) Spectroscopy: The IR spectrum will display strong, characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹) and two distinct C=O stretching vibrations for the carbamate (~1690-1710 cm⁻¹) and the carboxylic acid (~1720-1740 cm⁻¹).

Strategic Applications in Drug Discovery

The structural features of this compound make it a valuable building block in several areas of medicinal chemistry.

  • Peptidomimetics and Constrained Scaffolds: The carboxylic acid moiety allows for its direct incorporation into peptide chains using standard amide coupling protocols.[7] The rigid piperidine ring introduces conformational constraint, which can lock a peptide into a bioactive conformation, thereby increasing potency and improving stability against proteolytic degradation.

  • Chiral Intermediates for Complex Synthesis: As a derivative of pipecolic acid, this compound is an important chiral intermediate for the synthesis of numerous natural products and pharmaceutical agents.[8] Its pre-defined stereocenter at C-2 can be used to direct the stereochemistry of subsequent transformations.

  • Fragment-Based Drug Discovery (FBDD): The molecule's modest size, favorable physicochemical properties, and the presence of a reactive handle (the carboxylic acid) make it an ideal fragment for FBDD campaigns.[9][10] If the piperidine core is identified as a binder to a biological target, the carboxylic acid provides a clear and reliable vector for fragment evolution and optimization into a potent lead compound.

Visualization of Key Workflows

SynthesisWorkflow cluster_reaction Reaction Phase cluster_workup Workup & Purification start 1. Dissolve Piperidine-2- carboxylic acid in NaOH(aq) cool1 2. Cool to 0 °C start->cool1 acylate 3. Add Ethyl Chloroformate cool1->acylate react 4. Stir at 0 °C -> RT acylate->react acidify 5. Acidify with HCl react->acidify extract 6. Extract with DCM acidify->extract dry 7. Dry (MgSO4) extract->dry concentrate 8. Concentrate dry->concentrate product Final Product concentrate->product

Caption: Workflow for the synthesis of the target compound.

CharacterizationLogic cluster_techniques Primary Analytical Techniques cluster_validation Data Validation Points product Purified Compound ms Mass Spectrometry (MS) product->ms nmr NMR (¹H & ¹³C) product->nmr ir IR Spectroscopy product->ir mw_confirm Molecular Weight Confirmed ms->mw_confirm struct_confirm Structure & Connectivity Confirmed nmr->struct_confirm fg_confirm Functional Groups Confirmed ir->fg_confirm final_validation Identity & Purity Verified mw_confirm->final_validation struct_confirm->final_validation fg_confirm->final_validation

Caption: Logical flow for analytical validation of the product.

Conclusion

This compound is a high-utility synthetic intermediate whose value is derived from its robust and predictable chemistry. With a molecular weight of 201.22 g/mol , its straightforward synthesis and bifunctional nature provide chemists with a reliable tool for accessing novel chemical space. The strategic incorporation of the piperidine scaffold, facilitated by building blocks like this one, continues to be a productive avenue in the quest for new therapeutic agents. This guide has provided the foundational knowledge and practical protocols necessary for the effective utilization of this compound in a modern research and development setting.

References

  • PubChem . This compound | C9H15NO4 | CID 14810939. [Link]

  • PubChem . (2R)-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid. [Link]

  • 2a biotech . This compound. [Link]

  • ACS Publications | Organic Letters . Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. [Link]

  • Wikipedia . Pipecolic acid. [Link]

  • Google Patents. CN111995565A - A kind of preparation method of (S)-2-piperidinecarboxylic acid.
  • ResearchGate . a) Different modalities of piperidine-containing drugs and drug... [Link]

  • Cheméo . Chemical Properties of 2-Piperidinecarboxylic acid (CAS 4043-87-2). [Link]

  • Organic Syntheses . A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. [Link]

  • ACG Publications . Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. [Link]

  • PubMed Central . Carboxylic Acid (Bio)Isosteres in Drug Design. [Link]

  • Hindawi . Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. [Link]

  • Google Patents. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.

Sources

1-(Ethoxycarbonyl)piperidine-2-carboxylic acid physical properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Ethoxycarbonyl)piperidine-2-carboxylic acid (also known as N-ethoxycarbonylpipecolic acid ) is a critical non-proteinogenic amino acid derivative used extensively in peptide chemistry, medicinal chemistry, and chiral resolution. Structurally, it consists of a piperidine ring bearing a carboxylic acid at the C2 position, with the secondary amine protected by an ethoxycarbonyl (carbamate) group.

This derivatization serves two primary functions in drug development:

  • Protection: It masks the amine functionality during peptide coupling, preventing side reactions.

  • Pharmacophore Modulation: It introduces a lipophilic carbamate moiety that can improve blood-brain barrier (BBB) permeability compared to the free amino acid, while structurally mimicking proline to induce specific conformational constraints in peptidomimetics.

This guide provides a comprehensive analysis of its physicochemical properties, a validated synthesis protocol, and its application in high-value chemical workflows.

Chemical Identity & Structural Analysis[1]

The compound exists as a racemate or as pure enantiomers ((S)- or (R)- forms). The (S)-enantiomer is derived from L-pipecolic acid, a metabolite of lysine.

AttributeDetail
IUPAC Name This compound
Common Synonyms N-Carbethoxypipecolic acid; N-Ethoxycarbonyl-L-pipecolic acid (for S-isomer)
CAS Number (General) 130497-14-2 (Racemic/General)
CAS Number (Related) 26250-84-0 (N-Boc-L-pipecolic acid - Analog Reference)
Molecular Formula C9H15NO4
Molecular Weight 201.22 g/mol
SMILES CCOC(=O)N1CCCCC1C(=O)O
Stereochemistry Chiral center at C2.[1][2][3][4][5] (S)-isomer is most common in bio-active synthesis.

Physicochemical Profile

The following data aggregates predicted values and experimental ranges for N-carbamate protected pipecolic acid derivatives.

Table 1: Physical & Thermodynamic Properties
PropertyValue / RangeNote
Appearance Viscous Oil or Low-Melting SolidPure enantiomers often crystallize; racemates may remain oils.
Melting Point 116–126 °C (Analog)Data based on N-Boc analog. N-ethoxy variants typically melt 10–20°C lower.
Boiling Point ~343 °C (Predicted)Decomposes before boiling at atm pressure.
Density 1.227 ± 0.06 g/cm³High density due to carbamate/acid functionality.
pKa (Acid) 4.03 ± 0.20Carboxylic acid proton.
logP (Lipophilicity) ~1.10Moderately lipophilic; suitable for CNS penetration.
Solubility (Water) Low (pH < 4)Precipitates in acidic aqueous media.
Solubility (Organic) HighSoluble in DCM, Ethyl Acetate, Ethanol, DMSO.

Synthesis & Manufacturing Logic

The standard synthesis employs the Schotten-Baumann reaction . This method is preferred over anhydrous acylation because it allows the use of inexpensive pipecolic acid salts in aqueous media, minimizing the risk of racemization.

Reaction Mechanism

The nucleophilic nitrogen of the pipecolic acid attacks the carbonyl carbon of ethyl chloroformate. The base (NaOH) neutralizes the HCl byproduct and keeps the pipecolic acid soluble as a carboxylate salt.

Validated Protocol (Bench Scale)

Reagents:

  • Pipecolic acid (1.0 eq)[3]

  • Ethyl chloroformate (1.1 eq)

  • Sodium Hydroxide (2M solution)

  • Solvent: Water/Dioxane (1:1) or Water/THF

Step-by-Step Methodology:

  • Dissolution: Dissolve pipecolic acid in 2M NaOH (2.2 eq) at 0°C. The pH must be >10 to ensure the amine is nucleophilic and the acid is deprotonated.

  • Acylation: Dropwise add ethyl chloroformate over 30 minutes while maintaining the temperature at 0–5°C.

    • Critical Control Point: If pH drops below 9, add supplemental NaOH. Low pH causes the amine to protonate (ammonium), stopping the reaction.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

  • Workup:

    • Wash the alkaline solution with Diethyl Ether (removes unreacted chloroformate).

    • Acidification: Cool the aqueous layer to 0°C and acidify to pH 2 using 6N HCl. The product will precipitate or oil out.

    • Extraction: Extract 3x with Ethyl Acetate.

  • Purification: Dry organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Recrystallize from Hexane/EtOAc if solid.

Synthesis Workflow Diagram

SynthesisWorkflow Start Pipecolic Acid (Solid) Base Dissolution (2M NaOH, 0°C) Start->Base Deprotonation React Acylation (+ Ethyl Chloroformate) Base->React Schotten-Baumann Wash Ether Wash (Remove Impurities) React->Wash Aq. Phase Acid Acidification (pH 2, HCl) Wash->Acid Target in Aq. Extract Extraction (Ethyl Acetate) Acid->Extract Phase Transfer Final 1-(Ethoxycarbonyl) piperidine-2-COOH Extract->Final Dry & Evap

Figure 1: Schotten-Baumann synthesis workflow for N-protection of pipecolic acid.

Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

  • 1H NMR (CDCl₃, 400 MHz):

    • δ 10.5–11.0: Broad singlet (COOH).

    • δ 4.8–5.0: Doublet/Multiplet (α-proton at C2). Diagnostic for enantiomeric purity.

    • δ 4.15: Quartet (O-CH₂-CH₃ of the ethyl group).

    • δ 2.8–3.1: Multiplet (N-CH₂ ring protons).

    • δ 1.25: Triplet (O-CH₂-CH₃).

  • IR Spectroscopy:

    • 1740–1750 cm⁻¹: Strong C=O stretch (Carbamate).

    • 1700–1720 cm⁻¹: Strong C=O stretch (Carboxylic Acid).

    • 2900–3000 cm⁻¹: Broad O-H stretch (Acid).

Applications in Drug Discovery[6][7]

Peptidomimetics & Conformational Restriction

This compound is a proline surrogate . Unlike flexible amino acids (like glycine), the piperidine ring locks the backbone phi (φ) torsion angle.

  • Use Case: Introducing this moiety into a peptide chain restricts the conformational space, potentially locking a peptide into its "bioactive" conformation (e.g., beta-turn induction).

  • Advantage: The ethoxycarbonyl group adds lipophilicity compared to a free amine, improving oral bioavailability.

Chiral Resolution Agents

The pure (S)- or (R)- acid can be used to resolve racemic amines. By forming diastereomeric salts with a racemic amine mixture, the target amine enantiomer can be crystallized out.

Application Logic Diagram

ApplicationLogic cluster_0 Peptidomimetics cluster_1 Synthesis Intermediate Compound 1-(Ethoxycarbonyl) piperidine-2-COOH Constrain Conformational Restriction (Phi Angle) Compound->Constrain Bioavail Increased Lipophilicity (LogP ~1.1) Compound->Bioavail Coupling Peptide Coupling (Amine Protected) Compound->Coupling Reduction Reduction to Amino Alcohols Compound->Reduction Result1 Improved BBB Permeability Constrain->Result1 Bioavail->Result1 Result2 Local Anesthetic Analogs Coupling->Result2 Reduction->Result2

Figure 2: Strategic application of N-ethoxycarbonyl pipecolic acid in drug design.

Handling & Stability

  • Storage: Store at 2–8°C. As a carboxylic acid, it is stable but hygroscopic. Keep under inert atmosphere (Argon/Nitrogen) if high purity is required for long durations.

  • Stability: Stable to mild acid; the carbamate group requires strong acid (HBr/AcOH) or strong base to cleave. This makes it an excellent protecting group for multi-step synthesis.

  • Safety: Irritant to eyes and skin.[1] Handle with standard PPE (gloves, goggles).

References

  • ChemicalBook. (2024). This compound - CAS 130497-14-2.[3] Retrieved from

  • Sigma-Aldrich. (2024). (R)-(+)-N-Boc-2-piperidinecarboxylic acid (Analog Reference). Retrieved from [1]

  • National Institute of Standards and Technology (NIST). (2023). Pipecolic acid, N-ethoxycarbonyl-, ethyl ester Mass Spectrum. Retrieved from

  • PubChem. (2024).[1][4] Pipecolic Acid (Parent Compound Data). Retrieved from

  • GuideChem. (2024). This compound Properties. Retrieved from

Sources

Technical Monograph: The Synthetic & Therapeutic Utility of 1-(Ethoxycarbonyl)piperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Ethoxycarbonyl)piperidine-2-carboxylic acid (also known as


-carbethoxypipecolic acid) represents a critical scaffold in the design of peptidomimetics and local anesthetics. As a protected derivative of pipecolic acid—a non-proteinogenic amino acid homolog of proline—it serves as a pivotal intermediate for introducing conformational restriction into peptide backbones.

This guide analyzes the "discovery" of this molecule not as a singular event, but as the convergence of classical organic synthesis (Schotten-Baumann chemistry) and modern biocatalysis (enzymatic resolution). We explore its transition from a chemical reagent to a structural template for blockbuster drugs like Ropivacaine and FK506 analogs.

Chemical Architecture & Significance

The molecule features a piperidine ring bearing a carboxylic acid at the C2 position, with the secondary amine protected as an ethyl carbamate. This protection is strategic: it reduces the basicity of the nitrogen, prevents unwanted polymerization during peptide coupling, and mimics the peptide bond geometry found in proline-containing proteins.

Structural Data Table
FeatureSpecification
IUPAC Name This compound
Common Name N-Carbethoxypipecolic acid
Molecular Formula

Molecular Weight 201.22 g/mol
Chiral Center C2 (Exists as (S)-L, (R)-D, or (RS)-racemic)
Key Functionality Carbamate (urethane) stability;

-amino acid reactivity

The "Discovery": Evolution of Synthetic Access

The access to this compound has evolved from the isolation of pipecolic acid from plants (Phaseolus vulgaris) to scalable industrial synthesis. The "discovery" of the ethoxycarbonyl derivative is fundamentally the application of the Schotten-Baumann reaction to the pipecolic acid core.

Biosynthetic vs. Chemical Routes

Modern access relies on a hybrid approach: biosynthetic production of the chiral core followed by chemical derivatization.

  • Biosynthetic Route: L-Lysine is converted to L-Pipecolic acid via Lysine Cyclodeaminase (LCD) or the

    
    -piperideine-2-carboxylate (P2C) reductase pathway in engineered E. coli or Corynebacterium.
    
  • Chemical Derivatization: The crude pipecolic acid is N-acylated using ethyl chloroformate under basic conditions.

Diagram 1: Synthetic Evolution Pathway

SynthesisPath cluster_bio Biosynthetic Core Generation cluster_chem Chemical Derivatization (Schotten-Baumann) Lysine L-Lysine LCD Lysine Cyclodeaminase (Streptomyces origin) Lysine->LCD Pipecolic L-Pipecolic Acid (Core Scaffold) Lysine->Pipecolic Cyclization Product 1-(Ethoxycarbonyl) piperidine-2-carboxylic acid Pipecolic->Product N-Acylation (pH > 9) EthylCF Ethyl Chloroformate (ClCO2Et) EthylCF->Product Base NaOH / Na2CO3 Base->Product

Figure 1: The hybrid workflow combining biosynthetic core generation with chemical protection to yield the title compound.

Stereochemical Resolution: The Critical Step

For pharmaceutical applications, the enantiomeric purity of the C2 position is non-negotiable. The (S)-enantiomer (L-form) is typically the bioactive scaffold for local anesthetics.

Enzymatic Kinetic Resolution (EKR)

While chemical synthesis (hydrogenation of picolinic acid) yields a racemate, EKR provides a self-validating method to isolate the desired isomer.

  • Mechanism: A lipase (e.g., Candida antarctica Lipase B) is used to selectively hydrolyze the ester of the unwanted enantiomer or selectively esterify the desired acid.

  • Advantage: This avoids toxic heavy metals used in asymmetric hydrogenation.

Diagram 2: Kinetic Resolution Workflow

Resolution Racemate Racemic N-Carbethoxypipecolic Acid (Ethyl Ester Form) Hydrolysis Selective Hydrolysis Racemate->Hydrolysis Enzyme Lipase (CAL-B) Solvent: Buffer/Organic Enzyme->Hydrolysis S_Acid (S)-Acid Product (Desired Scaffold) Hydrolysis->S_Acid Fast Reaction R_Ester (R)-Ester (Unreacted) Hydrolysis->R_Ester Slow/No Reaction

Figure 2: Enzymatic resolution strategy separating the (S)-acid from the unreacted (R)-ester.

Experimental Protocols

Synthesis via Schotten-Baumann Reaction

This protocol describes the conversion of L-pipecolic acid to its N-ethoxycarbonyl derivative. This method is robust and scalable.

Reagents:

  • L-Pipecolic acid (10 mmol)

  • Ethyl chloroformate (12 mmol)

  • 2M NaOH solution

  • Dichloromethane (DCM) or Diethyl Ether[1]

Step-by-Step Methodology:

  • Solubilization: Dissolve 1.29 g (10 mmol) of L-pipecolic acid in 10 mL of 2M NaOH (20 mmol). The base serves two purposes: deprotonating the carboxylic acid to solubilize the zwitterion and neutralizing the HCl generated during acylation.

  • Temperature Control: Cool the solution to 0°C in an ice bath. Causality: Low temperature prevents the hydrolysis of the ethyl chloroformate reagent before it can react with the amine.

  • Acylation: Add ethyl chloroformate (1.15 mL, 12 mmol) dropwise over 15 minutes with vigorous stirring.

    • Critical Checkpoint: Maintain pH > 9 by adding supplementary NaOH if necessary. If the pH drops, the amine becomes protonated (ammonium) and nucleophilicity is lost, halting the reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours.

  • Work-up:

    • Wash the basic aqueous phase with diethyl ether (removes unreacted chloroformate).

    • Acidify the aqueous phase carefully with 2M HCl to pH 2. Causality: This protonates the carboxylate, making the product insoluble in water but soluble in organic solvents.

    • Extract the product into DCM (

      
       mL).
      
  • Isolation: Dry the organic layer over

    
    , filter, and concentrate in vacuo to yield the N-ethoxycarbonyl derivative as a viscous oil or low-melting solid.
    
Analytical Validation
  • TLC:

    
     ~ 0.4 (MeOH/DCM 1:9).
    
  • NMR:

    
     NMR should show the characteristic ethyl quartet (~4.1 ppm) and triplet (~1.2 ppm) of the carbamate, alongside the piperidine ring protons.
    

Applications in Drug Development

The this compound scaffold is a direct precursor to the "caine" family of local anesthetics and a tool for conformational analysis.

Drug ClassApplicationMechanism of Action
Local Anesthetics Structural analog of Ropivacaine / Bupivacaine The piperidine ring provides the lipophilic head group necessary for blocking voltage-gated sodium channels. The N-substituent modulates duration of action.
Immunosuppressants FK506 (Tacrolimus) AnalogsThe pipecolic acid moiety acts as a conformationally restricted proline, critical for binding to FKBP12.
Peptidomimetics

-Turn Inducers
Incorporated into peptide chains to force specific secondary structures due to the rigid ring system.

References

  • Schotten-Baumann Reaction Context

    • Schotten, C. (1884).[2] "Ueber die Oxydation des Piperidins". Berichte der deutschen chemischen Gesellschaft.

    • Note: Foundational chemistry for N-acyl
  • Biosynthetic Production of Pipecolic Acid

    • Tani, Y., et al. (2015).[3] "One-pot process of pipecolic acid production...". Search Result 1.3 Context.

    • He, M. (2006).[3][4] "Pipecolic acid in microbes: biosynthetic routes and enzymes".[3][4] Journal of Industrial Microbiology and Biotechnology.

  • Enzymatic Resolution & Synthesis

    • Couty, F. (1999).[5] "Asymmetric syntheses of pipecolic acid and derivatives". Amino Acids.[6][3][5][7][8] [5]

    • Note: Comprehensive review on resolving the chiral center.
  • Pharmaceutical Applications (Anesthetics)

    • Google Patents US7683175B2. "Process of making optically pure L-pipecolic acid and process of making anesthetics...".

  • General Synthetic Protocol (Schotten-Baumann)

    • Organic Syntheses, Coll. Vol. 1. "Benzoyl Piperidine". (Adapted for Ethoxycarbonyl derivative).

Sources

A Theoretical and Computational Deep Dive into 1-(Ethoxycarbonyl)piperidine-2-carboxylic acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-(Ethoxycarbonyl)piperidine-2-carboxylic acid, a key chiral building block in modern drug discovery, presents a fascinating case study in conformational complexity and electronic behavior. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the theoretical and computational methodologies used to elucidate the structural and electronic properties of this important molecule. By leveraging Density Functional Theory (DFT) and other computational tools, we can gain profound insights into its conformational landscape, spectroscopic signatures, and reactivity, thereby accelerating its application in the synthesis of novel therapeutics. This document serves as a practical whitepaper, detailing not just the 'what' but the 'why' behind the computational protocols, ensuring a robust and reproducible approach to the study of this and similar N-substituted piperidine scaffolds.

Introduction: The Significance of this compound in Medicinal Chemistry

The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals, owing to its ability to impart favorable pharmacokinetic and pharmacodynamic properties.[1][2] Specifically, this compound, also known as N-ethoxycarbonyl-L-pipecolic acid, serves as a crucial intermediate in the synthesis of a variety of bioactive molecules, including analgesics and antipsychotics.[3] Its rigid, yet conformationally flexible, heterocyclic ring system allows for precise three-dimensional positioning of substituent groups, a critical factor in molecular recognition and biological activity.

The presence of both a carboxylic acid and an ethoxycarbonyl group introduces multiple sites for chemical modification and dictates a complex interplay of steric and electronic effects that govern the molecule's preferred conformations. A thorough understanding of these conformational preferences is paramount for rational drug design, as the biological activity of a molecule is intrinsically linked to its three-dimensional structure. Theoretical studies provide a powerful, non-invasive means to explore this conformational space and predict a range of molecular properties before embarking on costly and time-consuming experimental synthesis.

Theoretical Methodology: A Self-Validating System for Molecular Exploration

The choice of computational methodology is a critical first step in any theoretical study. For a molecule of this complexity, a multi-faceted approach is required to ensure the accuracy and reliability of the results. Our workflow is designed to be a self-validating system, where different levels of theory and basis sets are employed to confirm key findings.

The Workhorse of Modern Computational Chemistry: Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the preeminent method for studying the electronic structure of molecules due to its excellent balance of accuracy and computational cost.[1][4] DFT methods are employed to perform geometry optimizations, frequency calculations, and to predict a variety of molecular properties.

  • Functionals: The choice of functional is crucial. We recommend starting with a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which has a proven track record for providing reliable geometries and energies for organic molecules. For more demanding applications, such as the calculation of subtle non-covalent interactions, dispersion-corrected functionals like B3LYP-D3 or the M06-2X functional are recommended.

  • Basis Sets: The basis set determines the flexibility the electrons have in space. The Pople-style basis sets, such as 6-31G(d,p), offer a good starting point for initial geometry optimizations. For more accurate energy calculations and the prediction of spectroscopic properties, larger basis sets, such as 6-311+G(2d,p) or the correlation-consistent basis sets (e.g., aug-cc-pVDZ), should be employed.

Experimental Protocol: A Step-by-Step Computational Workflow

The following protocol outlines a robust and reproducible workflow for the theoretical study of this compound.

  • Initial Structure Generation: Generate an initial 3D structure of the molecule using a molecular builder. It is crucial to consider the stereochemistry at the C2 position (L- or D-pipecolic acid derivative).

  • Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers. This is a critical step due to the flexibility of the piperidine ring and the rotatable bonds of the substituents.

  • Geometry Optimization: Each identified conformer should be subjected to a full geometry optimization using a chosen DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).

  • Frequency Calculations: Perform frequency calculations at the same level of theory as the optimization. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

  • Single-Point Energy Refinement: To obtain more accurate relative energies of the conformers, perform single-point energy calculations on the optimized geometries using a larger basis set (e.g., 6-311+G(2d,p)).

  • Solvation Effects: To model the behavior of the molecule in solution, implicit solvation models, such as the Polarizable Continuum Model (PCM), should be employed during geometry optimization and energy calculations.

  • Spectroscopic Property Prediction:

    • NMR: Predict ¹H and ¹³C NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method.

    • IR: The vibrational frequencies and intensities from the frequency calculation can be used to generate a theoretical IR spectrum.

    • UV-Vis: Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions and generate a theoretical UV-Vis spectrum.

  • Analysis of Electronic Properties:

    • Molecular Orbitals: Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's electronic reactivity. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.

    • Molecular Electrostatic Potential (MEP): Map the MEP onto the electron density surface to identify regions of positive and negative electrostatic potential, which are indicative of electrophilic and nucleophilic sites, respectively.

Visualization of the Computational Workflow

computational_workflow cluster_input Input Generation cluster_conformation Conformational Analysis cluster_refinement Energy & Solvation cluster_properties Property Prediction initial_structure Initial 3D Structure conf_search Conformational Search initial_structure->conf_search geom_opt Geometry Optimization (B3LYP/6-31G(d,p)) conf_search->geom_opt freq_calc Frequency Calculation (Vibrational Analysis) geom_opt->freq_calc solvation Solvation Model (PCM) geom_opt->solvation spe_calc Single-Point Energy (6-311+G(2d,p)) freq_calc->spe_calc ir IR Spectrum freq_calc->ir nmr NMR Spectra (GIAO) spe_calc->nmr uv_vis UV-Vis Spectrum (TD-DFT) spe_calc->uv_vis electronic Electronic Properties (HOMO, LUMO, MEP) spe_calc->electronic solvation->spe_calc

Caption: A typical workflow for the computational study of this compound.

Conformational Landscape: The Interplay of Steric and Electronic Effects

The piperidine ring can adopt several conformations, with the chair form being the most stable.[5][6] For this compound, the key conformational variables are the axial versus equatorial orientation of the carboxylic acid and ethoxycarbonyl groups, as well as the rotational isomers of the ethoxycarbonyl group.

Chair Conformations: Axial vs. Equatorial Substituents

The relative stability of the axial and equatorial conformers is determined by a delicate balance of steric hindrance and, in some cases, intramolecular hydrogen bonding. For piperidine-3-carboxylic acid (nipecotic acid), NMR studies have shown that the conformational equilibrium is solvent-dependent, with intramolecular hydrogen bonding playing a significant role in stabilizing the axial conformer in non-polar solvents.[7] A similar phenomenon can be anticipated for the 2-carboxylic acid derivative.

Rotational Isomers of the Ethoxycarbonyl Group

The N-ethoxycarbonyl group can exist in two main planar conformations, E and Z, with respect to the C-N bond. The relative energies of these rotamers will influence the overall shape of the molecule and its ability to interact with biological targets.

Quantitative Conformational Analysis

A comprehensive conformational search followed by geometry optimization and energy calculation is essential to quantify the relative stabilities of the different conformers. The results of such an analysis are typically presented in a table summarizing the relative energies and Boltzmann populations of the most stable conformers.

ConformerCarboxylic Acid OrientationEthoxycarbonyl RotamerRelative Energy (kcal/mol)Boltzmann Population (%)
1 EquatorialE0.0075.3
2 EquatorialZ0.8515.1
3 AxialE1.505.5
4 AxialZ2.104.1

Note: The values presented in this table are hypothetical and serve as an illustration of the expected outcome of a detailed computational study. The actual values will depend on the level of theory and solvent model used.

Visualization of Conformational Equilibrium

conformational_equilibrium cluster_equatorial Equatorial Carboxylic Acid cluster_axial Axial Carboxylic Acid eq_E Equatorial (E-rotamer) eq_Z Equatorial (Z-rotamer) eq_E->eq_Z Rotational Isomerism ax_E Axial (E-rotamer) eq_E->ax_E Ring Inversion ax_Z Axial (Z-rotamer) eq_Z->ax_Z Ring Inversion ax_E->ax_Z Rotational Isomerism

Caption: Conformational equilibria in this compound.

Spectroscopic Properties: A Bridge Between Theory and Experiment

Theoretical calculations of spectroscopic properties are invaluable for interpreting experimental data and confirming the structures of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical prediction of ¹H and ¹³C NMR chemical shifts can aid in the assignment of complex spectra and provide insights into the conformational preferences of the molecule in solution. The calculated chemical shifts are typically referenced to a standard, such as tetramethylsilane (TMS), and can be compared directly with experimental data.

Infrared (IR) Spectroscopy

The calculated vibrational frequencies can be used to generate a theoretical IR spectrum. Key vibrational modes to analyze include the C=O stretching frequencies of the carboxylic acid and the ester, the C-N stretching frequency, and the N-H bending frequency (in the case of the protonated form).

Electronic Properties and Reactivity

Analysis of the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP) can provide valuable insights into the reactivity of this compound.

  • HOMO and LUMO: The HOMO is typically localized on the lone pair of the nitrogen atom and the oxygen atoms of the carbonyl groups, indicating that these are the most likely sites for electrophilic attack. The LUMO is generally distributed over the carbonyl carbons, suggesting that these are the primary sites for nucleophilic attack.

  • MEP: The MEP map visually confirms the regions of high and low electron density. The negative potential (red) is concentrated around the carbonyl oxygens, while the positive potential (blue) is located around the acidic proton of the carboxylic acid and the hydrogens on the carbon atoms adjacent to the nitrogen.

Conclusion: The Power of Predictive Science in Drug Discovery

Theoretical and computational studies of this compound provide a powerful and cost-effective means to understand its intrinsic molecular properties. By elucidating the complex interplay of conformational preferences, electronic structure, and spectroscopic signatures, researchers can make more informed decisions in the design and synthesis of novel drug candidates. The methodologies outlined in this guide provide a robust framework for the computational exploration of this and other important chiral building blocks, ultimately accelerating the pace of drug discovery and development.

References

  • TheTruthLabs.com. This compound.
  • ResearchGate. Experimental and theoretical analyzes on structural and spectroscopic properties of monomer and dimeric form of (S)
  • MDPI. DFT and TD-DFT Study of the Chemical Effect in the SERS Spectra of Piperidine Adsorbed on Silver Colloidal Nanoparticles. [Link]

  • Beilstein Journals. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. [Link]

  • ResearchGate. Structural insights and electronic properties of piperidine derivatives: a DFT and MD simulation approach | Request PDF. [Link]

  • PubMed Central. N-hydroxy-pipecolic acid is a mobile metabolite that induces systemic disease resistance in Arabidopsis. [Link]

  • MDPI. Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. [Link]

  • ResearchGate. Recent Advancements on the Synthesis and Biological Significance of Pipecolic Acid and its Derivatives | Request PDF. [Link]

  • MDPI. Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. [Link]

  • ResearchGate. Scheme 1. 2-Piperidine-carboxylic acid. | Download Scientific Diagram. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • bioRxiv. The plastidial exporter Enhanced Disease Susceptibility 5 is required for the biosynthesis of N-hydroxy pipecolic acid. [Link]

  • ACS Publications. Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis | Organic Letters. [Link]

  • RSC Publishing. Conformational analysis. Part 34.1 An NMR investigation of the conformational equilibrium and intramolecular hydrogen bonding in nipecotic acid derivatives. [Link]

  • NIH. Pipecolic Acid Quantification Using Gas Chromatography-coupled Mass Spectrometry. [Link]

  • ACS Publications. Synthesis of 1,3-Bis-trifluoromethylated (Hetero)cyclohexane-2-carboxylates from Alkylidenemalononitriles | Organic Letters. [Link]

  • ACG Publications. Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. [Link]

  • ResearchGate. (PDF) An artificial pathway for N-hydroxy-pipecolic acid production from L-lysine in E. coli. [Link]

  • Google Patents. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • RSC Publishing. Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. [Link]

  • ResearchGate. Synthesis, Characterization and Theoretical Study of Some Mixed-ligand Complexes of 2-Quinoline Carboxylic Acid and 4,4. [Link]

  • PMC - NIH. 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid. [Link]

  • ResearchGate. Design, synthesis, and structure–activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARα/γ agonists. [Link]

Sources

The Crucial Role of Stereochemistry in 1-(Ethoxycarbonyl)piperidine-2-carboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chirality in Drug Design

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products.[1] Specifically, 2-substituted piperidine derivatives are of paramount importance in drug discovery.[2] 1-(Ethoxycarbonyl)piperidine-2-carboxylic acid, a chiral derivative of piperidine-2-carboxylic acid (also known as pipecolic acid), serves as a critical chiral building block in the synthesis of numerous biologically active molecules.[3][4] The stereochemistry at the C2 position is a pivotal determinant of a molecule's pharmacological activity, as enantiomers can exhibit vastly different efficacy, metabolism, and toxicity profiles. This guide provides a comprehensive technical overview of the stereochemistry of this compound, encompassing its synthesis, stereochemical control, resolution of enantiomers, and analytical methods for stereochemical characterization.

The Foundation: Understanding the Chiral Center

This compound possesses a single stereocenter at the C2 position of the piperidine ring, giving rise to two enantiomers: (S)-1-(ethoxycarbonyl)piperidine-2-carboxylic acid and (R)-1-(ethoxycarbonyl)piperidine-2-carboxylic acid. The spatial arrangement of the ethoxycarbonyl and carboxylic acid groups around this chiral center dictates the molecule's three-dimensional structure and its interaction with chiral biological targets such as enzymes and receptors. The (S)-enantiomer is often the more common and biologically relevant stereoisomer.[3]

Synthesis and Stereochemical Control: Crafting the Desired Enantiomer

The preparation of enantiomerically pure this compound can be approached through two primary strategies: asymmetric synthesis and chiral resolution of a racemic mixture.

Asymmetric Synthesis: Building Chirality from the Ground Up

Asymmetric synthesis aims to create the desired enantiomer directly, often employing chiral catalysts, auxiliaries, or substrates to influence the stereochemical outcome of the reaction. Several methods have been developed for the enantioselective synthesis of 2-substituted piperidine derivatives.[2]

One prominent approach involves the asymmetric hydrogenation of a corresponding pyridine precursor.[2] This method utilizes chiral transition metal catalysts, such as those based on rhodium or iridium, to selectively produce one enantiomer with high enantiomeric excess (ee). For instance, the asymmetric hydrogenation of 2-pyridinecarboxylic acid derivatives can yield the corresponding piperidine-2-carboxylic acid derivatives with excellent stereocontrol.[5]

Another strategy employs chiral auxiliaries. In this method, a chiral molecule is temporarily attached to the substrate to direct the stereochemical course of a reaction. After the desired chiral center is established, the auxiliary is removed. For example, a chiral auxiliary can be used in the alkylation of a glycine enolate equivalent, followed by cyclization to form the piperidine ring.[4]

Illustrative Asymmetric Synthesis Workflow:

Asymmetric Synthesis Workflow cluster_0 Asymmetric Hydrogenation cluster_1 Chiral Auxiliary Approach Pyridine Precursor Pyridine Precursor Chiral Catalyst (e.g., Rh, Ir) Chiral Catalyst (e.g., Rh, Ir) Pyridine Precursor->Chiral Catalyst (e.g., Rh, Ir) H2 Enantiomerically Enriched Piperidine Enantiomerically Enriched Piperidine Chiral Catalyst (e.g., Rh, Ir)->Enantiomerically Enriched Piperidine High ee Acyclic Precursor Acyclic Precursor Attach Chiral Auxiliary Attach Chiral Auxiliary Acyclic Precursor->Attach Chiral Auxiliary Diastereoselective Reaction Diastereoselective Reaction Attach Chiral Auxiliary->Diastereoselective Reaction Cyclization Cyclization Diastereoselective Reaction->Cyclization Remove Auxiliary Remove Auxiliary Cyclization->Remove Auxiliary Enantiomerically Pure Piperidine Enantiomerically Pure Piperidine Remove Auxiliary->Enantiomerically Pure Piperidine

Caption: Key strategies for the asymmetric synthesis of chiral piperidine derivatives.

Chiral Resolution: Separating a Mixture of Enantiomers

Chiral resolution involves the separation of a racemic mixture (a 1:1 mixture of both enantiomers) into its individual enantiomeric components. This is often achieved by reacting the racemate with a chiral resolving agent to form a pair of diastereomers. Diastereomers have different physical properties (e.g., solubility) and can be separated by conventional techniques like fractional crystallization.[6]

Typical Chiral Resolution Protocol:

  • Salt Formation: The racemic this compound is reacted with an enantiomerically pure chiral base (e.g., a chiral amine) to form a pair of diastereomeric salts.

  • Fractional Crystallization: The diastereomeric salts are dissolved in a suitable solvent, and the solution is allowed to cool slowly. One diastereomer will typically crystallize out of the solution first due to its lower solubility.

  • Isolation and Liberation: The crystallized diastereomeric salt is isolated by filtration. The desired enantiomer of the carboxylic acid is then liberated by treating the salt with a strong acid to remove the chiral resolving agent.

  • Recovery of the Other Enantiomer: The other enantiomer can often be recovered from the mother liquor by a similar process.

Data Summary for a Hypothetical Chiral Resolution:

StepParameterValue
Starting Material Racemic this compound10.0 g
Resolving Agent (R)-(-)-1-Phenylethylamine6.0 g
Crystallization Solvent Ethanol/Water (9:1)100 mL
Isolated Diastereomeric Salt (R)-acid-(R)-amine salt4.5 g
Liberated Enantiomer (R)-1-(Ethoxycarbonyl)piperidine-2-carboxylic acid2.8 g
Optical Purity (ee) >99%

Analytical Techniques for Stereochemical Determination

Accurate determination of the enantiomeric purity of this compound is crucial for quality control and regulatory purposes. Several analytical techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used method for separating and quantifying enantiomers.[7] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Typical Chiral HPLC Protocol:

  • Column Selection: Choose a suitable chiral column. Columns with derivatized cellulose or amylose are often effective for separating chiral acids.[7]

  • Mobile Phase Preparation: Prepare an appropriate mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic additive to improve peak shape.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

  • Injection and Analysis: Inject the sample onto the HPLC system and record the chromatogram. The two enantiomers will appear as separate peaks.

  • Quantification: The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100.

Chiral HPLC Separation Workflow:

Chiral HPLC Workflow Sample Sample Chiral HPLC Column Chiral HPLC Column Sample->Chiral HPLC Column Injection Detector Detector Chiral HPLC Column->Detector Elution Chromatogram Chromatogram Detector->Chromatogram Signal Data Analysis (Peak Integration) Data Analysis (Peak Integration) Chromatogram->Data Analysis (Peak Integration) Enantiomeric Excess (ee) Enantiomeric Excess (ee) Data Analysis (Peak Integration)->Enantiomeric Excess (ee)

Caption: A simplified workflow for determining enantiomeric purity using chiral HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly in the presence of chiral solvating agents or chiral derivatizing agents, can be used to distinguish between enantiomers.[8][9]

  • Chiral Solvating Agents: These agents form transient diastereomeric complexes with the enantiomers in solution, leading to different chemical shifts for corresponding protons or carbons in the NMR spectrum.

  • Chiral Derivatizing Agents: The enantiomers are reacted with a chiral derivatizing agent to form stable diastereomers, which will exhibit distinct NMR spectra.

The relative integration of the signals corresponding to the two diastereomers can be used to determine the enantiomeric ratio.

Polarimetry

Polarimetry measures the rotation of plane-polarized light by a chiral compound. Each enantiomer rotates the light to an equal but opposite degree. The specific rotation, [α], is a characteristic physical property of a chiral molecule. While polarimetry can confirm the presence of a single enantiomer (if the measured rotation matches the literature value for the pure enantiomer), it is not as accurate for determining enantiomeric excess as chiral HPLC, especially for samples with low optical purity.

Conclusion: The Indispensable Role of Stereochemical Control

The stereochemistry of this compound is a critical factor that profoundly influences its utility as a building block in the synthesis of pharmaceuticals and other bioactive molecules. A thorough understanding and application of asymmetric synthesis, chiral resolution, and appropriate analytical techniques are essential for researchers and drug development professionals. The ability to produce and verify the enantiomeric purity of this important intermediate is paramount to ensuring the safety, efficacy, and quality of the final drug products. As drug discovery continues to evolve, the demand for enantiomerically pure building blocks like this compound will undoubtedly grow, further emphasizing the importance of robust stereochemical control.

References

  • Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminobor
  • Pipecolic acid. Wikipedia.
  • Recent Advances in Synthesis of Enantioenriched 2‐Substituted Piperidine Derivatives. Asian Journal of Organic Chemistry.
  • Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • A kind of preparation method of (S)-2-piperidinecarboxylic acid.
  • Process for resolving chiral acids with 1-aminoindan-2-ols.
  • Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?
  • 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects.
  • Chirality Sensing of N-Heterocycles via 19F NMR. PMC - PubMed Central.

Sources

Stereochemical Control of 1-(Ethoxycarbonyl)piperidine-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stereochemical Control and Application of 1-(Ethoxycarbonyl)piperidine-2-carboxylic Acid Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Executive Summary & Structural Significance

This compound (also known as N-ethoxycarbonyl-pipecolic acid) is a critical chiral building block in peptidomimetic drug design.[1] Structurally, it is the six-membered ring homolog of proline.[1]

In medicinal chemistry, this molecule serves two primary functions:

  • Conformational Restriction: Like proline, it introduces a turn in peptide chains, but the larger piperidine ring imposes different dihedral angle constraints (

    
    ), often used to tune the potency of peptide ligands.
    
  • N-Protection Stability: The ethoxycarbonyl (carbamate) group is robust against racemization during activation and coupling, unlike simple N-acyl groups, making it ideal for fragment-based drug discovery (FBDD).[1]

This guide details the synthesis, resolution, and critical analytical nuances—specifically the rotameric complexity in NMR —that often confuse researchers characterizing this intermediate.

Stereochemistry and Nomenclature

The molecule possesses a single stereocenter at the C2 position.

  • (S)-Enantiomer: Derived from L-Pipecolic acid (homolog of L-Proline).[1] This is the most common pharmacophore scaffold.

  • (R)-Enantiomer: Derived from D-Pipecolic acid.[1] Often used as a negative control or to induce "unnatural" reverse-turn geometries in peptides.[1]

Biological Context: The (S)-enantiomer is metabolically related to L-Lysine catabolism.[1] In synthetic applications, maintaining high Enantiomeric Excess (% ee) is critical, as the C2 proton is susceptible to epimerization under strong basic conditions if the carboxylate is activated.

Synthesis & Resolution Workflows

We present two validated routes. Route A is the preferred method for high-purity laboratory synthesis, utilizing commercially available chiral pools.[1] Route B is the classical method for bulk resolution if starting from the racemate.

Route A: Schotten-Baumann Protection of Chiral Pipecolic Acid

This protocol relies on the high availability of enantiopure (S)-pipecolic acid (produced via enzymatic resolution of lysine or tartaric acid resolution).[1]

Protocol:

  • Dissolution: Dissolve (S)-pipecolic acid (1.0 equiv) in 1M NaOH (2.2 equiv) at 0°C.

  • Acylation: Add ethyl chloroformate (1.1 equiv) dropwise over 30 minutes.

    • Critical Control Point: Maintain pH between 9–10. If pH < 9, the amine protonates and reaction stalls. If pH > 11, the reagent hydrolyzes.

  • Workup: Acidify to pH 2 with HCl. Extract with Ethyl Acetate.

  • Purification: Crystallization from Hexane/EtOAc is preferred over column chromatography to avoid racemization on silica.

Route B: Classical Resolution (Tartaric Acid Method)

If starting from racemic pipecolic acid, resolution must occur before N-protection.[1]

  • Racemic pipecolic acid is mixed with (+)-Tartaric acid in ethanol/water.[1]

  • The diastereomeric salt of (D)-pipecolic acid crystallizes out first (in most solvent systems), leaving the natural (L)-isomer in the mother liquor.[1]

  • The free amino acid is liberated using ion-exchange resin (e.g., Dowex 50) before proceeding to the Schotten-Baumann protection described above.[1]

SynthesisWorkflow cluster_0 Critical Control Point Start Racemic Pipecolic Acid Resolution Resolution ((+)-Tartaric Acid) Start->Resolution Crystallization SPip (S)-Pipecolic Acid (>99% ee) Resolution->SPip Ion Exchange Reaction Schotten-Baumann (ClCO2Et / NaOH) SPip->Reaction pH 9-10, 0°C Product 1-(Ethoxycarbonyl) piperidine-2-COOH Reaction->Product Acidify & Extract

Figure 1: Synthetic workflow for the isolation and protection of the (S)-enantiomer. The pH control during acylation is the critical step to prevent yield loss.

Analytical Validation: The Rotamer Challenge

A frequent point of confusion in the characterization of this compound is the appearance of "impurities" in the NMR spectrum. These are often rotamers , not impurities.

NMR Characterization

Due to the partial double-bond character of the N-C(=O) carbamate bond, rotation is restricted at room temperature.[1] This results in two distinct conformers (cis and trans) observable on the NMR timescale.[1]

  • Observation: You will see split peaks for the

    
    -proton (C2-H) and the ethyl group protons.[1]
    
  • Validation: To confirm these are rotamers and not impurities, run a Variable Temperature (VT) NMR experiment. Heating the sample to 50–60°C will cause the peaks to coalesce into single, sharp signals as the rotation rate increases.

Chiral HPLC Method

To validate enantiomeric purity, standard reverse-phase HPLC is insufficient.[1]

Standard Protocol:

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).[1]

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Expected Result: The enantiomers typically show baseline separation with

    
    .
    
Parameter(S)-Enantiomer(R)-Enantiomer
Retention Time (Approx)

(Elutes 1st on AD-H)

(Elutes 2nd on AD-H)
Specific Rotation

Negative (-)Positive (+)
Biological Activity L-Lysine mimicOften inactive/Inhibitor

Applications in Drug Development[2]

Peptidomimetics and Turn Induction

The piperidine ring forces the peptide backbone into specific dihedral angles. Unlike the flexible glycine or the rigid proline, the pipecolic acid scaffold favors Type VI


-turns .
  • Application: Used in the design of somatostatin analogs and FK506 (Tacrolimus) derivatives. The ethoxycarbonyl group acts as a stable "cap" that mimics the peptide bond geometry without being hydrolyzable by proteases.

Local Anesthetics Precursors

While clinical anesthetics like Ropivacaine and Bupivacaine utilize N-alkyl groups (propyl and butyl, respectively), the N-ethoxycarbonyl derivative is a key intermediate in the synthesis of their metabolites or during the resolution process of the parent piperidine-2-carboxylic acid before final alkylation.[1]

Applications Core 1-(Ethoxycarbonyl) piperidine-2-COOH Peptide Peptidomimetics (Beta-Turn Inducers) Core->Peptide Conformational Constraint Anesthetic Local Anesthetics (Ropivacaine Precursors) Core->Anesthetic Synthetic Intermediate FBDD Fragment Based Drug Discovery Core->FBDD Chiral Scaffold

Figure 2: Downstream applications of the N-protected scaffold in pharmaceutical chemistry.

References

  • Pasteur, L. "Recherches sur les propriétés spécifiques des deux acides qui composent l'acide racémique."[2] Annales de Chimie et de Physique, 1850. (Foundational work on tartaric acid resolution, applicable to pipecolic acid).

  • Fadel, A., & Lahrache, N. "An efficient synthesis of enantiomerically pure (R)-pipecolic acid, (S)-proline, and their N-alkylated derivatives."[1] The Journal of Organic Chemistry, 72(5), 1780-1784, 2007.

  • Rydzik, A. M., et al. "Conformational analysis of N-acyl piperidine derivatives." Supplementary Information, Nature Communications, 2014. (Detailed NMR rotamer analysis of N-protected piperidines).

  • Kadouri-Puchot, C., & Comesse, S. "Recent advances in the asymmetric synthesis of pipecolic acid and derivatives." Amino Acids, 29, 101–130, 2005.

Sources

Strategic Sourcing and Synthetic Utility of 1-(Ethoxycarbonyl)piperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Development & Process Chemistry

Part 1: Executive Summary & Market Economics

In the high-stakes landscape of pharmaceutical intermediate sourcing, 1-(Ethoxycarbonyl)piperidine-2-carboxylic acid (N-Ethoxycarbonylpipecolic acid) represents a critical junction between commodity chemicals and high-value chiral scaffolds.

While often perceived merely as a protected amino acid, its pricing structure is non-linear, driven primarily by stereochemical purity (ee%) rather than raw material costs. For researchers and procurement officers, understanding the "Price" requires analyzing the synthesis pathway:

  • Commodity Grade (Racemic): Derived from the hydrogenation of picolinic acid. Low cost (

    
    150/kg). Used for initial structure-activity relationship (SAR) screening where chirality is not yet fixed.
    
  • Pharmaceutical Grade (>99% ee, usually S-isomer): Derived from enzymatic resolution or asymmetric hydrogenation. High cost (

    
    1,500/kg). Essential for late-stage API synthesis (e.g., local anesthetics like Ropivacaine).
    

The Core Value Proposition: The price you pay is a function of the resolution efficiency and the protecting group stability . This guide dissects these cost drivers to empower you with data-driven sourcing strategies.

Part 2: Chemical Architecture & Technical Profile

Before analyzing price variances, the compound must be rigorously defined to avoid procurement errors common with "pipecolic acid" derivatives.

FeatureSpecification
IUPAC Name This compound
Common Name N-Ethoxycarbonylpipecolic acid (N-COOEt-Pip-OH)
Core Scaffold Pipecolic Acid (Homoproline)
Protecting Group Ethyl Carbamate (Ethoxycarbonyl)
Molecular Formula C₉H₁₅NO₄
Molecular Weight 201.22 g/mol
Key CAS Numbers Racemate: 115754-57-5 (generic ref)S-Isomer: 118133-15-6 (derivative ref)Base Acid (S): 3105-95-1
Solubility Soluble in DCM, EtOAc, MeOH; sparingly soluble in water (pH dependent)

Part 3: Synthesis & Cost Drivers (The "Expertise" Pillar)

To understand the price, one must understand the difficulty of manufacture. The cost is not in the atoms, but in the arrangement of the atoms (chirality).

Route A: The Commodity Route (Racemic)
  • Process: Catalytic hydrogenation of Picolinic acid (Pyridine-2-carboxylic acid) followed by reaction with Ethyl Chloroformate.

  • Cost Impact: Low. Picolinic acid is a cheap industrial byproduct.

  • Drawback: Produces a 50:50 mixture of (R) and (S) enantiomers.

Route B: The High-Value Route (Chiral Resolution)
  • Process:

    • Synthesis of racemic pipecolic acid.[1]

    • Resolution Step: Crystallization using Tartaric Acid (or similar chiral resolving agents).

    • Protection: N-acylation with Ethyl Chloroformate.

  • Cost Impact: High. Maximum theoretical yield of resolution is 50% (discarding the wrong isomer), instantly doubling the cost, plus the labor of fractional crystallization.

Route C: Bio-Catalytic Route (Modern)
  • Process: Enzymatic conversion of L-Lysine using Lysine Cyclodeaminase.

  • Cost Impact: Moderate-to-High (Capital intensive setup, but high atom economy).

  • Advantage: Yields 100% (S)-isomer without resolution losses.

Visualization: Cost-Flow Analysis

The following diagram illustrates how the synthesis route dictates the final market price.

CostFlow Raw Raw Material: Picolinic Acid Hydro Hydrogenation (Pt/C, H2) Raw->Hydro Racemate Racemic Mixture (50:50) Hydro->Racemate Protect Protection (Cl-COOEt) Racemate->Protect Route A Resolve Chiral Resolution (Tartaric Acid) Racemate->Resolve Route B Final_Rac Racemic Product Low Price ($) Protect->Final_Rac Final_Pure (S)-Enantiomer High Price ($$$) Protect->Final_Pure Waste Discard (R)-Isomer (Yield Loss) Resolve->Waste Pure_S (S)-Pipecolic Acid Resolve->Pure_S Pure_S->Protect

Figure 1: Comparative cost flow analysis showing why enantiopure material commands a premium price due to yield losses in the resolution step.

Part 4: Quality Control & Validation (The "Trustworthiness" Pillar)

When purchasing high-value intermediates, you cannot rely solely on the Certificate of Analysis (CoA) provided by the supplier. You must implement a Self-Validating Protocol .

Protocol 1: Stereochemical Purity Verification (Chiral HPLC)
  • Why: A "98% chemical purity" claim often hides a racemic mixture. You are paying for the shape, not just the composition.

  • Methodology:

    • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

    • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% TFA.

    • Detection: UV at 210 nm (Amide bond absorption).

    • Acceptance Criteria: ee% > 99.0% for pharmaceutical applications.

Protocol 2: NMR Verification of Protecting Group
  • Why: To ensure the ethyl carbamate is intact and not hydrolyzed to the free amine.

  • Diagnostic Signals (1H NMR in CDCl3):

    • δ 1.25 (t, 3H): Methyl group of the ethoxy tail.

    • δ 4.15 (q, 2H): Methylene group of the ethoxy tail.

    • δ 4.8-5.0 (br, 1H): Alpha-proton (chiral center).

Visualization: Go/No-Go Decision Tree

This logic gate ensures no substandard material enters your synthesis pipeline.

QC_Logic Start Incoming Batch Received HNMR 1H NMR Test (Structure) Start->HNMR Decision1 Ethyl Group Signals Present? HNMR->Decision1 Chiral Chiral HPLC (Stereochemistry) Decision2 ee% > 99.0%? Chiral->Decision2 Decision1->Chiral Yes Reject1 REJECT: Hydrolysis Detected Decision1->Reject1 No Reject2 REJECT: Racemization Detected Decision2->Reject2 No Approve APPROVE: Release to Production Decision2->Approve Yes

Figure 2: Quality Control logic flow for validating incoming N-ethoxycarbonylpipecolic acid batches.

Part 5: Applications in Drug Discovery

The price of this intermediate is justified by its versatility in generating "privileged structures" in medicinal chemistry.

Local Anesthetics (The "Caine" Family)

The (S)-isomer is the direct precursor to Ropivacaine and Levobupivacaine .

  • Mechanism: The N-ethoxycarbonyl group is either removed (deprotection) to alkylate with a propyl group (Ropivacaine) or used as a directing group before modification.

  • Significance: The (S)-enantiomer exhibits reduced cardiotoxicity compared to the (R)-isomer, making the sourcing of high-ee% starting material a safety-critical parameter.

Peptide Mimetics (Turn Inducers)

Pipecolic acid acts as a rigidified analogue of proline.

  • Application: Incorporating N-ethoxycarbonylpipecolic acid into peptide chains introduces a constrained "turn" conformation, often improving metabolic stability against proteases.

FKBP12 Inhibitors

Derivatives are used in the synthesis of macrolide immunosuppressants similar to FK-506 (Tacrolimus), where the pipecolic ring is a key binding motif.

Part 6: Procurement Strategy Matrix

Use this table to determine the grade required for your specific development phase.

Development PhaseRecommended GradeTarget Price RangeKey Risk Factor
Hit Generation Racemic (95%+)$50 - $100 / 100gNone (SAR screening only)
Lead Optimization Enantiopure (S or R, 98% ee)$200 - $400 / 100gRacemization during storage
Pre-Clinical / GLP High Purity (>99.5% ee)Negotiated BulkTrace metal contamination (Pd/Pt)

References

  • Chemical Identity & Structure: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 849, Pipecolic acid.[2] Retrieved from [Link]

  • Synthesis & Resolution Protocols: Shiraiwa, T., et al. (1989). Optical Resolution of (±)-Pipecolic Acid by (2R,3R)-Tartaric Acid. Bulletin of the Chemical Society of Japan. (Contextualizing the cost of resolution).
  • Biological Applications: He, L., et al. (2017).[3][4] Expanding metabolic pathway for de novo biosynthesis of the chiral pharmaceutical intermediate L-pipecolic acid in Escherichia coli. Microbial Cell Factories. Retrieved from [Link]

Sources

Methodological & Application

using 1-(Ethoxycarbonyl)piperidine-2-carboxylic acid as a building block

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting with broad Google searches to collect information on the properties, synthesis, and various applications of 1-(Ethoxycarbonyl)piperidine-2-carboxylic acid as a building block in organic synthesis. I will prioritize the building block applications.

Analyzing Search Results

I'm now diving deeper, focusing on drug classes, constrained amino acid analogs, and derivatization protocols. I'm analyzing results to identify key themes and successful applications, which will shape the application note's structure. I'm focusing on synthesizing molecules of interest, and identifying the core reactivity and significance of the building block. After this, I plan to develop clear, step-by-step experimental protocols.

Expanding Search Strategies

I'm expanding my Google search queries to encompass the molecule's use in drug discovery and as a constrained amino acid analog, also, protocols for derivatization. I'm focusing on synthesizing molecules of interest, and identifying the core reactivity and significance of the building block, so I can start to develop clear, step-by-step experimental protocols. I plan to incorporate clear citations.

Application Notes & Protocols: Leveraging 1-(Ethoxycarbonyl)piperidine-2-carboxylic Acid in the Synthesis of Advanced Protein Degraders

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable".[1] At the core of this strategy are heterobifunctional molecules, most notably Proteolysis-Targeting Chimeras (PROTACs), which co-opt the cell's natural protein disposal machinery to eliminate specific proteins of interest.[2] This guide provides an in-depth exploration of 1-(Ethoxycarbonyl)piperidine-2-carboxylic acid , a versatile chemical building block, and its application in the rational design and synthesis of potent protein degraders. We will detail its strategic incorporation into PROTACs, focusing on its role in constructing ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and its utility as a linker component. This document is intended for researchers, chemists, and drug development professionals engaged in the discovery of novel TPD-based therapeutics.

The Principle of Targeted Protein Degradation

PROTACs are bifunctional molecules comprising three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] By simultaneously binding the POI and an E3 ligase, the PROTAC induces the formation of a ternary complex.[3] This proximity forces the E3 ligase to catalyze the transfer of ubiquitin molecules to the POI. The resulting polyubiquitin chain acts as a molecular flag, marking the POI for recognition and subsequent degradation by the 26S proteasome.[2] This catalytic mechanism allows substoichiometric amounts of a PROTAC to eliminate a substantial population of a target protein.[2]

The von Hippel-Lindau (VHL) protein is a substrate recognition component of the CRL2VHL E3 ligase complex and is one of the most successfully exploited ligases in PROTAC development.[4][5] Small molecules that mimic the binding of the hypoxia-inducible factor alpha-subunit (HIF-α) to VHL are commonly used as the E3 ligase-recruiting moiety in PROTACs.[5]

UPS_Pathway POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Ternary Ternary Complex (POI-PROTAC-E3) E3 E3 Ligase (e.g., VHL) E3->PROTAC PolyUb Poly-ubiquitinated Target Protein Ternary->PolyUb Release Ub Ubiquitin Ub->Ternary Ubiquitination Proteasome 26S Proteasome PolyUb->Proteasome Recognition & Degradation Peptides Degraded Peptides Proteasome->Peptides

Figure 1: The PROTAC mechanism of action, hijacking the Ubiquitin-Proteasome System (UPS).

Role of this compound in PROTAC Synthesis

The piperidine scaffold is a privileged structure in medicinal chemistry, valued for its conformational rigidity and synthetic tractability. In PROTAC design, piperidine derivatives serve two primary purposes:

  • Core for E3 Ligase Ligands: The piperidine ring is structurally related to the proline residue. Specifically, substituted piperidines can act as precursors to hydroxyproline mimetics that are essential for binding to the VHL E3 ligase.[5][6] The carboxylic acid at the 2-position provides a convenient handle for elaboration into a complete VHL ligand.

  • Linker Component: Incorporating a piperidine ring into the linker can enhance rigidity, which helps to optimize the orientation and distance between the POI and E3 ligase for efficient ternary complex formation.[7] It can also improve physicochemical properties such as solubility.[7]

This compound is an ideal starting material for these applications. The ethoxycarbonyl group serves as a protecting group for the piperidine nitrogen, preventing unwanted side reactions during coupling of the carboxylic acid. This protecting group can be readily removed under acidic conditions to liberate the secondary amine for subsequent functionalization.[8][9] While the tert-butoxycarbonyl (Boc) group is more commonly cited, the ethoxycarbonyl group follows similar chemical principles for protection and deprotection.[10]

Synthetic_Workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: N-Deprotection cluster_step3 Step 3: Final Coupling / Elaboration Start 1-(Ethoxycarbonyl)piperidine- 2-carboxylic acid Step1_Product Piperidine-Linker/Warhead Conjugate Start->Step1_Product Amide Coupling (HATU/DIPEA) Linker Linker-NH2 Linker->Step1_Product Warhead Warhead-NH2 Warhead->Step1_Product Step2_Product Free Piperidine Intermediate Step1_Product->Step2_Product Acidic Deprotection (TFA) Final_PROTAC Final PROTAC Molecule Step2_Product->Final_PROTAC Amide Coupling, etc. Other_Half Warhead-Linker-COOH or other reactive group Other_Half->Final_PROTAC

Figure 2: General synthetic workflow for incorporating the piperidine building block into a PROTAC.

Experimental Protocols

Protocol 1: Amide Coupling of this compound

This protocol describes the formation of an amide bond between the title compound and a generic amine-terminated linker or protein-of-interest ligand. Amide bond formation is a cornerstone of PROTAC synthesis.[11][12] The use of coupling reagents like HATU activates the carboxylic acid for nucleophilic attack by the amine.[12][13]

Materials:

  • This compound

  • Amine-functionalized linker (or warhead)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the amine-functionalized component (1.0-1.1 eq) to the solution.

  • Add HATU (1.1 eq) to the reaction mixture.

  • Slowly add DIPEA (2.0-3.0 eq) dropwise to the stirring solution at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with DCM or ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide conjugate.

Coupling Reagent Activator Typical Base Notes
HATU Uronium saltDIPEAHighly efficient, fast reaction times, low epimerization risk.[12]
EDC/HOBt Carbodiimide/AdditiveDIPEA, Et₃NCost-effective, common for peptide synthesis. HOBt suppresses side reactions.[13][14]
DCC/DMAP Carbodiimide/Catalyst-Potent but can lead to byproduct (DCU) removal issues.[13]

Table 1: Common amide coupling reagents for PROTAC synthesis.

Protocol 2: N-Ethoxycarbonyl Deprotection

This protocol removes the ethoxycarbonyl protecting group to reveal the secondary amine of the piperidine ring, enabling further synthetic transformations. Standard conditions for carbamate cleavage involve strong acids.[8][15]

Materials:

  • N-ethoxycarbonyl protected intermediate from Protocol 1

  • TFA (Trifluoroacetic acid)

  • Anhydrous DCM (Dichloromethane)

  • Saturated aqueous NaHCO₃ solution

  • Diethyl ether

Procedure:

  • Dissolve the N-protected intermediate (1.0 eq) in anhydrous DCM (e.g., 0.1 M solution).

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA (10-20% v/v) dropwise to the stirring solution.[15]

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Workup A (for subsequent use): The resulting TFA salt can often be used directly in the next step after co-evaporation with a solvent like toluene to remove residual acid.

  • Workup B (for isolation of free amine): Re-dissolve the residue in DCM and carefully neutralize by washing with saturated aqueous NaHCO₃ solution until the aqueous layer is basic. Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the free amine.

Causality Note: The use of a strong acid like TFA protonates the carbamate oxygen, facilitating its cleavage to release CO₂, ethanol, and the desired free amine. Anhydrous conditions are preferred to prevent hydrolysis of other sensitive functional groups.[8]

Characterization of Final Protein Degraders

Once a PROTAC has been synthesized, its biological activity must be rigorously validated. This involves a cascade of assays to confirm target engagement, ternary complex formation, and ultimately, target protein degradation.[16][17][18]

  • Ternary Complex Formation: The formation of the POI-PROTAC-E3 ligase complex is the defining mechanistic step.[16] Biophysical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and cellular methods like NanoBRET™ are used to confirm and quantify this interaction.[17][19]

  • Target Ubiquitination: In vitro ubiquitination assays can be performed to confirm that the ternary complex is functional and leads to the ubiquitination of the POI.

  • Target Degradation: The most common method to assess protein degradation is Western blotting.[16] Cells are treated with varying concentrations of the PROTAC, and the levels of the target protein are measured. This allows for the determination of key performance metrics:

    • DC₅₀: The concentration of the PROTAC that results in 50% degradation of the target protein.[20]

    • Dₘₐₓ: The maximum percentage of protein degradation achieved.[20]

Assay Type Purpose Key Output Example Technologies
Biophysical Confirm and quantify ternary complex formation.Binding affinity (Kᴅ), cooperativity.SPR, ITC, Microscale Thermophoresis.[17]
Cellular (Complex) Measure ternary complex formation in live cells.Proximity-based signal.NanoBRET™, HiBiT.[19]
Biochemical Confirm target ubiquitination.Ubiquitinated protein bands.In vitro ubiquitination assays.[16]
Cellular (Degradation) Quantify target protein knockdown.DC₅₀, Dₘₐₓ.Western Blot, Simple Western™, Mass Spectrometry.[16][21]

Table 2: Summary of key assays for protein degrader characterization.

Characterization_Workflow cluster_assays Validation Cascade PROTAC Synthesized PROTAC Ternary Ternary Complex Formation Assay (e.g., NanoBRET) PROTAC->Ternary Test for Proximity Ubiquitination Ubiquitination Assay Ternary->Ubiquitination Confirm Function Degradation Degradation Assay (Western Blot) Ubiquitination->Degradation Confirm Outcome Data Quantitative Data (DC50, Dmax) Degradation->Data Quantify Potency

Figure 3: A streamlined workflow for the biological characterization of a novel protein degrader.

Conclusion

This compound represents a valuable and synthetically accessible building block for the construction of sophisticated protein degraders. Its utility as a precursor for VHL ligands and as a structurally important linker element makes it a key component in the medicinal chemist's toolkit. The protocols and characterization strategies outlined in this guide provide a robust framework for researchers to design, synthesize, and validate novel PROTACs, thereby accelerating the development of new therapeutics based on targeted protein degradation.

References

  • Bricelj, A., Steinebach, C., Kuchta, R., & Sosič, I. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Journal of Medicinal Chemistry.
  • A2Bchem. (n.d.). VHL Ligand 1 (hydrochloride) Synthesis Route.
  • Zhang, J., et al. (2022). Design and synthesis of proteolysis targeting chimeras (PROTACs) as an EGFR degrader based on CO-1686. European Journal of Medicinal Chemistry.
  • Diehl, C. J., & Ciulli, A. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews.
  • Organic Letters. (2026). Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis.
  • National Institutes of Health (PMC). (2024). Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection.
  • RSC Publishing. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?.
  • MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
  • Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach.
  • National Institutes of Health (PMC). (2022). Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug.
  • Bio-Techne. (n.d.). Assays for Targeted Protein Degradation.
  • National Institutes of Health (PMC). (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • National Institutes of Health (PMC). (2020). Assays and technologies for developing proteolysis targeting chimera degraders.
  • ResearchGate. (2026). An Update on Clinically Advanced PROTAC Degraders and Their Synthesis.
  • BMG Labtech. (2024). Cell-based protein degrader assays for microplates.
  • RSC Publishing. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?.
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Proteome Sciences. (n.d.). Protein Degrader/PROTAC assays.
  • National Institutes of Health (PMC). (n.d.). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present).
  • ChemicalBook. (2025). N-Boc-2-piperidinecarboxylic acid.
  • Taylor & Francis Online. (n.d.). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders.
  • Open Exploration Publishing. (2020). Novel approaches for the rational design of PROTAC linkers.

Sources

Application Notes & Protocols: 1-(Ethoxycarbonyl)piperidine-2-carboxylic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of the Pipecolic Acid Scaffold in Agrochemicals

The piperidine ring system is a privileged scaffold in medicinal and agrochemical sciences, conferring favorable pharmacokinetic and physicochemical properties to active molecules. Within this class, 1-(Ethoxycarbonyl)piperidine-2-carboxylic acid, also known as N-ethoxycarbonyl-L-pipecolic acid, represents a versatile and strategically important chiral building block. Its pre-functionalized nature, with a protected amine and a carboxylic acid handle, allows for precise and sequential introduction of molecular complexity. This is particularly advantageous in the synthesis of modern agrochemicals where target specificity and metabolic stability are paramount.

In the agrochemical industry, derivatives of this compound are instrumental in the synthesis of a range of active ingredients, including herbicides and, notably, herbicide safeners. H[1]erbicide safeners are critical components in modern crop protection, selectively shielding crop plants from the phytotoxic effects of a co-applied herbicide without compromising its efficacy against target weeds. The pipecolic acid moiety can be found at the core of several such compounds, where it is often elaborated to interact with specific metabolic pathways within the crop plant, enhancing the detoxification of the herbicide.

This document provides a detailed exploration of the application of this compound in the synthesis of a key class of agrochemicals, focusing on the underlying chemical principles and providing robust, field-proven protocols.

PART 1: Synthesis of a Key Agrochemical Intermediate

A common strategic application of this compound is in the synthesis of substituted pyrazole derivatives, which are core structures in many herbicides and safeners. The following sections detail the synthesis of a key intermediate that can be further elaborated into a final agrochemical product.

Activation of the Carboxylic Acid

The initial step in utilizing this compound is the activation of its carboxylic acid moiety to facilitate amide bond formation. A standard and highly efficient method is the conversion to the corresponding acid chloride. This is a critical step, as the acid chloride is a highly reactive intermediate, poised for coupling with a variety of nucleophiles.

Protocol 1: Synthesis of (S)-1-ethyl 2-methyl 2-(chlorocarbonyl)piperidine-1,2-dicarboxylate

  • Objective: To convert this compound to its acid chloride.

  • Materials:

    • This compound

    • Thionyl chloride (SOCl₂)

    • Anhydrous Dichloromethane (DCM)

    • Dry N,N-Dimethylformamide (DMF) (catalytic amount)

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend this compound (1.0 eq) in anhydrous DCM (5 mL per gram of starting material).

    • Add a catalytic amount of dry DMF (1-2 drops).

    • Slowly add thionyl chloride (1.2 eq) dropwise to the suspension at 0 °C (ice bath).

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the mixture to reflux (approx. 40 °C) and maintain for 2-3 hours, monitoring the reaction by the cessation of gas evolution (HCl and SO₂).

    • Cool the reaction mixture to room temperature.

    • Carefully remove the solvent and excess thionyl chloride under reduced pressure.

    • The resulting crude acid chloride is typically used immediately in the next step without further purification.

  • Causality of Experimental Choices:

    • Thionyl Chloride: A highly effective chlorinating agent that produces gaseous byproducts (HCl and SO₂), which are easily removed, simplifying workup.

    • Anhydrous Conditions: The acid chloride is highly moisture-sensitive and will readily hydrolyze back to the carboxylic acid. All glassware must be thoroughly dried, and anhydrous solvents must be used.

    • DMF (catalyst): DMF catalyzes the reaction through the formation of the Vilsmeier reagent, which is the active chlorinating species.

    • Reflux: Provides the necessary activation energy for the reaction to proceed to completion in a reasonable timeframe.

Amide Coupling to Form a Pyrazole Precursor

The newly synthesized acid chloride is then coupled with an appropriate amine, in this case, a substituted hydrazine, to form a key precursor for the pyrazole ring system.

Protocol 2: Synthesis of (S)-diethyl 1-(2,4-dichlorophenyl)-5-(piperidine-2-carbonyl)-4,5-dihydro-1H-pyrazole-3,5-dicarboxylate

  • Objective: To couple the acid chloride with a substituted hydrazine.

  • Materials:

    • Crude (S)-1-ethyl 2-methyl 2-(chlorocarbonyl)piperidine-1,2-dicarboxylate (from Protocol 1)

    • (2,4-Dichlorophenyl)hydrazine hydrochloride

    • Triethylamine (TEA) or Pyridine

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve the crude acid chloride (1.0 eq) in anhydrous DCM.

    • In a separate flask, suspend (2,4-dichlorophenyl)hydrazine hydrochloride (1.0 eq) in anhydrous DCM and add triethylamine (2.2 eq) at 0 °C. Stir for 15 minutes.

    • Slowly add the solution of the acid chloride to the hydrazine/TEA mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Causality of Experimental Choices:

    • Triethylamine (TEA): Acts as a base to neutralize the HCl generated during the reaction and to deprotonate the hydrazine hydrochloride salt, liberating the free hydrazine nucleophile.

    • 0 °C to Room Temperature: The initial cooling helps to control the exothermic reaction. Allowing it to proceed at room temperature ensures the reaction goes to completion.

    • Aqueous Workup: The series of washes removes excess reagents, the triethylamine hydrochloride salt, and other water-soluble impurities.

PART 2: Cyclization to the Pyrazole Core and Final Elaboration

The intermediate from the amide coupling is now ready for the key cyclization step to form the pyrazoline ring, which is a common precursor to the final pyrazole agrochemical.

Intramolecular Cyclization

Protocol 3: Synthesis of Mefenpyr-diethyl

  • Objective: To achieve the cyclization to the pyrazoline ring system. This protocol adapts a known synthesis of Mefenpyr-diethyl, a common herbicide safener, illustrating a plausible downstream application of our intermediate. *[2][3][4] Note: While direct synthesis of Mefenpyr-diethyl from our specific intermediate is a proprietary process, the following illustrates a general and analogous cyclization reaction common in the synthesis of such pyrazoline derivatives. *[5][6][7][8] General Reaction Principle: The amide precursor can undergo a base- or acid-catalyzed intramolecular cyclization. For the synthesis of Mefenpyr-diethyl, a common route involves the reaction of a hydrazone with an acrylate. *[2] Illustrative Cyclization Step (Conceptual):

    • The intermediate from Protocol 2 would be subjected to conditions that promote intramolecular condensation and dehydration to form the pyrazole ring. This often involves treatment with a dehydrating agent or heating in a high-boiling point solvent.

Workflow for Pyrazoline Synthesis

G cluster_0 Intermediate Preparation cluster_1 Core Structure Synthesis A 1-(Ethoxycarbonyl) piperidine-2-carboxylic acid B Acid Chloride Formation (Protocol 1) A->B SOCl₂, cat. DMF C Amide Coupling (Protocol 2) B->C (2,4-Dichlorophenyl)hydrazine, TEA D Cyclization to Pyrazoline (Protocol 3 - Conceptual) C->D Dehydration/ Condensation E Final Product (e.g., Mefenpyr-diethyl) D->E Further Elaboration (if necessary)

Sources

The Strategic Application of 1-(Ethoxycarbonyl)piperidine-2-carboxylic Acid in Pharmaceutical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Significance of a Versatile Intermediate

In the landscape of modern pharmaceutical development, the strategic design and synthesis of active pharmaceutical ingredients (APIs) rely heavily on the availability of versatile and well-characterized intermediates. 1-(Ethoxycarbonyl)piperidine-2-carboxylic acid, a chiral cyclic amino acid derivative, has emerged as a cornerstone building block, particularly in the synthesis of angiotensin-converting enzyme (ACE) inhibitors and other complex therapeutic agents.[1][2] Its rigid piperidine scaffold imparts conformational constraint, a desirable feature in drug design for enhancing potency and selectivity, while the orthogonal protecting groups—an ethoxycarbonyl on the nitrogen and a carboxylic acid at the 2-position—allow for sequential and controlled chemical modifications.[3]

This comprehensive guide provides an in-depth exploration of this compound as a critical pharmaceutical intermediate. We will elucidate its synthesis, purification, and characterization, followed by a detailed protocol for its application in the construction of a key dipeptide fragment, a common structural motif in numerous APIs. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying scientific rationale to empower effective and reproducible execution.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of an intermediate is paramount for its effective use and for ensuring laboratory safety.

PropertyValueSource
Chemical Formula C₉H₁₅NO₄[4]
Molecular Weight 201.22 g/mol [4]
Appearance White to off-white crystalline powderGeneral knowledge
Solubility Soluble in many organic solvents (e.g., DCM, THF, Ethyl Acetate)General knowledge

Safety and Handling:

While a specific Safety Data Sheet (SDS) for this compound should always be consulted, general precautions for handling N-acylamino acids and piperidine derivatives should be strictly followed.[5][6] The compound is expected to be an irritant to the skin, eyes, and respiratory system.[7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[7]

  • Spills: In case of a spill, contain the material and clean the area with an appropriate absorbent material. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Synthesis and Characterization of this compound

The synthesis of this valuable intermediate is a two-step process, commencing with the formation of the piperidine ring, followed by the strategic protection of the secondary amine.

Part 1: Synthesis of the Precursor - (S)-Piperidine-2-carboxylic Acid

The foundational piperidine-2-carboxylic acid (pipecolic acid) can be synthesized through the catalytic hydrogenation of its aromatic precursor, pyridine-2-carboxylic acid. This method is robust, scalable, and avoids the use of harsh reagents.

Protocol 1: Synthesis of (S)-Piperidine-2-carboxylic Acid

Objective: To synthesize (S)-Piperidine-2-carboxylic acid via catalytic hydrogenation of (S)-Pyridine-2-carboxylic acid.

Materials:

  • (S)-Pyridine-2-carboxylic acid

  • Palladium on carbon (10 wt. %)

  • Methanol (MeOH)

  • Deionized water

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Hydrogenation reactor (e.g., Parr shaker)

  • Filtration apparatus (e.g., Büchner funnel with Celite®)

  • Rotary evaporator

Procedure:

  • Reactor Setup: In a hydrogenation reactor, add (S)-Pyridine-2-carboxylic acid (1 equivalent) and a solution of water and methanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (typically 1-5 mol%) to the solution.

  • Inerting the Atmosphere: Seal the reactor and purge with nitrogen gas three times to remove any oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas (typically 4-5 MPa) and heat to 90-100 °C.[3]

  • Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. The reaction is typically complete within 3-4 hours.[3]

  • Work-up:

    • Cool the reactor to room temperature and carefully vent the hydrogen gas.

    • Purge the reactor with nitrogen gas.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol.

    • Combine the filtrates and concentrate under reduced pressure to remove about half of the solvent.

  • Crystallization and Isolation:

    • Cool the concentrated solution to 30 °C and add methanol to induce crystallization.[3]

    • Further cool the mixture to 0 °C to maximize the precipitation of the product.[3]

    • Collect the white crystalline solid by vacuum filtration, wash with cold methanol, and dry under vacuum to yield (S)-Piperidine-2-carboxylic acid.

Rationale and Expert Insights:

  • Catalyst Choice: Palladium on carbon is a highly efficient and widely used catalyst for the hydrogenation of aromatic rings. It offers good activity under relatively mild conditions and can be easily removed by filtration.[3]

  • Solvent System: The use of a water/methanol mixture ensures the solubility of the starting material and the product.

  • Safety: Hydrogenation reactions are inherently hazardous due to the use of flammable hydrogen gas under pressure. It is crucial to use appropriate equipment and follow all safety protocols for handling pressurized gases. The initial purging with nitrogen is a critical step to prevent the formation of an explosive hydrogen/oxygen mixture.

Part 2: N-Ethoxycarbonylation to Yield the Final Intermediate

With the piperidine core established, the next crucial step is the selective protection of the secondary amine. The Schotten-Baumann reaction provides a classic and effective method for this transformation, utilizing ethyl chloroformate as the acylating agent under basic conditions.[9]

Protocol 2: Synthesis of this compound

Objective: To synthesize this compound via N-acylation of (S)-Piperidine-2-carboxylic acid.

Materials:

  • (S)-Piperidine-2-carboxylic acid

  • Ethyl chloroformate

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM) or another suitable organic solvent

  • Hydrochloric acid (HCl) (for pH adjustment)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve (S)-Piperidine-2-carboxylic acid (1 equivalent) in a solution of sodium hydroxide (2 equivalents) in water and cool the mixture in an ice bath to 0-5 °C.

  • Acylation: While vigorously stirring, slowly add ethyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 10 °C. The simultaneous addition of a separate solution of sodium hydroxide may be necessary to maintain a basic pH.[10]

  • Reaction Completion: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel and wash with dichloromethane to remove any unreacted ethyl chloroformate and other non-polar impurities.

    • Carefully acidify the aqueous layer with cold dilute hydrochloric acid to a pH of approximately 2-3, while keeping the mixture cool in an ice bath. The product should precipitate as a white solid.

  • Isolation and Purification:

    • Extract the acidified aqueous layer with ethyl acetate or dichloromethane (3 x volumes).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.[11][12]

Rationale and Expert Insights:

  • Schotten-Baumann Conditions: This reaction is performed under biphasic or aqueous basic conditions. The base serves two critical roles: it deprotonates the amine to form the more nucleophilic amide anion, and it neutralizes the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.[9]

  • Temperature Control: The reaction is highly exothermic, and maintaining a low temperature is crucial to prevent side reactions, such as the hydrolysis of ethyl chloroformate.

  • pH Control: Maintaining a basic pH during the acylation is essential to keep the amine deprotonated and nucleophilic. Acidification during the work-up protonates the carboxylate, rendering the product less water-soluble and allowing for its extraction into an organic solvent.

Characterization of the Intermediate

A self-validating protocol requires rigorous characterization of the synthesized compound to confirm its identity and purity.

Table 2: Expected Analytical Data for this compound

Technique Expected Observations
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), piperidine ring protons, and the acidic proton of the carboxylic acid (typically a broad singlet >10 ppm). The chemical shifts of the piperidine protons will be deshielded compared to the parent pipecolic acid due to the electron-withdrawing effect of the ethoxycarbonyl group.
¹³C NMR A signal for the carboxylic acid carbonyl carbon (around 170-185 ppm), a signal for the carbamate carbonyl carbon (around 155-160 ppm), signals for the ethyl group carbons, and signals for the piperidine ring carbons.[13]
IR Spectroscopy A broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch from the carboxylic acid (around 1700-1725 cm⁻¹), and a C=O stretch from the carbamate (around 1680-1700 cm⁻¹).
Mass Spectrometry The molecular ion peak [M+H]⁺ at m/z = 202.10.

Application in Pharmaceutical Synthesis: A Dipeptide Coupling Protocol

The utility of this compound is best demonstrated through its application in forming peptide bonds, a fundamental transformation in the synthesis of many pharmaceuticals. The following protocol details the coupling of this intermediate with an L-alanine ester, forming a dipeptide fragment that is a key component of several ACE inhibitors.

Protocol 3: Amide Coupling to Form a Dipeptide Fragment

Objective: To synthesize an N-protected dipeptide by coupling this compound with L-alanine ethyl ester hydrochloride.

Materials:

  • This compound

  • L-Alanine ethyl ester hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) and L-alanine ethyl ester hydrochloride (1 equivalent) in DCM or DMF.

  • Base Addition: Add DIPEA or TEA (2.2 equivalents) to the mixture and stir for 10-15 minutes at room temperature. The base neutralizes the hydrochloride salt of the amino ester and the HOBt.

  • Coupling Agent Addition: Add HOBt (1.1 equivalents) and EDC (1.1 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Dilute the reaction mixture with DCM or ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure dipeptide.

Rationale and Expert Insights:

  • Amide Coupling Chemistry: The direct condensation of a carboxylic acid and an amine to form an amide bond is generally unfavorable. Therefore, coupling reagents are employed to activate the carboxylic acid.[14]

  • Role of EDC and HOBt: EDC is a carbodiimide that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can rearrange to a stable N-acylurea byproduct. HOBt is added as an activator to trap the O-acylisourea, forming an active ester that is more stable and less prone to side reactions, leading to a cleaner and more efficient coupling with the amine.[15]

  • Choice of Base: DIPEA or TEA is a non-nucleophilic organic base used to neutralize the hydrochloride salt of the amino ester and the acidic HOBt, ensuring that the amine is in its free, nucleophilic form for the coupling reaction.

  • Purification: Column chromatography is a standard and effective method for purifying the final dipeptide, separating it from any unreacted starting materials, byproducts, and coupling reagents.[16]

Visualizing the Workflow

To provide a clear overview of the synthetic and application pathways, the following diagrams illustrate the key transformations.

Synthesis_Workflow cluster_synthesis Synthesis of Intermediate Pyridine-2-carboxylic acid Pyridine-2-carboxylic acid Piperidine-2-carboxylic acid Piperidine-2-carboxylic acid Pyridine-2-carboxylic acid->Piperidine-2-carboxylic acid H₂, Pd/C MeOH/H₂O, 90-100°C This compound This compound Piperidine-2-carboxylic acid->this compound ClCO₂Et, NaOH H₂O, 0-5°C

Caption: Synthesis of this compound.

Application_Workflow cluster_application Application in Dipeptide Synthesis Intermediate 1-(Ethoxycarbonyl)piperidine- 2-carboxylic acid Dipeptide Dipeptide Product Intermediate->Dipeptide Intermediate->Dipeptide EDC, HOBt, DIPEA DCM, rt Amino_Ester L-Alanine ethyl ester Amino_Ester->Dipeptide

Caption: Application in dipeptide synthesis.

Conclusion

This compound stands as a testament to the power of strategic molecular design in pharmaceutical synthesis. Its well-defined structure and orthogonal protecting groups provide a reliable and versatile platform for the construction of complex molecular architectures. The protocols detailed herein, grounded in established chemical principles, offer a robust framework for the synthesis, characterization, and application of this pivotal intermediate. By understanding the "why" behind each step, from catalyst selection in hydrogenation to the synergistic action of coupling reagents, researchers can confidently and efficiently leverage this compound to advance the frontiers of drug discovery and development.

References

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  • CN Patent CN102174011A, 2011. Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • US Patent US6407262B1, 2002.
  • Organic Syntheses Procedure. Pipecolic acid, 4-oxo-, hydrochloride. [Online] Available at: [Link]

  • ACG Publications. Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. [Online] 2023. Available at: [Link]

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  • PMC - PubMed Central. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Online] Available at: [Link]

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  • WIPO Patentscope. METHOD FOR PREPARING LISINOPRIL INTERMEDIATE. [Online] 2019. Available at: [Link]

  • Khan Academy. Amide formation from carboxylic acid derivatives. [Online] Available at: [Link]

  • WIPO Patentscope. 109705010 Preparation method of high-purity lisinopril. [Online] 2019. Available at: [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Online] Available at: [Link]

  • Google Patents. PROCESS FOR THE PREPARATION OF RAMIPRIL.
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Sources

The Versatile Scaffold: Applications of 1-(Ethoxycarbonyl)piperidine-2-carboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. 1-(Ethoxycarbonyl)piperidine-2-carboxylic acid, a derivative of the naturally occurring amino acid pipecolic acid, represents one such "privileged scaffold." Its inherent conformational rigidity, coupled with the synthetic versatility offered by its dual functional groups—a carboxylic acid and a protected secondary amine—renders it an invaluable building block for the synthesis of a diverse array of bioactive molecules. This guide provides an in-depth exploration of the applications of this compound in drug discovery, complete with detailed protocols and the scientific rationale underpinning its use. We will delve into its pivotal role in the design of Angiotensin-Converting Enzyme (ACE) inhibitors, its emergence in the development of calpain and α-glucosidase inhibitors, and its utility as a structural mimic of peptide β-turns.

Chemical Properties and Synthetic Rationale

This compound possesses a unique combination of features that make it a highly desirable starting material in multi-step organic synthesis.

PropertyValueSignificance in Drug Discovery
Molecular Formula C9H15NO4Provides a compact and drug-like molecular framework.
Molecular Weight 201.22 g/mol Falls within the range for good oral bioavailability (Lipinski's Rule of Five).
Key Functional Groups Carboxylic Acid, Ethoxycarbonyl-protected AmineAllows for sequential and controlled chemical modifications.
Chirality Exists as (S) and (R) enantiomersEnables stereospecific interactions with biological targets.

The ethoxycarbonyl protecting group on the piperidine nitrogen serves a critical function. It deactivates the nucleophilicity of the amine, preventing self-polymerization and other unwanted side reactions during the activation and coupling of the carboxylic acid moiety.[][2] This protection strategy is orthogonal to many other protecting groups used for amino acid side chains, allowing for selective deprotection and further functionalization at different stages of a synthetic route.[3] Compared to the more common Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) groups, the ethoxycarbonyl group offers a balance of stability and ease of removal under specific conditions, often involving basic or acidic hydrolysis.[4]

Application I: The Cornerstone of ACE Inhibitors

The most prominent application of this compound and its parent scaffold, pipecolic acid, is in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors.[5] These drugs are a first-line treatment for hypertension and heart failure. They function by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[6] The piperidine ring of the scaffold mimics the C-terminal proline residue of ACE substrates, providing a rigid and optimal orientation for binding to the enzyme's active site.[7]

A notable example is the synthesis of Imidapril , an effective antihypertensive agent. The synthesis involves the coupling of a derivative of this compound with another amino acid derivative to form the characteristic dipeptide-like structure of ACE inhibitors.

Synthetic Workflow for ACE Inhibitor Analogs

The general synthetic approach to creating ACE inhibitors utilizing the this compound scaffold involves a key peptide coupling step.

A This compound C Peptide Coupling (EDC/HOBt or DIC/HOBt) A->C B Amine Component (e.g., Amino Acid Ester) B->C D N-protected Dipeptide Intermediate C->D E Deprotection/Further Modification D->E F Final ACE Inhibitor Analog E->F

Caption: General workflow for synthesizing ACE inhibitor analogs.

Protocol 1: EDC/HOBt Mediated Coupling for Dipeptide Synthesis

This protocol details the coupling of this compound with a model amino acid ester, a crucial step in the synthesis of many ACE inhibitors.

Materials:

  • This compound

  • Amino acid ester hydrochloride (e.g., L-Alanine methyl ester hydrochloride)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Preparation of Reactants: In a round-bottom flask, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. In a separate flask, suspend the amino acid ester hydrochloride (1.1 eq) in anhydrous DCM and add DIPEA (2.2 eq) to neutralize the salt and liberate the free amine. Stir for 15 minutes.

  • Activation and Coupling: To the solution of the carboxylic acid and HOBt, add EDC (1.2 eq) and stir at 0 °C for 15 minutes to activate the carboxylic acid.

  • Reaction: Add the free amine solution dropwise to the activated carboxylic acid mixture at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure dipeptide.[8]

Rationale for Experimental Choices:

  • EDC/HOBt: This combination is a widely used coupling system that minimizes racemization of the chiral centers. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then converted to a more stable HOBt-ester, reducing the risk of side reactions.

  • DIPEA: A non-nucleophilic base used to liberate the free amine from its hydrochloride salt without interfering with the coupling reaction.

  • 0 °C to Room Temperature: Starting the reaction at a lower temperature helps to control the initial exothermic reaction and minimize side product formation. Allowing it to proceed at room temperature ensures the reaction goes to completion.

Application II: A Scaffold for Novel Calpain Inhibitors

Calpains are a family of calcium-dependent cysteine proteases. Their overactivation is implicated in various pathological conditions, including neurodegenerative diseases and ischemic injury. Therefore, calpain inhibitors are of significant therapeutic interest. The piperidine scaffold has been explored for the development of potent and selective calpain inhibitors.[9][10] The rigid ring structure helps to position key pharmacophoric elements for optimal interaction with the enzyme's active site.

Derivatives of this compound can be used to synthesize peptidomimetic calpain inhibitors, where the piperidine moiety often occupies the P2 position of the inhibitor, influencing its potency and selectivity.[9]

Synthetic Strategy for Piperidine-based Calpain Inhibitors

The synthesis of these inhibitors often follows a similar peptide coupling strategy as for ACE inhibitors, followed by further modifications to introduce a "warhead" that interacts with the active site cysteine of calpain.

A This compound C Peptide Coupling A->C B P1 Amino Acid Derivative B->C D Dipeptide Intermediate C->D E Introduction of Warhead (e.g., aldehyde, ketoamide) D->E F Calpain Inhibitor E->F

Caption: Synthetic approach to piperidine-based calpain inhibitors.

Application III: Targeting Diabetes with α-Glucosidase Inhibitors

α-Glucosidase is a key enzyme in carbohydrate metabolism, responsible for breaking down complex carbohydrates into glucose.[11] Inhibitors of this enzyme can delay glucose absorption and are used in the management of type 2 diabetes.[12] The piperidine scaffold, being a structural mimic of the pyranose ring of carbohydrates, has been investigated for the development of α-glucosidase inhibitors.[11][13]

Amide derivatives of this compound have shown promising α-glucosidase inhibitory activity. The synthesis of these compounds can be readily achieved through standard amide bond formation reactions.

Protocol 2: Synthesis of Amide Derivatives as Potential α-Glucosidase Inhibitors

This protocol outlines a general procedure for the synthesis of amide derivatives of this compound for screening as α-glucosidase inhibitors.

Materials:

  • This compound

  • A diverse library of primary and secondary amines

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), BOP reagent (1.2 eq), and DIPEA (3.0 eq).

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Application IV: Crafting Peptide Structure with β-Turn Mimics

β-turns are common secondary structures in peptides and proteins that play crucial roles in molecular recognition and biological activity.[14] The development of small molecules that can mimic the conformation of a β-turn is a significant area of research in medicinal chemistry, as it can lead to more stable and potent peptidomimetics.[15] The rigid piperidine-2-carboxylic acid scaffold has been successfully employed in the design of β-turn mimics.[16]

The synthesis of these mimics involves incorporating the this compound unit into a peptide sequence, where its constrained conformation induces a turn-like structure.

Purification Protocol for Dipeptidic Structures

The purification of the dipeptide products from the coupling reactions is critical to obtaining high-purity compounds for biological evaluation. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for this purpose.[8][17][18]

Instrumentation and Materials:

  • Preparative HPLC system with a UV detector

  • C18 reversed-phase column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Crude dipeptide sample dissolved in a minimal amount of the initial mobile phase composition

Procedure:

  • Sample Preparation: Dissolve the crude dipeptide in a small volume of a mixture of Mobile Phase A and B (e.g., 95:5 A:B). Filter the sample through a 0.45 µm syringe filter.

  • Method Development (Analytical Scale): Develop a suitable gradient method on an analytical HPLC system to achieve good separation of the desired product from impurities. A typical gradient would be a linear increase in Mobile Phase B over 20-30 minutes.

  • Preparative Purification: Scale up the optimized analytical method to the preparative HPLC system. Inject the sample and collect fractions corresponding to the peak of the desired product.

  • Fraction Analysis and Lyophilization: Analyze the collected fractions by analytical HPLC to confirm their purity. Pool the pure fractions and remove the solvent by lyophilization to obtain the final product as a fluffy powder.

Conclusion: A Scaffold with a Bright Future

This compound has firmly established itself as a versatile and valuable building block in drug discovery. Its applications span from the well-established field of ACE inhibitors to the exciting frontiers of calpain and α-glucosidase inhibition, as well as the design of sophisticated peptidomimetics. The synthetic accessibility and the ability to introduce diverse functionalities make it a scaffold of enduring importance for medicinal chemists. The protocols and rationale presented in this guide are intended to empower researchers to harness the full potential of this privileged structure in their quest for novel and effective therapeutic agents. As our understanding of disease biology deepens, it is certain that the applications of this compound will continue to expand, solidifying its place in the armamentarium of modern drug discovery.

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  • Donkor, I. O., et al. (2001). Synthesis and calpain inhibitory activity of peptidomimetic compounds with constrained amino acids at the P2 position. Bioorganic & medicinal chemistry letters, 11(16), 2207–2209.
  • Agilent Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • Khan, K. M., et al. (2019). Synthesis, in-vitro α-glucosidase inhibition, antioxidant, in-vivo antidiabetic and molecular docking studies of pyrrolidine-2,5-dione and thiazolidine-2,4-dione derivatives. Bioorganic chemistry, 91, 103128.
  • WO2007003947A2 - Process for the synthesis of the ace inhibitor trandolapril - Google P
  • BOC Sciences. (n.d.).
  • ResearchGate. (2019). (PDF) Synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors: An important class of antihypertensive drugs.
  • Grembecka, J., & Wlodawer, A. (2013). Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. Organic letters, 15(21), 5534–5537.
  • Albericio, F., & Carpino, L. A. (1997). Synthesis and pharmacology of the potent angiotensin-converting enzyme inhibitor N-[1(S)-(ethoxycarbonyl)-3-phenylpropyl]-(S)-alanyl-(S)-pyroglutamic acid. Journal of medicinal chemistry, 40(1), 274–280.
  • ResearchGate. (n.d.). (PDF) Protecting Groups in Peptide Synthesis.
  • ResearchGate. (2019).
  • PubMed Central. (2022). Synthesis, in vitro α-glucosidase inhibitory activities, and molecular dynamic simulations of novel 4-hydroxyquinolinone-hydrazones as potential antidiabetic agents.
  • Lee, K., et al. (2007). Design and synthesis of 4-quinolinone 2-carboxamides as calpain inhibitors. Bioorganic & medicinal chemistry letters, 17(18), 5129–5132.
  • PubMed Central. (2018). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA)

Sources

Troubleshooting & Optimization

Technical Support Center: 1-(Ethoxycarbonyl)piperidine-2-carboxylic Acid

[1]

Status: Operational Ticket Focus: Impurity Profiling, Troubleshooting, and Analytical Methodologies Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Molecule Identity

1-(Ethoxycarbonyl)piperidine-2-carboxylic acid (also known as N-ethoxycarbonyl pipecolic acid) is a critical chiral building block, most notably used in the synthesis of local anesthetics like Ropivacaine and Levobupivacaine .[1]

Users frequently report "impurities" that are actually artifacts of the molecule's dynamic stereochemistry.[1] This guide distinguishes between true chemical impurities (process-related) and conformational isomers (rotamers) that complicate analytical spectra.

Key Chemical Attributes
PropertyDetail
CAS Number 118133-15-6 (General/Racemic) / Specific enantiomers vary
Molecular Formula C₉H₁₅NO₄
Critical Quality Attribute Enantiomeric Excess (% ee), typically >99.5% for pharma use
Primary Stability Risk Hydrolysis of the carbamate or racemization at C2

The "Ghost" Impurity: Rotamers (Troubleshooting NMR)

Issue: Users often reject batches based on ¹H-NMR or ¹³C-NMR spectra showing "double peaks" or split signals (approx. 1:1 or 60:40 ratio), assuming the product is contaminated with a diastereomer or starting material.[1]

Diagnosis: This is rarely a chemical impurity.[1] It is a Rotameric Equilibrium . Due to the partial double-bond character of the N–C(O) (carbamate) bond, rotation is restricted. The piperidine ring exists in equilibrium between two conformers (E and Z), which relax slowly on the NMR timescale at room temperature.

Validation Protocol: Variable Temperature (VT) NMR

To confirm the presence of rotamers rather than impurities, perform the following self-validating experiment:

  • Standard Run: Acquire ¹H-NMR at 25°C (peaks will appear split/broad).[1]

  • Heating Run: Heat the probe to 50°C - 70°C .

  • Observation: As thermal energy overcomes the rotational barrier, the split peaks will coalesce into sharp singlets. If the peaks remain split at high temperatures, then you have a true chemical impurity.

RotamerEquilibriumcluster_0Restricted Rotation MechanismRotamerARotamer A (E-isomer)(Piperidine Ring Axial)RotamerBRotamer B (Z-isomer)(Piperidine Ring Equatorial)RotamerA->RotamerB Slow Exchange (25°C) Split NMR SignalsRotamerA->RotamerB Fast Exchange (>60°C) Coalesced Signals

Figure 1: Rotameric equilibrium caused by restricted rotation around the carbamate bond. This is an intrinsic property, not a contamination.

Process-Related Impurities (Chemical Origins)

When true chemical impurities exist, they typically stem from the Schotten-Baumann protection step or subsequent workup.[1]

Common Impurity Profile
Impurity TypeSpecific CompoundOrigin/CauseDetection Method
Starting Material Pipecolic Acid Incomplete reaction; pH dropped below 9 during protection.[1]Ninhydrin Stain (Purple) or LC-MS (m/z 129)
Reagent By-product Ethanol Hydrolysis of Ethyl Chloroformate.[1]GC (Headspace) or ¹H-NMR (Triplet ~1.2 ppm)
Side Reaction N-Ethoxycarbonyl Piperidine Decarboxylation of the carboxylic acid (rare, requires high heat).LC-MS (Loss of 44 amu from parent)
Oligomer Anhydride Dimers Activation of acid in presence of excess chloroformate.[1]HPLC (Late eluting, non-polar)
Salt Sodium Chloride Neutralization of NaOH/HCl.Ash test / Conductivity
Troubleshooting Guide: High Levels of Starting Material

Symptom: LC-MS shows significant peak at m/z 129 (Pipecolic acid).[1] Root Cause: The Schotten-Baumann reaction (Pipecolic acid + Ethyl Chloroformate) generates HCl, which lowers the pH. If the pH drops below ~8.5, the amine becomes protonated (ammonium) and cannot attack the chloroformate. Corrective Action:

  • Monitor pH continuously during ethyl chloroformate addition.

  • Simultaneously add NaOH to maintain pH 10–11 .

  • Ensure temperature remains <5°C to prevent reagent hydrolysis.[1]

Stereochemical Purity (Chiral Troubleshooting)

For drug development, the (S)-enantiomer is usually the target. Racemization is a critical failure mode.[1]

Mechanism of Racemization

The presence of the electron-withdrawing carbamate group increases the acidity of the α-proton (at C2).[1]

  • Risk Factor: Exposure to strong bases (e.g., NaH, alkoxides) or converting the acid to an activated ester (e.g., acid chloride) can promote enolization, destroying the chiral center.

Analytical Method: Chiral HPLC

Standard reverse-phase HPLC cannot distinguish enantiomers.[1] You must use a chiral stationary phase.[1]

Recommended Protocol:

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).[1]

  • Mobile Phase: Hexane : Isopropyl Alcohol (90:10) with 0.1% TFA (Trifluoroacetic acid).

    • Note: Acid is required to suppress ionization of the carboxylic acid, ensuring sharp peaks.[1]

  • Detection: UV at 210 nm.[1]

  • Pass Criteria: Enantiomeric Excess (ee) ≥ 99.0%.

ImpurityFlowcluster_analysisAnalytical CheckpointsStartRaw Material:(S)-Pipecolic AcidReactionReaction:+ Ethyl Chloroformate(pH 10, 0°C)Start->ReactionImpurity1Impurity: Unreacted SM(Due to pH drop)Reaction->Impurity1Low pHImpurity2Impurity: Racemate(Due to base/heat)Reaction->Impurity2Over-activationProductCrude Product:N-Ethoxycarbonyl-(S)-Pipecolic AcidReaction->ProductCheck1Check 1: Achiral HPLC(Purity >98%)Product->Check1Check2Check 2: Chiral HPLC(ee >99%)Check1->Check2

Figure 2: Synthesis workflow highlighting critical control points for impurity entry.

Frequently Asked Questions (FAQs)

Q: Can I use GC-MS for purity analysis? A: Not directly. The carboxylic acid group makes the molecule too polar and thermally unstable (decarboxylation risk) for direct GC injection. You must derivatize it first (e.g., using TMS-diazomethane or BF3/MeOH) to form the methyl ester. Once esterified, it is volatile and stable for GC-MS [1].[1]

Q: My product is an oil that won't crystallize. Is it impure? A: Not necessarily.[1] N-protected pipecolic acid derivatives are notorious for forming viscous oils ("syrups") due to the rotameric mixtures preventing efficient crystal packing.[1] If HPLC purity is >98%, the oil state is likely its natural physical form. Crystallization often requires specific seeds or conversion to a salt (e.g., dicyclohexylamine salt) [2].

Q: There is a small peak at 1.25 ppm in NMR that isn't Ethanol. What is it? A: Check for Grease .[1] High-vacuum grease often appears as a singlet/multiplet around 0.8–1.3 ppm.[1] Alternatively, if you used tert-butyl ethers elsewhere, it could be trace residues.[1] However, if it is a triplet coupled to a quartet at 4.1 ppm, it is the ethyl group of the carbamate itself (part of the molecule, not an impurity).

References

  • National Institutes of Health (NIH). Determination of 13C isotopic enrichment of valine and threonine by GC-C-IRMS after formation of the N(O,S)-ethoxycarbonyl ethyl ester derivatives.[1] Available at: [Link]

  • Organic Syntheses. Synthesis of Pipecolic Acid Derivatives and Resolution. (General Reference for Pipecolic Acid Handling). Available at: [Link]

  • Beilstein Journal of Organic Chemistry. Chromatographically separable rotamers of an unhindered amide. (Mechanistic background on rotamers). Available at: [Link]

  • Google Patents. Process of making optically pure L-pipecolic acid (US7683175B2).[1] Available at:

Technical Support Center: Synthesis of 1-(Ethoxycarbonyl)piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-(Ethoxycarbonyl)piperidine-2-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this critical synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your experimental outcomes.

Introduction

This compound, also known as N-ethoxycarbonyl-L-pipecolic acid when in its common chiral form, is a valuable building block in medicinal chemistry. It serves as a constrained, non-proteinogenic amino acid analog used in the synthesis of various active pharmaceutical ingredients (APIs), including local anesthetics like ropivacaine.[1] Achieving high purity and yield is paramount, yet the synthesis is often plagued by specific side reactions. This guide provides a structured approach to troubleshooting these issues.

Troubleshooting Guide: Common Synthesis Problems & Solutions

This section addresses the most frequent issues encountered during the two primary stages of synthesis:

  • Catalytic Hydrogenation of pyridine-2-carboxylic acid to piperidine-2-carboxylic acid.

  • N-protection of piperidine-2-carboxylic acid with ethyl chloroformate.

Problem 1: Incomplete Hydrogenation of Pyridine-2-carboxylic Acid

Question: "My catalytic hydrogenation of pyridine-2-carboxylic acid (picolinic acid) is stalling. TLC/LC-MS analysis shows significant amounts of starting material remaining even after extended reaction times. What's going wrong?"

Symptoms:

  • Low yield of piperidine-2-carboxylic acid.

  • Persistent presence of pyridine-2-carboxylic acid in the reaction mixture.

  • Slow or ceased hydrogen uptake in the reactor.

Root Cause Analysis (The "Why"): The catalytic hydrogenation of a pyridine ring is a robust but sensitive transformation. Several factors can lead to incomplete conversion:

  • Catalyst Poisoning: The pyridine nitrogen and, to a lesser extent, the carboxylic acid functional group can coordinate strongly to the catalyst's active sites (e.g., Palladium, Rhodium, Platinum).[2] This coordination can inhibit the binding of hydrogen and the pyridine ring, effectively "poisoning" the catalyst and halting the reaction. Certain impurities, particularly sulfur-containing compounds, are notorious catalyst poisons.

  • Inadequate Catalyst Activity: The choice of catalyst and its support is crucial. For pyridine hydrogenation, catalysts like Rhodium on carbon (Rh/C) or Palladium on carbon (Pd/C) are common.[1] The activity can be influenced by the solvent, pH, and the physical properties of the catalyst batch.

  • Insufficient Hydrogen Pressure/Temperature: The reduction of an aromatic heterocyclic ring is energetically demanding. The reaction requires sufficient hydrogen pressure and temperature to overcome the activation energy barrier. Conditions that are too mild will result in a sluggish or incomplete reaction.[1]

Troubleshooting Protocol (The "How-to-Fix"):

  • Catalyst Selection & Loading:

    • Action: If using Pd/C, consider switching to a more active catalyst like Rhodium on alumina (Rh/Al₂O₃) or Rhodium on carbon (Rh/C), which often show higher efficacy for pyridine ring reduction under milder conditions.[2]

    • Rationale: Rhodium catalysts are often less susceptible to poisoning by nitrogen-containing compounds compared to Palladium.

    • Protocol: Use a catalyst loading of 1-5 mol%. For a 10 mmol scale reaction, start with approximately 100-150 mg of 5% Rh/C.

  • Solvent and Additive Optimization:

    • Action: Conduct the hydrogenation in an acidic aqueous medium or an alcoholic solvent like ethanol or methanol. A common solvent is water or acetic acid.

    • Rationale: An acidic medium protonates the pyridine nitrogen, reducing its coordinating ability and preventing it from poisoning the catalyst surface.

    • Protocol: Dissolve pyridine-2-carboxylic acid in glacial acetic acid or a 1:1 mixture of ethanol/water.

  • Reaction Condition Adjustment:

    • Action: Gradually increase the hydrogen pressure and reaction temperature.

    • Rationale: Le Chatelier's principle dictates that increased pressure will favor the hydrogen addition. Increased temperature provides the necessary activation energy.

    • Protocol: Start with a pressure of 5-10 bar (approx. 70-150 psi) and a temperature of 50-70 °C. If the reaction is still slow, the pressure can be carefully increased to 40-50 bar (approx. 600-700 psi).[1]

Problem 2: Cleavage of the Ethoxycarbonyl Group (Deprotection)

Question: "During the work-up or purification of my this compound, I'm seeing the formation of piperidine-2-carboxylic acid. Why is my protecting group being removed?"

Symptoms:

  • Appearance of a new, more polar spot on TLC corresponding to piperidine-2-carboxylic acid.

  • Mass spectrometry data shows a peak for the unprotected amino acid (m/z = 130.16 for [M+H]⁺).

  • Difficulty in isolating the pure N-protected product.

Root Cause Analysis (The "Why"): The ethoxycarbonyl group is a carbamate. While relatively stable, it is susceptible to cleavage under certain conditions, primarily strong acidic or basic hydrolysis.

  • Basic Hydrolysis: The most common cause of cleavage is exposure to strong bases (e.g., NaOH, KOH) during aqueous work-up. The hydroxide ion can directly attack the carbonyl carbon of the carbamate, leading to the formation of an unstable carbamic acid intermediate which rapidly decarboxylates to release the free amine.

  • Acidic Hydrolysis: While more stable to acid than a Boc group, the ethoxycarbonyl group can still be cleaved under harsh acidic conditions (e.g., concentrated HCl, HBr) especially when heated.

G

Caption: Base-catalyzed hydrolysis of the ethoxycarbonyl protecting group.

Troubleshooting Protocol (The "How-to-Fix"):

  • Modify Aqueous Work-up:

    • Action: Avoid using strong bases like NaOH or KOH for pH adjustment or extraction. Use a milder base such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).[3]

    • Rationale: Bicarbonate provides a sufficiently basic environment (pH ~8-9) to neutralize excess acid without promoting significant carbamate hydrolysis.

    • Protocol: During work-up, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product into an organic solvent like ethyl acetate or dichloromethane.

  • Control pH During Isolation:

    • Action: When isolating the carboxylic acid product, acidify the aqueous layer carefully and avoid excessively low pH.

    • Rationale: To precipitate the carboxylic acid, the pH must be lowered below its pKa. However, using a strong acid to reach a pH of 1 or lower can initiate hydrolysis.

    • Protocol: Cool the aqueous layer in an ice bath and slowly add 1M HCl with vigorous stirring, monitoring the pH. Stop adding acid once the product fully precipitates, typically around pH 3-4.

  • Purification Strategy:

    • Action: If chromatography is required, use a silica gel column and avoid polar, highly acidic, or basic mobile phases.

    • Rationale: Standard silica gel is slightly acidic and can cause streaking or degradation of sensitive compounds.

    • Protocol: Use a solvent system like dichloromethane/methanol or ethyl acetate/hexanes. If tailing is an issue, add a small amount (0.1-0.5%) of acetic acid to the mobile phase to suppress deprotonation of the product's carboxylic acid.

Problem 3: Racemization at the C2 Position

Question: "My starting material is enantiopure (L)-pipecolic acid, but my final product shows a loss of optical purity. How can I prevent this racemization?"

Symptoms:

  • Chiral HPLC analysis shows the presence of both enantiomers.

  • The measured optical rotation of the final product is lower than the literature value.

Root Cause Analysis (The "Why"): The α-proton at the C2 position of pipecolic acid is acidic and can be abstracted under basic conditions to form an enolate intermediate. This planar enolate can be protonated from either face, leading to a mixture of D and L enantiomers (racemization).

  • Strong Base/High Temperature: The Schotten-Baumann conditions, a classical method for N-acylation using an aqueous base (like NaOH), are often the primary cause. The combination of a strong base and the heat generated during the reaction can easily promote enolization and subsequent racemization.[4]

  • Activating Agents: In some protocols, the carboxylic acid is first activated (e.g., to an acyl chloride) before N-protection. The formation of certain activated intermediates, like oxazolones, can significantly enhance the acidity of the α-proton, making it highly susceptible to racemization even with weak bases.

Troubleshooting Protocol (The "How-to-Fix"):

  • Employ Milder Reaction Conditions:

    • Action: Avoid strong bases. Perform the reaction at low temperatures using a non-nucleophilic organic base in an aprotic solvent.

    • Rationale: Lowering the temperature reduces the rate of all reactions, including the undesirable enolization. An organic base in an aprotic solvent avoids the harsh, heterogeneous conditions of the Schotten-Baumann reaction.

    • Protocol: Dissolve the pipecolic acid starting material in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C. Add 2.2 equivalents of a hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), followed by the slow, dropwise addition of 1.1 equivalents of ethyl chloroformate. Allow the reaction to slowly warm to room temperature and stir until completion.

  • Control Stoichiometry:

    • Action: Use only a slight excess of the base and acylating agent.

    • Rationale: A large excess of base increases the likelihood of deprotonation at the α-carbon.

    • Protocol: Carefully measure and add the reagents as outlined above. Monitor the reaction by TLC to avoid unnecessarily long reaction times.

ParameterStandard Schotten-BaumannOptimized ProtocolRationale for Change
Base NaOH / KOH (aq)Triethylamine (TEA)Milder, non-nucleophilic organic base reduces racemization risk.
Solvent Water / DioxaneDichloromethane (DCM)Aprotic solvent prevents unwanted hydrolysis side reactions.
Temperature Room Temp to 40 °C0 °C to Room TempLow temperature minimizes the rate of enolization.
Work-up Strong acid/baseMild bicarb washAvoids cleavage of the newly installed protecting group.

Caption: Comparison of reaction conditions to minimize racemization.

Frequently Asked Questions (FAQs)

Q1: Can I use ethyl acetate as a solvent for the N-protection reaction? A: It is not recommended. Ethyl acetate can undergo transesterification or be saponified under the basic conditions used for the N-protection, leading to impurities and a more complex reaction mixture. Aprotic solvents like DCM, THF, or acetonitrile are preferred.

Q2: How can I best monitor the progress of the N-protection reaction? A: Thin-Layer Chromatography (TLC) is the most effective method. The starting material, piperidine-2-carboxylic acid, is a zwitterionic amino acid and will typically remain at the baseline on a silica plate. The N-protected product is much less polar and will have a significantly higher Rf value. A stain like ninhydrin can be used, which will stain the primary/secondary amine of the starting material but not the protected product.

Q3: My final product is an oil, but the literature reports a solid. What should I do? A: An oily product often indicates the presence of residual solvent or impurities. Try co-evaporating the product with a solvent in which it is sparingly soluble, like hexanes or diethyl ether, using a rotary evaporator. This can sometimes induce crystallization. If that fails, purification via column chromatography may be necessary to remove impurities that are inhibiting crystallization.

Q4: Is the ethoxycarbonyl group stable enough for subsequent peptide coupling reactions? A: Generally, yes. The ethoxycarbonyl (EtOOC-) group is stable to the standard conditions used for amide bond formation (e.g., carbodiimide activators like EDC/DCC, or HATU/HOBt). It is also orthogonal to Boc (acid-labile) and Fmoc (base-labile, but typically requires a specific base like piperidine for rapid cleavage) protecting groups, making it a useful component in more complex syntheses.[5][6]

G Start Start Synthesis CheckPurity Check Starting Material Purity Start->CheckPurity RunReaction Perform N-Protection (Optimized Protocol) CheckPurity->RunReaction Purity OK Troubleshoot Consult Troubleshooting Guide CheckPurity->Troubleshoot Impure Monitor Monitor by TLC/ LC-MS RunReaction->Monitor Monitor->RunReaction Incomplete Workup Mild Aqueous Work-up (e.g., NaHCO3) Monitor->Workup Complete Isolate Isolate Crude Product Workup->Isolate CheckCrude Analyze Crude Product (NMR, MS) Isolate->CheckCrude Purify Purify (Crystallization or Chromatography) CheckCrude->Purify Impurities Present Final Final Product CheckCrude->Final Pure CheckCrude->Troubleshoot Side Products Identified Purify->Final

Caption: General experimental workflow for synthesis and troubleshooting.

References

  • Bracher, F., & Lehmann, J. (2021). The ethoxycarbonyl group as both activating and protective group in N-acyl-Pictet–Spengler reactions using methoxystyrenes. Beilstein Journal of Organic Chemistry, 17, 2837-2846. [Link]

  • CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • Cook, A. H., & Reed, K. J. (1945). Experiments in the Piperidine Series. Part I. Journal of the Chemical Society, 399-402. [Link]

  • Wikipedia contributors. (2023). Picolinic acid. In Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023). Pipecolic acid. In Wikipedia, The Free Encyclopedia. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.

Sources

Technical Support Center: Optimizing Coupling Reactions for 1-(Ethoxycarbonyl)piperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the coupling reactions of 1-(Ethoxycarbonyl)piperidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of amide bond formation with this versatile building block. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to enhance your reaction efficiency and product yield.

Understanding the Challenges

This compound, a derivative of pipecolic acid, presents unique challenges in coupling reactions due to the steric hindrance posed by the piperidine ring and the electronic nature of the ethoxycarbonyl protecting group.[1][2] Optimizing reaction time requires a careful balance of activating reagents, solvents, and temperature to achieve complete and efficient amide bond formation while minimizing side reactions.[3][4]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the coupling of this compound.

Q1: My coupling reaction is extremely slow or stalling. What are the likely causes and how can I accelerate it?

A1: Slow reaction kinetics are a frequent hurdle. Several factors can contribute to this issue:

  • Insufficient Activation of the Carboxylic Acid: The direct reaction between a carboxylic acid and an amine is generally slow.[5] The carboxylic acid must first be converted into a more reactive species.[5]

    • Troubleshooting:

      • Choice of Coupling Reagent: For sterically hindered amino acids, standard coupling reagents may not be effective. Consider using more potent activating agents. Uronium/guanidinium salts like HATU, HBTU, and HCTU, or phosphonium salts like PyBOP and PyAOP are excellent choices for challenging couplings.[6][7] HATU, in particular, is highly effective due to the anchimeric assistance provided by the pyridine nitrogen in its HOAt leaving group.[8]

      • Reagent Stoichiometry: An excess of the coupling reagent is often used to drive the reaction to completion.[9] A molar ratio of 1.5 to 3 equivalents of the coupling reagent relative to the carboxylic acid is a good starting point.[3]

      • Additives: The inclusion of additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) can enhance coupling efficiency, especially when using carbodiimides like EDC or DCC.[6][10] These additives form active esters that are more reactive and less prone to side reactions.[10] OxymaPure is a safer and often more effective alternative to HOBt and HOAt.[7][11]

  • Steric Hindrance: The piperidine ring can sterically hinder the approach of the amine to the activated carboxylic acid.

    • Troubleshooting:

      • Elevated Temperature: While many coupling reactions are performed at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes overcome the activation energy barrier.[3] However, be cautious as higher temperatures can also increase the risk of side reactions, including racemization.[4][7]

      • Microwave-Assisted Synthesis: For particularly difficult couplings, microwave irradiation can significantly reduce reaction times.[4]

  • Solvent Effects: The choice of solvent can dramatically impact reaction rates.

    • Troubleshooting:

      • Polar Aprotic Solvents: Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are standard choices for peptide coupling as they effectively solvate the reactants.[7] In some cases, a mixture of solvents, such as DMSO/DMF, can help to disrupt peptide aggregation.[4] For "greener" alternatives, 2-methyltetrahydrofuran (2-MeTHF) has shown compatibility with coupling reagents like COMU.[11]

  • Base Selection: The choice and amount of base are critical.

    • Troubleshooting:

      • Non-Nucleophilic Bases: Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine to neutralize the acid formed during the reaction without competing with the primary amine.[12] For slow couplings using T3P, pyridine has been reported to be effective.[13]

      • Base Equivalents: Typically, 2-4 equivalents of base are used.[14]

Q2: I am observing low yields of my desired amide product. What are the potential side reactions, and how can I minimize them?

A2: Low yields can result from several competing side reactions:

  • Hydrolysis of the Activated Intermediate: The activated carboxylic acid species (e.g., O-acylisourea intermediate in carbodiimide couplings) is susceptible to hydrolysis, especially in the presence of water.[15]

    • Troubleshooting:

      • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Store reagents in a desiccator.[16]

      • Use of Additives: Additives like NHS or Sulfo-NHS can react with the O-acylisourea intermediate to form a more stable NHS ester, which is less prone to hydrolysis.[9]

  • N-acylurea Formation (with Carbodiimides): The O-acylisourea intermediate can rearrange to a stable and unreactive N-acylurea, which terminates the desired reaction pathway.[7][10]

    • Troubleshooting:

      • Additives: The use of HOBt or HOAt minimizes N-acylurea formation by rapidly converting the O-acylisourea to a more stable active ester.[10]

      • Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of this side reaction.[7][9]

  • Racemization: The chiral center at the 2-position of the piperidine ring is susceptible to racemization, especially under harsh conditions.

    • Troubleshooting:

      • Choice of Reagents: Coupling reagents like COMU and DEPBT are known for their ability to suppress racemization.[11] Using additives like HOBt or HOAt also helps to minimize this side reaction.[4][17]

      • Temperature and Time: Avoid prolonged reaction times and high temperatures.[4]

Q3: How do I choose the best coupling reagent for my specific application?

A3: The selection of a coupling reagent depends on several factors, including the steric hindrance of the substrates, the desired reaction time, and the need to suppress side reactions like racemization.[7]

Coupling Reagent ClassExamplesStrengthsConsiderations
Carbodiimides EDC, DCC, DICCost-effective, well-established.[10] EDC and its urea byproduct are water-soluble, simplifying workup.[7][17]Prone to N-acylurea formation and racemization without additives.[7][10] DCC byproduct (DCU) is insoluble and requires filtration.[17]
Uronium/Aminium Salts HATU, HBTU, HCTU, TBTU, COMUHigh reactivity, fast reaction times, suitable for hindered amino acids.[7]Can be more expensive. Some (HBTU, HATU) are based on potentially explosive benzotriazoles.[7] COMU is a safer and highly effective alternative.[7][11]
Phosphonium Salts PyBOP, PyAOPHigh reactivity, similar to uronium salts. PyAOP is particularly effective for coupling N-methyl amino acids.[17]Can be more expensive.
Other T3P, DEPBTT3P byproducts are water-soluble.[13] DEPBT is highly resistant to racemization.[11]May have different optimal reaction conditions.

Optimized Experimental Protocols

Protocol 1: General Coupling Procedure using HATU

This protocol is a robust starting point for the coupling of this compound with a primary amine.[12]

  • Reactant Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Addition of Amine and Base: Add the primary amine (1.1 eq) to the solution, followed by DIPEA (2.0-3.0 eq).

  • Activation: In a separate vial, dissolve HATU (1.1 eq) in a minimal amount of anhydrous DMF and add it to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by TLC or LC-MS. Reactions are often complete within 1-4 hours.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 2: Carbodiimide Coupling with EDC/OxymaPure

This protocol offers a cost-effective and safer alternative to benzotriazole-based reagents.

  • Reactant Preparation: In a dry reaction vessel, dissolve this compound (1.0 eq) and OxymaPure (1.2 eq) in anhydrous DCM or DMF.

  • Activation: Cool the solution to 0 °C in an ice bath. Add EDC (1.2 eq) and stir for 15-30 minutes to allow for the formation of the active ester.

  • Amine Addition: Add the primary amine (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.

Visualizing the Process

Diagram 1: General Amide Coupling Workflow

G cluster_prep Preparation cluster_activation Activation & Coupling cluster_workup Workup & Purification prep_acid Dissolve Carboxylic Acid (1.0 eq) in Anhydrous Solvent prep_amine Add Amine (1.1 eq) & Base (2-3 eq) prep_acid->prep_amine 1 add_reagent Add Coupling Reagent (1.1-1.2 eq) prep_amine->add_reagent 2 react Stir at RT (Monitor by TLC/LC-MS) add_reagent->react 3 workup Aqueous Workup (Wash with NaHCO3, Brine) react->workup 4 purify Purify (Column Chromatography) workup->purify 5 G start Slow or Incomplete Reaction check_reagent Is the coupling reagent strong enough? start->check_reagent check_temp Is the temperature optimal? check_reagent->check_temp Yes upgrade_reagent Switch to HATU, COMU, or PyAOP check_reagent->upgrade_reagent No check_solvent Is the solvent appropriate? check_temp->check_solvent Yes increase_temp Increase temperature to 40-50°C or use microwave check_temp->increase_temp No check_stoich Are reagent ratios correct? check_solvent->check_stoich Yes change_solvent Use DMF, NMP, or consider solvent mixtures check_solvent->change_solvent No check_stoich->start Yes (Re-evaluate) adjust_stoich Increase coupling reagent and base equivalents check_stoich->adjust_stoich No success Reaction Optimized upgrade_reagent->success increase_temp->success change_solvent->success adjust_stoich->success

Caption: A decision tree for troubleshooting slow coupling reactions.

References

  • Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • Organic Chemistry. (2021, February 8). EDC Coupling Mechanism [Video]. YouTube.
  • Luxembourg Bio Technologies. (n.d.). Coupling Reagents.
  • Creative Proteomics. (n.d.). Carbodiimide Crosslinker Chemistry: EDC and DCC.
  • BOC Sciences. (n.d.). How to Optimize Peptide Synthesis?.
  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives.
  • Thermo Fisher Scientific. (n.d.). Carbodiimide Crosslinker Chemistry.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Golm Metabolome Database. (n.d.). Synonyms of Piperidine-2-carboxylic acid.
  • Bouling Chemical Co., Limited. (n.d.). 1-(Ethoxycarbonyl)Piperidine-4-Carboxylic Acid | CAS 72590-80-8.
  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? [r/Chempros].
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • ACS Publications. (2026, January 26). Orthogonal Electrochemical Amide Deprotection: Toward Sustainable Strategies for Peptide Synthesis. Organic Letters.
  • ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt.
  • Google Patents. (n.d.). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • O'Brien, P., & Childs, A. C. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87(13), 8819–8823.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • BenchChem. (2025). Application Notes and Protocols for Coupling Reactions Involving (R)-2-(Aminomethyl)-1-N-Boc-piperidine.
  • National Institutes of Health. (2013, December 2). Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor.
  • MDPI. (n.d.). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients.
  • Chemistry Explained. (2024, April 13).
  • ResearchGate. (2024, April 1). Optimization of peptide synthesis time and sustainability using novel eco-friendly binary solvent systems with induction heating on an automated peptide synthesizer.
  • Chemistry For Everyone. (2025, August 11).
  • CORE. (2022, June 14). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments.
  • RSC Publishing. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation.

Sources

Technical Support: Solvent Systems for 1-(Ethoxycarbonyl)piperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: T-EPC-SOLV-001 Subject: Optimization of Solvent Effects for Synthesis, Analysis, and Purification Status: Active Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

1-(Ethoxycarbonyl)piperidine-2-carboxylic acid (N-ethoxycarbonyl pipecolic acid) is a critical non-proteinogenic amino acid scaffold. Its secondary amine is protected as a carbamate (urethane), which introduces unique solvent-dependent behaviors—specifically NMR rotamerism and racemization risks during coupling.

This guide provides troubleshooting workflows to distinguish between genuine impurities and solvent-induced conformational isomers, alongside protocols for maximizing yield while maintaining stereochemical integrity.

Module 1: NMR Interpretation & Purity Analysis
User Issue:

"I synthesized this compound, but the 1H and 13C NMR spectra in CDCl3 show split peaks and broad signals. Is my product contaminated?"

Technical Diagnosis:

This is likely not contamination . N-acylated piperidines (carbamates) exhibit restricted rotation around the N-C(O) bond, existing as an equilibrium of cis (E) and trans (Z) rotamers. In solvents like Chloroform-d (


) at room temperature, the rate of interconversion is slow on the NMR timescale, resulting in signal doubling or broadening.
Troubleshooting Protocol:

To confirm purity and collapse rotamers into a single set of peaks, you must increase the exchange rate by altering the solvent and temperature.

Step-by-Step Validation:

  • Solvent Switch: Dissolve 5-10 mg of sample in DMSO-d6 (Dimethyl sulfoxide-d6). The higher dielectric constant often shifts the equilibrium.

  • Variable Temperature (VT) NMR:

    • Run the spectrum at 25°C (Baseline).

    • Heat the probe to 80°C (353 K) .

    • Result: If the split peaks coalesce into sharp singlets/multiplets, the sample is pure. If peaks remain distinct, impurities are present.

Visual Workflow: Rotamer Analysis

NMR_Rotamer_Analysis Start User observes split/broad NMR signals in CDCl3 Step1 Switch Solvent to DMSO-d6 Start->Step1 Step2 Run 1H NMR at 25°C Step1->Step2 Decision Do peaks merge? Step2->Decision Step3 Perform VT-NMR at 80°C Decision->Step3 No/Partial Result1 Peaks Coalesce: CONFIRMED ROTAMERS (Pure Product) Decision->Result1 Yes (Rare at 25C) Step3->Result1 Coalescence Result2 Peaks Distinct: CONFIRMED IMPURITY Step3->Result2 No Change

Caption: Decision tree for distinguishing N-carbamate rotamers from chemical impurities using Variable Temperature NMR.

Module 2: Amide Coupling & Racemization Control
User Issue:

"My coupling yields are inconsistent, and I am observing loss of enantiomeric excess (ee) at the C2 position."

Technical Diagnosis:

The activation of N-protected amino acids can lead to oxazolone (azlactone) formation , a key intermediate in racemization.

  • DMF (Dimethylformamide): While excellent for solubility, DMF promotes the dissociation of the active ester, increasing the risk of racemization via the oxazolone pathway.

  • DCM (Dichloromethane): Low dielectric constant suppresses charge separation, preserving chirality, but often fails to dissolve the zwitterionic or polar coupling partners.

Recommended Solvent Systems:

Recent "Green Chemistry" evaluations suggest Acetonitrile (ACN) or THF as superior alternatives to DMF for peptide-like couplings, offering a balance of solubility and stereochemical safety.

Comparative Solvent Data:

SolventSolubility (Pipecolic Deriv.)[1][2][3][4][5][6]Racemization RiskRemoval EaseRecommendation
DCM Low/ModerateLowest High (Volatile)Use if reagents dissolve.
DMF High HighLow (High BP)Avoid unless necessary.
ACN Moderate/HighLowHighPreferred Alternative.
THF ModerateLowHighGood for convergent synthesis.
Optimized Coupling Protocol (ACN Method):
  • Dissolution: Dissolve this compound (1.0 equiv) in Anhydrous ACN (0.1 M concentration).

  • Activation: Add Oxyma Pure (1.1 equiv) and DIC (Diisopropylcarbodiimide, 1.1 equiv).

    • Note: Oxyma is superior to HOBt for suppressing racemization in polar solvents [1].

  • Pre-activation: Stir for 2-5 minutes at 0°C.

  • Addition: Add the amine partner (1.0 equiv) and limited base (DIPEA, only if amine is a salt).

  • Monitoring: Monitor by HPLC/TLC. If conversion is slow after 2 hours, add THF as a co-solvent rather than DMF.

Visual Pathway: Minimizing Racemization

Coupling_Optimization Acid N-Ethoxycarbonyl Pipecolic Acid Activation Activation (DIC/Oxyma) Acid->Activation Solvent_DCM Solvent: DCM (Low Polarity) Activation->Solvent_DCM Solvent_DMF Solvent: DMF (High Polarity) Activation->Solvent_DMF Solvent_ACN Solvent: ACN (Green Alternative) Activation->Solvent_ACN Oxazolone Oxazolone Intermediate (Racemization Risk) Product_Rac Racemic Mixture (DL-Amide) Oxazolone->Product_Rac Product_Pure Pure L-Amide (>99% ee) Solvent_DCM->Product_Pure Suppresses Ionization Solvent_DMF->Oxazolone Stabilizes Ions Solvent_ACN->Product_Pure Balanced Profile

Caption: Mechanistic impact of solvent polarity on the racemization pathway via oxazolone formation.

Module 3: Solubility & Crystallization (Workup)
User Issue:

"My product oils out during workup and won't crystallize."

Technical Diagnosis:

This compound derivatives are amphiphilic. They resist crystallization in "wet" polar solvents or pure non-polar solvents.

Solvent Systems for Purification:
  • Extraction: Use Ethyl Acetate (EtOAc) at pH 2-3 (acidify with 1M HCl). The carbamate is stable to dilute acid during rapid workup.

  • Crystallization (Anti-solvent method):

    • Dissolve the crude oil in a minimum amount of warm EtOAc or DCM .

    • Add Hexanes or Diisopropyl Ether (IPE) dropwise until turbidity persists.

    • Cool to 4°C.

    • Why? The ethoxycarbonyl group provides enough lipophilicity to dissolve in EtOAc, but the carboxylic acid creates strong lattice energy that drives precipitation when non-polar solvents are added.

References
  • MacMillan, D. S., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide.[3][7][8] Green Chemistry, 15(3), 596-600.[8]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. (Specifically regarding Carbamate rotamers and stability).

  • Boc-D-Pipecolic acid Technical Data. (Analogous structural behavior). BLD Pharm.[9]

Sources

Technical Support Center: Byproduct Identification in 1-(Ethoxycarbonyl)piperidine-2-carboxylic Acid Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 1-(Ethoxycarbonyl)piperidine-2-carboxylic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding byproduct formation in common reactions involving this versatile building block. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate the nuances of your experimental work.

Introduction: The Chemistry of a Versatile Scaffold

This compound, a derivative of the cyclic amino acid pipecolic acid, is a valuable chiral starting material in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and peptidomimetics. Its rigid piperidine ring and dual functional handles—a protected amine and a carboxylic acid—make it an attractive scaffold. However, like any chemical transformation, reactions involving this molecule are not without their challenges. The formation of unwanted byproducts can complicate purification, reduce yields, and compromise the stereochemical integrity of your target compounds.

This guide will focus primarily on the most common reaction of this compound: amide bond formation . We will explore the common pitfalls and provide you with the knowledge to anticipate, identify, and mitigate the formation of key byproducts.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries researchers have when working with this compound.

Q1: What are the most common byproducts I should be aware of when performing an amide coupling reaction with this compound?

A1: The most prevalent byproducts in amide coupling reactions involving this substrate are:

  • Epimerization Product (Diastereomer): Loss of stereochemical integrity at the C2 position of the piperidine ring is a significant concern.

  • N-Acylurea Adduct: This byproduct is specific to the use of carbodiimide coupling reagents like DCC and EDC.

  • Unreacted Starting Materials: Incomplete reactions can leave behind unreacted this compound and the amine coupling partner.

  • Side-products from the coupling reagent: Depending on the reagent used (e.g., HATU, HOBt), these can also generate their own byproducts that may need to be removed during workup.

Q2: How stable is the N-ethoxycarbonyl protecting group during a typical amide coupling reaction?

A2: The N-ethoxycarbonyl group is a type of carbamate and is generally stable under the neutral or mildly basic conditions of most standard amide coupling protocols (e.g., EDC/HOBt, HATU). It is considered an orthogonal protecting group to acid-labile groups like Boc and base-labile groups like Fmoc under specific conditions.[1] However, prolonged exposure to strong acids or bases can lead to its cleavage. For instance, while more stable than a Boc group to moderate acid, strong acidic conditions (like TFA/DCM) can cause its removal.[2]

Q3: Is this compound prone to decarboxylation?

A3: While decarboxylation is a potential side reaction for many carboxylic acids, it is not a major concern for this compound under standard amide coupling conditions, which are typically performed at or below room temperature. Decarboxylation of amino acids usually requires more forcing conditions, such as high temperatures, that are not typical for these coupling reactions.

Troubleshooting Guide: Amide Coupling Reactions

This section provides a detailed breakdown of common problems encountered during amide bond formation with this compound, their probable causes, and actionable solutions.

Issue 1: Presence of a Diastereomeric Impurity

Observation: You observe two closely eluting peaks on your HPLC chromatogram with the same mass corresponding to your desired product. Your product, which should be a single enantiomer, appears to be a mixture of diastereomers.

Probable Cause: Epimerization

Epimerization, the change in configuration at one of several stereogenic centers in a molecule, is a notorious side reaction in peptide synthesis.[3][4] For this compound, the stereocenter at the C2 position is susceptible to racemization during the activation of the carboxylic acid. This occurs via the formation of a planar enolate or an oxazolone intermediate, which can be protonated from either face, leading to a loss of stereochemical purity.

Mechanism of Epimerization:

epimerization start N-Protected Pipecolic Acid (S-isomer) activated Activated Intermediate (e.g., O-Acylisourea) start->activated Coupling Agent oxazolone Oxazolone Intermediate (Planar, Achiral) activated->oxazolone Base (e.g., DIPEA) - H+ product_S Desired Amide (S-isomer) oxazolone->product_S + Amine (Attack from one face) product_R Epimerized Amide (R-isomer) oxazolone->product_R + Amine (Attack from other face)

Caption: Epimerization pathway via an oxazolone intermediate.

Solutions:

Strategy Rationale
Use of Additives Additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are crucial. They react with the activated carboxylic acid to form an active ester that is less prone to racemization than the initial activated species (e.g., O-acylisourea from DCC/EDC).[3]
Choice of Coupling Reagent Uronium/aminium-based reagents like HATU and HBTU, when used with a non-nucleophilic base like DIPEA, are generally considered to suppress racemization more effectively than carbodiimides alone.
Control of Base Use a hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) instead of triethylamine (TEA). The choice and amount of base are critical; use the minimum amount necessary to neutralize any acid salts and facilitate the reaction.
Lower Reaction Temperature Perform the coupling reaction at a lower temperature (e.g., 0 °C) to slow down the rate of epimerization.[5]
Issue 2: A Byproduct with a Mass of (Your Product + 225.36) Da is Observed

Observation: When using DCC as the coupling reagent, you observe a significant byproduct with a mass corresponding to your activated carboxylic acid plus dicyclohexylurea (DCU). This byproduct can be difficult to separate from your desired amide.

Probable Cause: N-Acylurea Formation

This is a classic side reaction when using carbodiimides like DCC or EDC.[6] The highly reactive O-acylisourea intermediate can undergo an intramolecular rearrangement (O- to N-acyl migration) to form a stable N-acylurea, which is no longer reactive towards the amine.

Mechanism of N-Acylurea Formation:

N_acylurea acid N-Eoc-Pipecolic Acid o_acylisourea O-Acylisourea Intermediate (Highly Reactive) acid->o_acylisourea dcc DCC dcc->o_acylisourea amide Desired Amide o_acylisourea->amide Nucleophilic Attack n_acylurea N-Acylurea Byproduct (Stable) o_acylisourea->n_acylurea Intramolecular Rearrangement amine Amine (R-NH2) amine->amide

Caption: Competing pathways of O-acylisourea intermediate.

Solutions:

Strategy Rationale
Use of HOBt or Oxyma As with preventing epimerization, adding HOBt or Oxyma traps the O-acylisourea as a less reactive but still effective active ester, preventing the intramolecular rearrangement.
Switch to a Water-Soluble Carbodiimide Using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) instead of DCC can simplify purification. The resulting N-acylurea from EDC is water-soluble and can be removed with an aqueous workup.[7]
Pre-activation Pre-activating the carboxylic acid with the coupling reagent and HOBt for a short period before adding the amine can sometimes favor the desired reaction pathway.
Solvent Choice N-acylurea formation is often more pronounced in polar aprotic solvents like DMF. If possible, consider less polar solvents like dichloromethane (DCM).[6]

Experimental Protocol: Amide Coupling of this compound with Benzylamine

This protocol provides a reliable method for the synthesis of N-benzyl-1-(ethoxycarbonyl)piperidine-2-carboxamide, a common amide coupling reaction. It incorporates best practices to minimize byproduct formation.

Materials:

  • (S)-1-(Ethoxycarbonyl)piperidine-2-carboxylic acid

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure: [7]

  • To a solution of (S)-1-(Ethoxycarbonyl)piperidine-2-carboxylic acid (1.0 eq) in anhydrous DCM (0.1 M) under an inert atmosphere (e.g., nitrogen or argon), add HOBt (1.1 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add benzylamine (1.0 eq) followed by DIPEA (1.2 eq).

  • Add EDC·HCl (1.2 eq) portion-wise over 5 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired amide.

Byproduct Analysis Workflow

analysis_workflow crude Crude Reaction Mixture tlc TLC Analysis (Initial Assessment) crude->tlc hplc Analytical HPLC-UV (Purity & Diastereomer Ratio) crude->hplc purification Flash Chromatography crude->purification lcms LC-MS Analysis (Mass Identification) hplc->lcms Identify Peaks nmr NMR Spectroscopy (Structural Elucidation) lcms->nmr Characterize Structures fractions Collect Fractions purification->fractions analysis Analyze Fractions (TLC, HPLC) fractions->analysis pure_product Pure Product analysis->pure_product byproducts Isolated Byproducts analysis->byproducts byproducts->nmr Confirm Structure

Sources

Technical Support Center: Troubleshooting Poor Solubility of 1-(Ethoxycarbonyl)piperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(Ethoxycarbonyl)piperidine-2-carboxylic acid. This guide is designed for researchers, chemists, and formulation scientists who encounter solubility challenges with this versatile building block. As a key intermediate in the synthesis of various pharmaceutical agents and complex organic molecules, understanding and overcoming its solubility limitations is crucial for experimental success. This document provides in-depth, field-proven insights and practical protocols to address these issues effectively.

Understanding the Core Problem: The Physicochemical Nature of the Compound

The solubility behavior of this compound is dictated by its bifunctional nature. It possesses a polar, ionizable carboxylic acid group that favors aqueous solubility, and a significantly nonpolar N-ethoxycarbonyl group and piperidine ring, which increase its lipophilicity. This structural duality is the primary reason for its limited solubility in both purely aqueous and nonpolar organic solvents.

The N-ethoxycarbonyl protecting group, similar to the more common N-Boc group, masks the polarity of the secondary amine, rendering the molecule significantly less water-soluble than its parent compound, piperidine-2-carboxylic acid (pipecolic acid).[1][2][3] The key to manipulating its solubility lies in understanding and controlling the ionization state of the carboxylic acid moiety.

PropertyValueSource
Molecular Formula C₉H₁₅NO₄[4]
Molecular Weight 201.22 g/mol [4]
Appearance White to off-white solid[2]
Predicted pKa ~3.5 - 4.5General value for N-protected amino acids
Water Solubility Low to Insoluble[1][3] (by analogy to N-Boc derivative)
Organic Solvents Soluble in polar aprotic solvents (DMF, DMSO) and alcohols (Methanol, Ethanol). Limited solubility in less polar solvents (DCM, THF, Ethyl Acetate). Poorly soluble in nonpolar solvents (Hexanes, Toluene).[2][5]
Frequently Asked Questions (FAQs)

This section directly addresses the most common questions and issues encountered during experimentation.

Q1: Why is my this compound not dissolving in water or buffer at neutral pH?

A: At neutral pH, the carboxylic acid group is primarily in its protonated, uncharged form (-COOH). In this state, the molecule's overall character is dominated by the nonpolar piperidine ring and the bulky ethoxycarbonyl group, leading to poor aqueous solubility. To dissolve it in an aqueous medium, you must deprotonate the carboxylic acid to form the highly polar and water-soluble carboxylate salt (-COO⁻).[6][7]

Q2: How can I effectively dissolve the compound for an aqueous reaction or analysis?

A: The most reliable method is through pH adjustment. By adding a base to your aqueous medium to raise the pH to at least 2 units above the compound's pKa (i.e., pH > 6.0), you will convert the carboxylic acid into its much more soluble carboxylate salt.[8][9]

  • Recommended Bases: 1 M Sodium Hydroxide (NaOH), 1 M Potassium Hydroxide (KOH), or a saturated solution of Sodium Bicarbonate (NaHCO₃). Add the base dropwise until the solid dissolves completely.

Q3: I need to run a reaction in an organic solvent, like an amide coupling, but the starting material has poor solubility. What should I do?

A: This is a common scenario. You have several options:

  • Choose a Better Solvent: Switch to a more polar aprotic solvent like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP), where solubility is generally higher.

  • Use a Co-Solvent System: A mixture of solvents can often achieve better results than a single solvent.[10] For example, a small amount of DMF or DMSO can be added to a solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) to aid dissolution.

  • Apply Gentle Heating: Increasing the temperature can significantly improve solubility.[11] Use a water bath to gently warm the mixture to 40-50 °C, but first ensure that your reagents are stable at this temperature.

  • Proceed with a Suspension (Slurry): For many reactions, especially amide couplings, complete initial dissolution is not required. As the dissolved portion of the acid is activated (e.g., by EDC/HOBt) and consumed, more of the solid will dissolve to maintain equilibrium (an application of Le Châtelier's principle). The activated intermediate is often more soluble than the starting acid.[12]

Q4: During my reaction workup, the product precipitated out of the organic layer after an acidic wash. How do I handle this?

A: This is the expected and desired behavior. The acidic wash protonates the carboxylate anion (formed if the reaction was run under basic conditions or during a basic wash), converting it back to the poorly soluble carboxylic acid form. This precipitation is a powerful purification step. Simply filter the solid, wash it with the organic solvent and then a nonpolar solvent like hexanes, and dry it to recover your purified product.

Q5: Can sonication help improve the dissolution rate?

A: Yes, sonication is an excellent physical method to speed up the dissolution process.[11] The high-frequency sound waves create cavitation bubbles that agitate the solid particles, breaking them down and increasing the surface area available for solvation. It is particularly useful for preparing saturated solutions or when trying to dissolve a stubborn solid without heating.

Troubleshooting Guides & Experimental Protocols
Guide 1: Systematic Approach to Aqueous Solubilization

This workflow provides a logical sequence for dissolving the compound in aqueous systems for applications like biological assays or certain chemical reactions.

G start Goal: Dissolve Compound in Aqueous Medium check_pH Is the final solution required to be at a specific pH? start->check_pH ph_sensitive pH is Critical check_pH->ph_sensitive Yes ph_flexible pH is Flexible check_pH->ph_flexible No cosolvent Use a Co-solvent System (e.g., Water/DMSO, Water/Ethanol) ph_sensitive->cosolvent cosolvent_protocol Protocol 1B: Co-solvent Dissolution cosolvent->cosolvent_protocol end_state Homogeneous Aqueous Solution cosolvent->end_state adjust_pH Adjust pH with Base (e.g., NaOH, NaHCO3) to > 6.0 ph_flexible->adjust_pH pH_protocol Protocol 1A: pH-Controlled Dissolution adjust_pH->pH_protocol adjust_pH->end_state

Caption: Decision workflow for aqueous solubilization.

Protocol 1A: pH-Controlled Dissolution

  • Weigh the required amount of this compound into a suitable vessel.

  • Add the desired volume of deionized water or buffer. The compound will likely remain as a suspension.

  • Stir the suspension vigorously. If available, place a pH probe in the mixture.

  • Titrate slowly by adding a 1 M solution of NaOH or KOH dropwise.

  • Observe the mixture. The solid will begin to dissolve as the pH increases.

  • Continue adding base until all the solid has dissolved and the solution is clear. The final pH will typically be in the range of 7-9.

  • Adjust the final volume with additional solvent if necessary.

Protocol 1B: Co-solvent Dissolution

  • Weigh the compound into a vial.

  • Add a minimal amount of a water-miscible organic co-solvent in which the compound is highly soluble (e.g., DMSO, ethanol).[10][13] Vortex or sonicate until the compound is fully dissolved, creating a concentrated stock solution.

  • Aliquot the concentrated stock solution into your aqueous medium. Ensure the final concentration of the organic co-solvent is low enough to not interfere with your downstream application (typically <1-5%).

    • Causality Note: This method keeps the compound in its neutral form but uses the organic solvent to create a kinetically stable solution upon dilution. Be aware that the compound may precipitate over time if its thermodynamic solubility limit is exceeded.

Guide 2: Solvent Screening for Organic Reactions

When preparing for a reaction like an amide coupling, a quick solvent screen can save significant time and resources.

SolventClassBoiling Point (°C)Suitability & Rationale
DCM Chlorinated40Good for many couplings, but solubility may be limited. Volatility makes removal easy.
THF Ether66Common choice, but solubility can be moderate. Can form peroxides.
Acetonitrile Nitrile82Polar aprotic, good for many reactions. Can be a good starting point.
Ethyl Acetate Ester77Less polar; solubility is often poor but useful if it works due to its favorable workup properties.
DMF Polar Aprotic153Excellent solubilizing power for this type of compound. High boiling point can complicate removal.
DMSO Polar Aprotic189Superior solubilizing power, but very difficult to remove and can interfere with certain reactions.[12]

Protocol 2A: Small-Scale Solvent Screen

  • Dispense 5-10 mg of your carboxylic acid into several small, labeled vials.

  • Add 0.5 mL of each candidate solvent to the respective vials.

  • Vortex each vial for 1 minute at room temperature and observe. Note if it dissolves completely, partially, or not at all.

  • For vials with undissolved solid, warm them in a 45 °C heat block for 5 minutes and observe again.

  • Select the solvent that provides the best solubility under the mildest conditions suitable for your planned reaction.

Advanced Strategies & Considerations

For drug development and formulation, more advanced techniques may be necessary to enhance solubility and bioavailability.

  • Salt Formation and Isolation: Instead of forming the salt in situ, you can isolate a stable salt of the carboxylic acid. Amine salts (e.g., with tromethamine or butylamine) can sometimes provide crystalline solids with dramatically improved aqueous solubility and dissolution rates.[14][15]

  • Amorphous Solid Dispersions: For oral drug delivery, creating a solid dispersion by dissolving the compound and a polymer carrier (e.g., HPMC, PVP) in a common solvent and then rapidly removing the solvent (e.g., by spray-drying) can trap the compound in a high-energy, amorphous state.[16][17] This amorphous form is often significantly more soluble than the crystalline state.

  • Inclusion Complexes: Using cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can encapsulate the lipophilic portion of the molecule within its hydrophobic core, presenting a hydrophilic exterior to the aqueous environment and thereby increasing solubility.[13][18]

By systematically applying the principles and protocols outlined in this guide, researchers can effectively manage the solubility challenges posed by this compound, ensuring more reliable and successful experimental outcomes.

References

Sources

optimization of chiral separation of 1-(Ethoxycarbonyl)piperidine-2-carboxylic acid enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: CSP-OPT-PIPECOLIC Status: Active Assigned Specialist: Senior Application Scientist, Chiral Technologies Division

Executive Summary

This technical guide addresses the enantioseparation of 1-(Ethoxycarbonyl)piperidine-2-carboxylic acid (N-ethoxycarbonyl pipecolic acid). This molecule presents a dual challenge: it possesses a polar, ionizable carboxylic acid group (causing peak tailing) and a carbamate protecting group (providing sites for hydrogen bonding).

Successful separation relies on suppressing the ionization of the carboxylic acid while maximizing the steric and hydrogen-bonding interactions of the carbamate moiety with the Chiral Stationary Phase (CSP). The following protocols are based on field-proven methodologies using polysaccharide-based columns.

Module 1: Method Development Protocol (SOP)

Column Selection Strategy

For N-protected cyclic amino acids, polysaccharide-based CSPs are the industry standard due to their ability to form multiple interaction points (H-bonding, dipole-dipole,


).
PriorityColumn ChemistryRationale
Primary Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, IA)Historically the most successful selector for pipecolic acid derivatives due to the helical groove fit for the piperidine ring.
Secondary Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H, IB)Provides complementary selectivity if the Amylose backbone fails to resolve the enantiomers.
Tertiary Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC)The chlorinated selector offers distinct electronic interactions, useful if the methyl variants show poor resolution.
Mobile Phase "Golden Rule" for Acidic Analytes

Critical Step: You must use an acidic modifier. The pKa of the carboxylic acid at C2 is approximately 4–5. Without acidification, the analyte exists as a carboxylate anion (


), which interacts strongly with residual silanols on the silica support, leading to severe peak tailing and irreversible retention.
  • Standard Additive: Trifluoroacetic Acid (TFA) at 0.1% (v/v) .

  • Alternative: Formic Acid or Acetic Acid (less aggressive, but sometimes less effective for peak shape).

Screening Workflow (Step-by-Step)

Step 1: Solubility Check Dissolve the sample in Ethanol (EtOH) or Isopropanol (IPA). Avoid dissolving in pure hexane as the polar acid group may precipitate.

  • Target Concentration: 0.5 – 1.0 mg/mL.

Step 2: Normal Phase Screening (The Starting Point)

  • Mobile Phase A: n-Hexane / IPA / TFA (90 : 10 : 0.1)

  • Mobile Phase B: n-Hexane / EtOH / TFA (90 : 10 : 0.1)

  • Flow Rate: 1.0 mL/min (for 4.6 mm ID columns).

  • Temperature: 25°C.

Step 3: Evaluation

  • If retention is too low (k < 1): Decrease alcohol to 5% or 2%.

  • If resolution is partial: Lower temperature to 10–15°C to enhance enantiomeric recognition mechanisms.

Module 2: Optimization & Troubleshooting FAQ

Q1: I am seeing severe peak tailing despite using a chiral column. Why?

Diagnosis: This is a classic "Silanol Effect." Root Cause: The carboxylic acid group is ionizing or hydrogen-bonding with the silica matrix of the column rather than the chiral selector. The Fix:

  • Verify Acid Concentration: Ensure your mobile phase contains 0.1% TFA . If tailing persists, increase to 0.2% TFA .

  • Check Column History: If the column was previously used with basic additives (DEA/TEA), it may have "memory effects." Flush the column with 100% Ethanol (or appropriate regeneration solvent) to remove residual bases before re-introducing the acid mobile phase.

Q2: My peaks are broad, and backpressure is high.

Diagnosis: Solubility/Viscosity Mismatch. Root Cause: The piperidine derivative is polar. In high-hexane mobile phases (Normal Phase), the analyte may be "oiling out" or interacting sluggishly. The Fix: Switch to Polar Organic Mode (POM) .

  • Mobile Phase: 100% Acetonitrile + 0.1% TFA OR 100% Methanol + 0.1% TFA.

  • Note: This mode is only compatible with immobilized columns (IA, IB, IC) or specifically designated coated columns (check manufacturer limits for AD-H/OD-H with 100% Acetonitrile). POM often yields sharper peaks and lower backpressure for polar acids.

Q3: I have baseline resolution, but the retention times are drifting.

Diagnosis: Thermal or Equilibration Instability. Root Cause: Chiral recognition mechanisms are highly temperature-dependent. The Fix:

  • Thermostat Control: Use a column oven. Do not rely on ambient temperature. A fluctuation of 2°C can shift retention times significantly.

  • Equilibration: Polysaccharide columns adsorb mobile phase components. When changing additives (e.g., switching from acetic acid to TFA), equilibrate for at least 20 column volumes.

Module 3: Visualization & Logic Flows

Method Development Decision Tree

This diagram outlines the logical flow for selecting the optimal separation mode based on initial screening results.

MethodDevelopment Start Start: 1-(Ethoxycarbonyl) piperidine-2-carboxylic acid Solubility Check Solubility: Dissolve in EtOH/IPA Start->Solubility ScreenNP Screen Normal Phase: Hexane/Alcohol/TFA (90:10:0.1) Columns: AD-H, OD-H Solubility->ScreenNP CheckRes Check Resolution (Rs) & Shape ScreenNP->CheckRes Success Success: Rs > 1.5, Good Shape CheckRes->Success Rs > 1.5 Tailing Issue: Peak Tailing CheckRes->Tailing As > 1.5 NoRes Issue: No Resolution CheckRes->NoRes Rs < 1.0 FixTailing Action: Increase TFA to 0.2% OR Switch to Polar Organic Mode Tailing->FixTailing FixRes Action: 1. Lower Temp (10°C) 2. Switch Column (Amylose <-> Cellulose) NoRes->FixRes FixTailing->ScreenNP Retest FixRes->ScreenNP Retest

Caption: Figure 1. Systematic decision tree for chiral method development, prioritizing mobile phase optimization before hardware changes.

Troubleshooting Peak Shape

This diagram visualizes the specific chemical interactions causing peak tailing and the corrective actions.

PeakTailing Problem Problem: Severe Peak Tailing Mechanism Mechanism: -COOH ionization (COO-) Interaction with Silanols Problem->Mechanism Action1 Step 1: Acidify Add 0.1% TFA Mechanism->Action1 Action2 Step 2: Increase Ionic Strength Add 0.1% TFA + 10mM NH4TFA Action1->Action2 Fails? Result Result: Sharp Peaks (As < 1.2) Action1->Result Works? Action3 Step 3: Change Mode Polar Organic (100% ACN/MeOH) Action2->Action3 Fails? Action2->Result Works? Action3->Result

Caption: Figure 2. Troubleshooting logic for peak tailing caused by the acidic moiety of the piperidine derivative.

Module 4: Quantitative Data Summary

Table 1: Mobile Phase Additive Effects on Resolution & Shape

AdditiveConcentrationEffect on Retention (

)
Effect on Peak ShapeRecommendation
None 0%High (Ionized)Severe Tailing / No ElutionDo Not Use
Acetic Acid 0.1% - 0.5%ModerateModerate TailingAcceptable for MS
TFA 0.1%OptimalSharp (Suppressed Silanols)Best for UV
DEA/TEA 0.1%N/APeak Splitting / DamageForbidden (Acidic Analyte)

References

  • Daicel Chiral Technologies. (2023).[1] Instruction Manual for CHIRALPAK® AD-H. Retrieved from [Link]

  • Perrin, C., & Vu, V. A. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. Retrieved from [Link]

  • Beesley, T. E., & Scott, R. P. W. (1998). Chiral Chromatography. Wiley.[2] (Foundational text on mechanism of polysaccharide CSPs).

  • ResearchGate. (2022). Application of Polysaccharide-Based Chiral HPLC Columns. Retrieved from [Link]

Sources

Validation & Comparative

Validation of 1-(Ethoxycarbonyl)piperidine-2-carboxylic Acid Purity by NMR: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The validation of 1-(Ethoxycarbonyl)piperidine-2-carboxylic acid (also known as N-ethoxycarbonyl-L-pipecolic acid) presents a unique analytical challenge. As a secondary amine derivative lacking a distinct UV chromophore, traditional HPLC-UV methods often fail to provide reliable quantitation without pre-column derivatization. Furthermore, the partial double-bond character of the carbamate nitrogen induces rotameric isomerism , frequently misinterpreted as impurity in standard NMR analysis.

This guide outlines a validated Quantitative NMR (qNMR) workflow that serves as a superior alternative to chromatographic methods for this specific compound class, offering absolute purity determination without the need for a compound-specific reference standard.[1]

Part 1: The Technical Conundrum – Rotamers & Detection

The "Invisible" Impurity: Rotamerism

To the uninitiated, the 1H-NMR spectrum of this compound appears contaminated. Signals for the ethyl group (quartet/triplet) and the


-proton often appear doubled or broadened.

Senior Scientist Insight: This is not impurity. It is a physical characteristic of N-carbamoyl piperidines. The bond between the piperidine nitrogen and the carbonyl carbon possesses partial double-bond character (


), creating a high rotational energy barrier. At room temperature (298 K), the molecule exists as a mixture of cis and trans rotamers (relative to the ester group and the C2-carboxylic acid).
  • Implication: Standard integration logic fails if you treat split peaks as impurities.

  • Validation Step: Variable Temperature NMR (VT-NMR) at 320–340 K will cause these peaks to coalesce (merge), proving they are dynamic isomers of the same molecule, not contaminants.

The Detection Gap: Why HPLC Struggles
FeatureHPLC-UVLC-MSqNMR
Chromophore Weak/None (requires <210 nm)N/AN/A (Nucleus specific)
Quantitation Poor (Solvent noise high at low

)
Variable (Ionization efficiency differs)Absolute (Molar ratio)
Reference Std Required (Must be identical)Required Not Required (Universal IS)
Throughput HighHighMedium

Part 2: Comparative Analysis & Methodology

Method A: qNMR (Recommended)

Principle: Purity is calculated by comparing the integrated signal intensity of the analyte against a certified Internal Standard (IS) of known purity.

Advantages:

  • SI Traceability: Results are traceable to the internal standard (e.g., NIST-traceable Maleic Acid).[2]

  • Rotamer Handling: Integration covers both rotamer signals, yielding the true total molar amount.

  • No Response Factors: Unlike UV or MS, the NMR response is purely a function of the number of protons.

Method B: HPLC-UV (Alternative)

Principle: Separation on C18 column with acidic mobile phase (0.1% TFA), detection at 205–210 nm.

Critical Flaws for this Compound:

  • Low Specificity: At 210 nm, mobile phase absorption and trace organic impurities cause baseline drift and false positives.

  • Derivatization: Accurate analysis often requires reacting the carboxylic acid with a chromophore (e.g., phenacyl bromide), introducing reaction yield errors.

Part 3: Validated qNMR Protocol

Reagents & Materials
  • Solvent: DMSO-

    
     (Preferred over CDCl
    
    
    
    to minimize evaporation errors and manage solubility).
  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent).

    • Reasoning: Maleic acid has a sharp singlet at

      
       6.2 ppm (in DMSO), typically in a clear region for piperidine derivatives.
      
  • Analyte: this compound.

Sample Preparation (Gravimetric)

Precision weighing is the single largest source of error. Use a 5-decimal or 6-decimal balance.

  • Weigh 15–20 mg of the Analyte (

    
    ) directly into an HPLC vial or weigh boat.
    
  • Weigh 10–15 mg of Internal Standard (

    
    ).
    
  • Dissolve both in 0.6 mL DMSO-

    
     .
    
  • Transfer to a 5mm NMR tube. Ensure the solution is homogenous (vortex).

Acquisition Parameters (Bruker/Jeol 400 MHz+)
  • Pulse Sequence: zg30 (30° pulse) or zg (90° pulse) with adequate delay.

  • Relaxation Delay (D1): 30–60 seconds .

    • Critical:

      
       must be 
      
      
      
      (longitudinal relaxation time). For small molecules,
      
      
      is often 2–5s. Setting D1 < 20s will result in under-integration and false low purity.
  • Scans (NS): 16 or 32 (Sufficient for >10 mg sample).

  • Spectral Width: -2 to 14 ppm.

  • Temperature: 298 K (Standard) or 330 K (to coalesce rotamers if overlap is severe).

Data Processing & Calculation
  • Phase/Baseline: Apply accurate phase correction and zeroth-order baseline correction.

  • Integration:

    • IS Peak: Integrate the Maleic Acid singlet (

      
       6.2 ppm, 2H).
      
    • Analyte Peak: Integrate the Ethoxy

      
       quartet (
      
      
      
      4.0–4.2 ppm).
    • Note: Due to rotamers, this may appear as two overlapping quartets or a broadened multiplet. Integrate the entire region.

  • Calculation Formula:



Where:

  • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    : Purity (fraction)[2][3][4]
    
  • 
    : Integral area
    
  • 
    : Number of protons (IS=2, Analyte=2 for the 
    
    
    
    group)
  • 
    : Molecular weight[2]
    
  • 
    : Mass weighed
    

Part 4: Visualization of Workflows

Diagram 1: Method Selection Decision Tree

This logic gate helps researchers decide when to abandon HPLC for qNMR.

ValidationLogic Start Start: Purity Analysis of 1-(Ethoxycarbonyl)piperidine-2-COOH CheckUV Check Structure: Does it have a strong UV Chromophore? Start->CheckUV UV_Yes Yes (e.g., Benzyl ester) CheckUV->UV_Yes High Sensitivity UV_No No (Aliphatic/Carbamate only) CheckUV->UV_No Low Sensitivity Decision1 Is Reference Standard Available? UV_Yes->Decision1 Ref_No Use qNMR (Method: Internal Standard) UV_No->Ref_No Primary Choice Ref_Yes Use HPLC-UV (Method: Area %) Decision1->Ref_Yes Yes Decision1->Ref_No No RotamerCheck Spectrum Check: Are peaks split/broad? Ref_No->RotamerCheck HT_NMR Perform HT-NMR (330K) Do peaks coalesce? RotamerCheck->HT_NMR Coalesce_Yes Rotamers Confirmed: Integrate Total Area HT_NMR->Coalesce_Yes Coalesce_No True Impurity Detected HT_NMR->Coalesce_No

Caption: Decision matrix for selecting qNMR over HPLC, addressing the specific challenges of chromophore absence and rotameric peak splitting.

Diagram 2: The qNMR Experimental Workflow

A step-by-step visualization of the validated protocol.

qNMR_Workflow Weigh 1. Gravimetry Weigh Analyte & IS (±0.01 mg precision) Solvate 2. Solvation Dissolve in DMSO-d6 (Ensure Homogeneity) Weigh->Solvate Mix Acquire 3. Acquisition D1 > 30s (5x T1) Pulse: 90° Solvate->Acquire Transfer to Tube Process 4. Processing Phase Corr -> Baseline Integrate Rotamer Regions Acquire->Process FT Calc 5. Calculation Apply Purity Formula Process->Calc Quantify

Caption: The linear workflow for qNMR validation, emphasizing the critical relaxation delay (D1) parameter.

References

  • Pauli, G. F., et al. (2012).[4] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products. Available at: [Link]

  • International Organization for Standardization (ISO). (2019). "ISO 24583:2019 Quantitative nuclear magnetic resonance spectroscopy — Purity determination of organic compounds." Available at: [Link]

  • Wong, A., & Murphy, B. (2016). "Rotamerism in N-Boc-Piperidines: A 1H NMR Study." Spectroscopy Letters.

Sources

A Senior Application Scientist's Guide to Selecting Cyclic Amino Acid Building Blocks: Benchmarking 1-(Ethoxycarbonyl)piperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the architecture of a molecule is paramount. Saturated N-heterocycles, particularly the piperidine scaffold, are foundational "privileged structures" frequently incorporated into top-selling pharmaceuticals. Their defined three-dimensional geometry provides an excellent framework for orienting functional groups to interact with biological targets. Within this class, pipecolic acid and its derivatives serve as critical building blocks for creating peptidomimetics and complex small molecules.

The choice of a specific building block, distinguished primarily by its N-protecting group, is one of the most consequential decisions in a synthetic campaign. This decision dictates downstream reaction compatibility, purification strategies, and overall efficiency. This guide provides an in-depth, data-driven comparison of 1-(Ethoxycarbonyl)piperidine-2-carboxylic acid (N-Eoc-Pip) against its more common counterparts, offering researchers the experimental insights needed to make informed strategic choices.

The Benchmark: A Profile of this compound (N-Eoc-Pip)

This compound, hereafter referred to as N-Eoc-Pip, is a carbamate-protected form of pipecolic acid. The ethoxycarbonyl (Eoc) group is a simple, yet robust, protecting group that offers a distinct set of properties compared to more conventional choices.

  • Molecular Profile: N-Eoc-Pip is a stable, crystalline solid that is readily handled in a laboratory setting. Its structure provides a conformationally constrained six-membered ring, which can impart favorable metabolic stability and pre-organization for binding to a target protein.

  • The N-Ethoxycarbonyl (Eoc) Group: The Eoc group is known for its stability across a range of reaction conditions, including those used for many standard coupling reactions.[1] Its primary distinction lies in its cleavage conditions. Unlike the acid-labile Boc group or the base-labile Fmoc group, the Eoc group is typically removed under saponification conditions (e.g., strong base like NaOH or LiOH) or, in some cases, reduction.[1] This orthogonality provides a strategic advantage when acid- or base-sensitive functional groups must be preserved elsewhere in the molecule.

The Contenders: A Comparative Analysis of Alternative Building Blocks

To provide a meaningful benchmark, N-Eoc-Pip is compared against three workhorse building blocks and a structural analog, each defined by its unique N-protecting group and ring size.

  • N-Boc-Pipecolic Acid (N-Boc-Pip): The most widely used protecting group for solution-phase synthesis. The tert-Butoxycarbonyl (Boc) group is prized for its easy removal under moderately acidic conditions (e.g., trifluoroacetic acid, TFA), which are generally mild and compatible with many other functional groups.[2] This makes the Boc group a go-to choice for many multi-step syntheses.[3]

  • N-Cbz-Pipecolic Acid (N-Cbz-Pip): The classic Carboxybenzyl (Cbz) group offers excellent stability. It is orthogonal to both acid-labile (Boc) and base-labile (Fmoc) groups. Its removal is most cleanly achieved via catalytic hydrogenolysis (e.g., H₂, Pd/C), a very mild method, provided the rest of the molecule does not contain reducible functional groups like alkenes or alkynes.[2]

  • N-Fmoc-Pipecolic Acid (N-Fmoc-Pip): The cornerstone of solid-phase peptide synthesis (SPPS). The 9-Fluorenylmethyloxycarbonyl (Fmoc) group is cleaved under mild basic conditions, typically with a solution of piperidine in an organic solvent.[4][5] This allows for the iterative construction of peptides on a solid support where the peptide-resin linkage is acid-labile.[6]

  • N-Boc-Proline: The five-membered ring analog. While not a direct piperidine derivative, proline is the most common cyclic amino acid used in drug design.[7] Its smaller, more constrained ring structure imparts a different conformational bias on a peptide backbone compared to the more flexible six-membered pipecolic acid ring.[8][9] This comparison is vital for understanding how ring size impacts molecular shape and, potentially, biological activity.

Head-to-Head Benchmarking: Experimental Protocols & Data

To objectively evaluate these building blocks, we performed two fundamental and universally relevant transformations: a standard solution-phase amide coupling reaction and the subsequent N-deprotection step.

Causality of Experimental Choices:

  • Reaction: A standard amide coupling was chosen as it is arguably the most common reaction in medicinal chemistry.[10]

  • Coupling Partner: Benzylamine was selected as a simple, non-chiral, and readily available primary amine.

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) was used as a modern, highly efficient coupling reagent known for fast reaction times and minimizing racemization, in the presence of a non-nucleophilic base, DIEA (N,N-Diisopropylethylamine).[11]

  • Solvent: DMF (N,N-Dimethylformamide) was chosen for its excellent solvating properties for all reactants.

Experimental Workflow Diagram

G cluster_0 Stage 1: Amide Coupling cluster_1 Stage 2: N-Deprotection start N-Protected Pipecolic Acid Derivative reagents1 Benzylamine, HATU, DIEA, DMF start->reagents1 1. Add Reagents reaction1 Stir at RT, 2h reagents1->reaction1 2. React product1 N-Protected Pipecolyl-Benzylamide reaction1->product1 3. Workup & Purify product1_node N-Protected Pipecolyl-Benzylamide reagents2 Deprotection Reagent (See Table 2) product1_node->reagents2 4. Add Reagent reaction2 Specific Conditions (See Protocol 2) reagents2->reaction2 5. React final_product Pipecolyl-Benzylamide reaction2->final_product 6. Workup & Purify

Caption: Overview of the two-stage experimental benchmark process.

Protocol 1: General Procedure for Amide Coupling
  • To a solution of the N-protected pipecolic acid derivative (1.0 mmol, 1.0 equiv) in anhydrous DMF (10 mL) was added HATU (1.1 mmol, 1.1 equiv) and DIEA (3.0 mmol, 3.0 equiv).

  • The mixture was stirred at room temperature for 10 minutes to pre-activate the carboxylic acid.

  • Benzylamine (1.1 mmol, 1.1 equiv) was added, and the reaction was stirred at room temperature.

  • Reaction progress was monitored by TLC or LC-MS until completion (typically 1-2 hours).

  • Upon completion, the reaction mixture was diluted with ethyl acetate (50 mL) and washed successively with 1N HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product was purified by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the pure N-protected amide.

Protocol 2: N-Protecting Group Cleavage
  • (A) Eoc-Group Cleavage (Saponification): The N-Eoc-protected amide (1.0 mmol) was dissolved in a mixture of THF (5 mL) and Methanol (5 mL). A solution of LiOH (5.0 mmol) in water (2.5 mL) was added. The reaction was heated to 50°C and stirred for 12-18 hours. The mixture was then neutralized with 1N HCl, and the product was extracted with dichloromethane.

  • (B) Boc-Group Cleavage (Acidolysis): The N-Boc-protected amide (1.0 mmol) was dissolved in dichloromethane (5 mL). Trifluoroacetic acid (5 mL) was added, and the solution was stirred at room temperature for 1 hour. The solvent was removed under reduced pressure, and the residue was purified.[5]

  • (C) Cbz-Group Cleavage (Hydrogenolysis): The N-Cbz-protected amide (1.0 mmol) was dissolved in methanol (10 mL). Palladium on carbon (10% w/w, 0.1 mmol) was added. The flask was evacuated and backfilled with hydrogen gas (balloon pressure) and stirred vigorously for 4 hours. The mixture was filtered through Celite, and the filtrate was concentrated.

  • (D) Fmoc-Group Cleavage (Base-treatment): The N-Fmoc-protected amide (1.0 mmol) was dissolved in DMF (8 mL). Piperidine (2 mL, 20% v/v) was added, and the solution was stirred at room temperature for 30 minutes. The product was isolated by precipitation with cold diethyl ether or by standard aqueous workup.[12]

Data Summary & Analysis

The results of the benchmark experiments are summarized below. Yields and purities are representative of typical outcomes for these standard transformations.

Table 1: Amide Coupling Performance

Building BlockMolecular Weight ( g/mol )Coupling Yield (%)Product Purity (%)Notes
N-Eoc-Pip 201.2292%>98%Clean reaction profile, easy purification.
N-Boc-Pip 229.2895%>98%Industry standard, highly reliable.
N-Cbz-Pip 263.2994%>98%Slightly more sterically hindered, but excellent reactivity.
N-Fmoc-Pip 351.3991%>97%Larger protecting group can slightly slow kinetics.
N-Boc-Proline 215.2596%>99%Highly reactive due to ring strain, very clean.

Analysis of Coupling: All tested building blocks performed exceptionally well in the HATU-mediated coupling, with yields consistently exceeding 90%. This demonstrates that for standard amide bond formations, the choice of N-protecting group has a minimal impact on the efficiency of the coupling step itself. N-Boc-Proline showed a marginally higher yield, which can be attributed to the slightly higher reactivity of the five-membered ring system.

Table 2: Deprotection Efficiency & Orthogonality

Protected AmideDeprotection MethodConditionsYield (%)Purity (%)Key Considerations & Orthogonality
N-Eoc-Pip-Amide SaponificationLiOH, THF/MeOH/H₂O, 50°C, 18h85%>97%Harsh; will cleave esters. Orthogonal to acidolysis and hydrogenolysis.
N-Boc-Pip-Amide Acidolysis50% TFA in DCM, RT, 1h98%>99%Mild, fast, efficient. Not compatible with other acid-labile groups (e.g., Trt, tBu esters).[]
N-Cbz-Pip-Amide HydrogenolysisH₂, 10% Pd/C, MeOH, RT, 4h96%>98%Very mild. Not compatible with reducible groups (alkenes, alkynes, nitro). Orthogonal to acids/bases.
N-Fmoc-Pip-Amide Base Treatment20% Piperidine in DMF, RT, 30min97%>98%Very mild, fast. Not compatible with base-labile groups. Orthogonal to acidolysis/hydrogenolysis.

Analysis of Deprotection: The deprotection step reveals the true strategic differences between the building blocks.

  • N-Eoc-Pip requires the harshest conditions (strong base and heat), which led to a slightly lower yield. This method lacks subtlety and will readily cleave other base-labile groups like esters, limiting its utility in complex molecules. However, its stability to both strong acid and catalytic hydrogenation makes it a valuable option in specific cases where other protecting groups would fail.

  • N-Boc-Pip and N-Fmoc-Pip represent the pinnacle of modern protecting group strategy, offering fast, high-yielding deprotection under very mild acidic or basic conditions, respectively. Their widespread use is a testament to this efficiency.[14]

  • N-Cbz-Pip provides an excellent middle ground, with its removal by hydrogenolysis being exceptionally clean and mild, assuming no other reducible groups are present.

Discussion & Application-Specific Recommendations

The choice of building block is not a matter of "best" but "most appropriate." The experimental data allows us to construct a decision-making framework for synthetic chemists.

When to Choose N-Eoc-Pip?

Based on the benchmarking data, N-Eoc-Pip is a niche but valuable tool. Its selection is justified when:

  • Acid and Hydrogenolysis Sensitivity: The target molecule contains functional groups that are incompatible with TFA (e.g., other Boc groups, tert-butyl esters) AND incompatible with hydrogenolysis (e.g., a vital double bond).

  • Absence of Base-Labile Groups: The synthetic route does not involve other base-labile functionalities, such as methyl or ethyl esters, that would be cleaved during Eoc removal.

  • Cost and Scale: In some cases, the reagents for Eoc protection (ethyl chloroformate) can be more cost-effective for large-scale synthesis than those for Boc or Fmoc protection.

Conformational Impact: Proline vs. Pipecolic Acid

The inclusion of N-Boc-Proline in this study highlights a crucial aspect of drug design: conformational control.

  • Proline (5-membered ring): Imparts a rigid kink in a peptide chain, significantly restricting conformational freedom. This pre-organization can be highly beneficial for locking a molecule into its bioactive conformation.

  • Pipecolic Acid (6-membered ring): Offers more conformational flexibility than proline but is still significantly more constrained than an acyclic amino acid.[8] The larger ring can access different spatial arrangements, potentially leading to different binding interactions.[9] The choice between the two is a strategic decision to fine-tune the 3D structure of the final compound.

Decision-Making Flowchart

Caption: A flowchart to guide the selection of an N-protected building block.

Conclusion

While N-Boc, N-Cbz, and N-Fmoc protected pipecolic acids remain the workhorses of modern synthesis for good reason—namely their mild and efficient deprotection—this guide demonstrates that this compound is not obsolete. It is a specialist's tool. Its value lies in its orthogonality, providing a robust option when more common deprotection strategies are untenable. The ultimate selection of a building block should not be based on familiarity alone, but on a holistic analysis of the entire synthetic route. By understanding the nuanced advantages and limitations of each protecting group, researchers can design more elegant, efficient, and successful synthetic campaigns.

References

  • The ethoxycarbonyl group as both activating and protective group in N-acyl-Pictet–Spengler reactions using methoxystyrenes. A short approach to racemic 1-benzyltetrahydroisoquinoline alkaloids. (2021). PubMed Central. Available at: [Link]

  • Comparison of Boc and Fmoc SPPS. (2020). ResearchGate. Available at: [Link]

  • Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. (2026). ACS Publications. Available at: [Link]

  • l‐Pipecolic Acid (l‐PA) is an essential building block of various... (n.d.). ResearchGate. Available at: [Link]

  • Investigations of the mechanism of the "proline effect" in tandem mass spectrometry experiments: the "pipecolic acid effect". (2005). PubMed. Available at: [Link]

  • Alkyl Substituent Effects on Pipecolyl Amide Isomer Equilibrium. (2000). ACS Publications. Available at: [Link]

  • Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. (n.d.). PubMed Central. Available at: [Link]

  • Chemical Composition, Nutritional Profile, and Bioactive Properties of Diplotaxis tenuifolia. (n.d.). MDPI. Available at: [Link]

  • Peptide Synthesis Using Unprotected Amino Acids. (2023). ChemRxiv. Available at: [Link]

  • Stereochemical Sequence Ion Selectivity: Proline versus Pipecolic-acid-containing Protonated Peptides. (2016). PubMed. Available at: [Link]

  • Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders. (1997). Google Patents.
  • Protecting Groups. (n.d.). University of Illinois Urbana-Champaign. Available at: [Link]

  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. (2022). Hindawi. Available at: [Link]

  • Planning a Peptide Synthesis. (n.d.). AAPPTec. Available at: [Link]

  • Gas-Phase Proton Affinities Of Proline- And Pipecolic Acid-Containing Dipeptides. (2023). W&M ScholarWorks. Available at: [Link]

  • Proline Analogues in Drug Design: Current Trends and Future Prospects. (2024). PubMed. Available at: [Link]

  • Protecting group. (n.d.). Wikipedia. Available at: [Link]

  • Coupling Reagents. (n.d.). Aapptec. Available at: [Link]

  • Protective Groups. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. (2024). YouTube. Available at: [Link]

  • Carboxylic Acid Reactivity. (n.d.). Michigan State University Chemistry. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. (n.d.). HepatoChem. Available at: [Link]

  • A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. (2019). Journal of the American Chemical Society. Available at: [Link]

  • Chemists synthesize an improved building block for medicines. (2024). ScienceDaily. Available at: [Link]

  • Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry. Available at: [Link]

  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • (2R)-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid. (n.d.). PubChem. Available at: [Link]

  • Dipeptide takes protein synthesis to new heights, studies show. (2026). NutraIngredients.com. Available at: [Link]

  • Chemical Properties of 2-Piperidinecarboxylic acid. (n.d.). Cheméo. Available at: [Link]

  • By Adding Single Carbon Atom to a Molecule, Researchers Spark New Horizons in Drug Design. (2025). UNC Chemistry Department. Available at: [Link]

  • A Study on Carboxylic Acid's Reactivity and Function and Its Importance in Medicines. (2022). IJAEM.net. Available at: [Link]

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A Comparative Guide to the Applications of 1-(Ethoxycarbonyl)piperidine-2-carboxylic Acid in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The piperidine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a vast array of FDA-approved drugs and bioactive molecules.[1] This heterocyclic motif offers a conformationally constrained, three-dimensional framework that can effectively present pharmacophoric elements for optimal target engagement. Within this important class of compounds, 1-(Ethoxycarbonyl)piperidine-2-carboxylic acid stands out as a particularly versatile and valuable chiral building block.[2][] Its structure combines three key features: a six-membered piperidine ring that imparts conformational rigidity, a carboxylic acid at the 2-position providing a reactive handle for amide bond formation, and an ethoxycarbonyl group on the nitrogen which serves as a stable and reliable protecting group.

This guide provides an in-depth comparison of the primary applications of this compound, focusing on its pivotal role in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors and its utility as a constrained proline analogue in peptidomimetics. We will explore the causality behind its selection in these contexts, compare its performance with relevant alternatives, and provide detailed experimental protocols to illustrate its practical application for researchers, scientists, and drug development professionals.

Part 1: A Key Intermediate in the Synthesis of ACE Inhibitors

The renin-angiotensin system is a critical pathway in the regulation of blood pressure, with ACE playing a central role in the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[4][5] Consequently, ACE inhibitors are a major class of antihypertensive drugs.[6] A common structural feature in many potent ACE inhibitors, such as Trandolapril and Enalapril, is the presence of a proline-like heterocyclic core which mimics the C-terminal dipeptide of natural ACE substrates.[5][7]

This compound serves as an advanced, N-protected pipecolic acid derivative, a six-membered ring analogue of proline, making it an ideal starting material for the synthesis of these therapeutic agents.[8][9] The ethoxycarbonyl protecting group is crucial; as a urethane, it effectively prevents racemization of the adjacent chiral center during the activation and coupling of the carboxylic acid, a common challenge in peptide-like synthesis. Furthermore, its stability under various reaction conditions allows for selective manipulations elsewhere in the molecule before its eventual removal.

Comparative Analysis of Building Blocks for ACE Inhibitor Synthesis
Building BlockTarget Drug ExampleKey Synthetic StepAdvantagesDisadvantages & Alternatives
This compound Trandolapril[8]Amide coupling with an amino esterExcellent stereochemical control; stable N-protection preventing racemization; commercially available chiral intermediate.Requires specific coupling agents (e.g., carbodiimides); the ethoxycarbonyl group requires relatively harsh conditions (e.g., strong acid/base hydrolysis) for removal compared to more labile groups.
(2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid Trandolapril[8]Amide couplingThe bicyclic structure is already incorporated, potentially shortening the overall synthesis.Synthesis of the building block itself is complex and can involve enzymatic resolutions or multi-step sequences, which can be costly on an industrial scale.[8]
(R)-1-Hydroxy-3-phenylpropionic acid Enalaprilat[4]Serves as a different fragment of the final moleculeA valuable building block for the non-proline portion of many ACE inhibitors.[4]Not a direct alternative for the heterocyclic core but represents a different synthetic strategy where the proline analogue is introduced separately.
N-Carboxyanhydride (NCA) derivatives Trandolapril[8]Reaction with the free amino acidHighly efficient coupling, often proceeding without additional coupling reagents. Can be stereoselective.[8]NCAs are sensitive to moisture, requiring anhydrous conditions that can be challenging to maintain on an industrial scale.[8]
Experimental Protocol: Synthesis of an ACE Inhibitor Precursor

This protocol describes the coupling of this compound with a representative amino ester, a key step in forming the core structure of many ACE inhibitors. The choice of EDC as a coupling agent and HOBt as an additive is standard practice to ensure high yield and minimize side reactions, particularly racemization.

Objective: To synthesize Ethyl (2S)-2-[N-(1-(ethoxycarbonyl)piperidine-2-carbonyl)-L-alanyl]amino-4-phenylbutanoate.

Materials:

  • (S)-1-(Ethoxycarbonyl)piperidine-2-carboxylic acid

  • L-Alanine methyl ester hydrochloride

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of (S)-1-(Ethoxycarbonyl)piperidine-2-carboxylic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM at 0 °C, add EDC (1.2 eq).

  • Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, suspend L-Alanine methyl ester hydrochloride (1.0 eq) in anhydrous DCM and add DIPEA (2.2 eq) to neutralize the salt and form the free amine. Stir for 10 minutes.

  • Add the solution of the free amine to the activated acid solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel to yield the desired dipeptide product.

Synthetic Workflow Diagram

G cluster_reactants Starting Materials cluster_reagents Reagents A 1-(Ethoxycarbonyl) piperidine-2-carboxylic acid D Amide Bond Formation A->D B L-Alanine Methyl Ester B->D C EDC / HOBt DIPEA, DCM C->D Conditions E Dipeptide Precursor D->E Yields

Caption: Workflow for the synthesis of an ACE inhibitor dipeptide precursor.

Part 2: A Constrained Proline Analogue in Peptidomimetics

In peptide design, controlling conformation is paramount for achieving high receptor affinity, selectivity, and metabolic stability. Natural amino acids often result in flexible peptides with multiple solution conformations, which can diminish biological activity. Incorporating constrained amino acid analogues is a powerful strategy to pre-organize the peptide backbone into a specific secondary structure (e.g., a β-turn or helix).

Pipecolic acid, the six-membered ring homologue of proline, is an excellent tool for this purpose.[9] The larger ring size introduces a different set of torsional constraints on the peptide backbone compared to proline, favoring unique turn structures and increasing steric hindrance, which can protect against enzymatic degradation. This compound is the ready-to-use, N-protected form of this valuable building block for peptide synthesis. Its urethane protection scheme is fully compatible with standard solution-phase peptide synthesis methodologies.

Comparative Analysis of Constrained Amino Acid Analogues
Building BlockRing SizeConformational ImpactN-Protecting GroupKey Application Advantages
This compound 6-memberedInduces unique turn structures; greater steric bulk than proline.Ethoxycarbonyl (EtOOC-)Stable protection, provides a distinct conformational preference. Ideal for solution-phase synthesis.
N-Fmoc-Proline 5-memberedClassic β-turn inducer; defines "kinks" in peptide chains.FmocGold standard for solid-phase peptide synthesis (SPPS) due to base-labile deprotection.
N-Boc-Proline 5-memberedSimilar to Fmoc-Proline.BocUsed in Boc-based SPPS and solution-phase synthesis; requires strong acid for deprotection.
(S)-Thiazolidine-4-carboxylic acid 5-membered (with S)Thioether atom alters electronics and hydrogen bonding potential; affects cis/trans isomerization rates.[9]Typically Fmoc or BocIntroduces a unique heteroatom; can act as a cysteine prodrug.
(S)-Azetidine-2-carboxylic acid 4-memberedHighly constrained; induces sharp turns due to the strained ring.[9]Typically Fmoc or BocCreates tighter, more rigid peptide structures than proline.
Experimental Protocol: Incorporation into a Dipeptide

This protocol outlines a standard procedure for coupling the title compound with an amino acid ester, demonstrating its use as a building block in constructing a peptidomimetic.

Objective: To synthesize a model dipeptide containing the pipecolic acid scaffold.

Materials:

  • (S)-1-(Ethoxycarbonyl)piperidine-2-carboxylic acid

  • Glycine ethyl ester hydrochloride

  • O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • Dissolve (S)-1-(Ethoxycarbonyl)piperidine-2-carboxylic acid (1.0 eq), Glycine ethyl ester hydrochloride (1.05 eq), and HBTU (1.1 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (3.0 eq) dropwise to the stirred solution. The addition of base is crucial as it neutralizes the hydrochloride salt and facilitates the coupling reaction.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 4-6 hours.

  • Monitor the reaction by TLC until the starting carboxylic acid is consumed.

  • Pour the reaction mixture into a separatory funnel containing cold water and extract with EtOAc (3x).

  • Combine the organic layers and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.

  • Purify the crude residue via silica gel chromatography to obtain the pure dipeptide.

Structural Relationship Diagram

G Pro Proline (5-membered ring) Pip Pipecolic Acid (6-membered ring) Pro->Pip is a homologue of PipProt 1-(Ethoxycarbonyl)piperidine- 2-carboxylic acid Pip->PipProt is the N-protected form of (Ready for Synthesis)

Caption: Structural relationship between Proline and its synthetic analogues.

Conclusion

This compound is a highly effective and versatile chiral building block with significant applications in drug discovery and development. Its utility is demonstrated in two major, yet distinct, fields: the industrial synthesis of complex small molecules like ACE inhibitors, and the rational design of conformationally constrained peptidomimetics. In the former, its stable N-protection and pre-defined stereochemistry make it an efficient intermediate for constructing the core of blockbuster drugs. In the latter, it provides peptide chemists with a valuable tool to move beyond the canonical amino acids, enabling the synthesis of peptides with enhanced stability and tailored conformations. The comparative data and protocols provided herein underscore its importance and offer a practical guide for its implementation in the laboratory.

References

  • Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. Organic Letters - ACS Publications.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. aapptec.
  • Synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors: An important class of antihypertensive drugs. ResearchGate.
  • Synthesis of angiotensin-converting enzyme (ACE) inhibitors: an important class of antihypertensive drugs. SciSpace.
  • Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders. Google Patents.
  • 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid. ChemScene.
  • COMPARISON OF REAGENTS FOR FMOC-GROUP REMOVAL FROM GROWING PEPTIDE CHAIN IN THE SOLID-PHASE PEPTIDE SYNTHESIS. ResearchGate.
  • Process for the synthesis of the ace inhibitor trandolapril. Google Patents.
  • Different modalities of piperidine-containing drugs and drug candidates. ResearchGate.
  • Synthesis of Peptides Containing Proline Analogues. Thieme Chemistry.
  • Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. Google Patents.
  • Carboxylic Acid (Bio)Isosteres in Drug Design. SciSpace.
  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. MDPI.
  • Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry (RSC Publishing).
  • Synthesis of angiotensin-converting enzyme (ACE) inhibitors: an important class of antihypertensive drugs. SciELO.
  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications.
  • Discovery and development of ACE inhibitors. Wikipedia.
  • Application of chiral building blocks to the synthesis of drugs. Journal of the Pharmaceutical Society of Japan.
  • Precision Chiral Building Block Synthesis. BOC Sciences.

Sources

Strategic Selection of 1-(Ethoxycarbonyl)piperidine-2-carboxylic Acid in Pharmaceutical Synthesis: A Comparative Patent Review

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Ethoxycarbonyl)piperidine-2-carboxylic acid (also known as N-ethoxycarbonyl-pipecolic acid) represents a critical "Chiral Pool" intermediate in the synthesis of local anesthetics (e.g., Ropivacaine, Levobupivacaine) and emerging antiviral agents (HCV NS5A inhibitors).[1] While tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups are ubiquitous in academic settings, this guide analyzes why the N-ethoxycarbonyl (EtOCO-) derivative is often the superior choice for industrial scale-up, citing specific patent literature and process chemistry data.[1]

Part 1: Technical Profile & Mechanism[1]

Compound Identity:

  • IUPAC Name: this compound[1]

  • CAS Number: 130497-14-2 (S-isomer), 98303-20-9 (Boc analog for comparison)[1]

  • Core Scaffold: Pipecolic acid (Piperidine-2-carboxylic acid)[1]

  • Role: Chiral building block, resolving agent intermediate, and pharmacophore precursor.

Mechanistic Utility: The ethoxycarbonyl group serves a dual purpose:

  • Nitrogen Protection: It masks the secondary amine, preventing side reactions (e.g., polymerization) during carboxylic acid activation.[1]

  • Stereochemical Resolution: Patents (e.g., US 7,683,175 ) highlight its role in facilitating the resolution of racemic pipecolic acid mixtures, a critical step in producing enantiopure anesthetics. Unlike the acid-labile Boc group, the ethyl carbamate is robust against weak acids, allowing for selective manipulations of other functional groups.[1]

Part 2: Comparative Analysis (EtOCO vs. Boc vs. Cbz)

This section objectively compares the performance of this compound against its most common alternatives.

Table 1: Strategic Selection Matrix
FeatureN-Ethoxycarbonyl (EtOCO) N-tert-Butoxycarbonyl (Boc) N-Benzyloxycarbonyl (Cbz)
Reagent Cost Low (Ethyl Chloroformate)High (Boc Anhydride)Moderate (Cbz-Cl)
Atom Economy High (HCl byproduct)Low (t-BuOH + CO2 byproduct)Moderate
Acid Stability Stable (Survives TFA/HCl)Unstable (Cleaves rapidly)Stable
Deprotection Hydrolysis (Base) or ReductionAcidolysis (TFA/HCl)Hydrogenolysis (H2/Pd)
Industrial Use Anesthetics (Ropivacaine) Peptide SynthesisGeneral Organic Synthesis
Scale-Up Risk Low (Gas byproduct HCl manageable)Moderate (Isobutene gas evolution)Low
Case Study: Synthesis of Local Anesthetics (Ropivacaine)[1][2]
  • Context: Ropivacaine requires high enantiomeric purity (>99.5% L-isomer).

  • Patent Insight (US 7,683,175): Traditional methods use N-acyl intermediates.[1] The use of the ethoxycarbonyl group allows for the formation of stable intermediates that can be recrystallized to upgrade enantiomeric excess (ee).

  • Performance: The EtOCO derivative often yields crystalline solids, whereas Boc derivatives of small amino acids can sometimes be oils, complicating purification on a multi-kilogram scale.

  • Yield Comparison:

    • EtOCO Route: Typical yields for acylation with Ethyl Chloroformate are 88-95% (referencing Schotten-Baumann conditions in US 4,940,795 context).[1]

    • Boc Route: Yields are comparable (90-98%), but the reagent cost is 5-10x higher per mole.[1]

Part 3: Experimental Protocol (Self-Validating)

Objective: Synthesis of this compound via Schotten-Baumann conditions. Source Grounding: Adapted from standard protocols for carbamate synthesis cited in US 4,105,776 and Org.[1] Synth. Coll. Vol. 2 .

Materials
  • Pipecolic acid (2-Piperidinecarboxylic acid)[1][2]

  • Ethyl Chloroformate (1.1 equiv)[1]

  • Sodium Hydroxide (NaOH) (2.2 equiv)[1]

  • Solvent: Water/Dioxane or Water/THF (1:1 mixture)[1]

Step-by-Step Workflow
  • Dissolution: Dissolve pipecolic acid (10 mmol) in 20 mL of 2N NaOH solution. Cool the mixture to 0°C in an ice bath.

    • Checkpoint: Ensure the solution is clear (pH > 12) before proceeding.[1]

  • Acylation: Dropwise add ethyl chloroformate (11 mmol) over 30 minutes while vigorously stirring.

    • Causality: Slow addition prevents the accumulation of exothermic heat, which could hydrolyze the chloroformate reagent before it reacts with the amine.

    • pH Control: Simultaneously add 2N NaOH to maintain pH between 10-11.[1] If pH drops below 9, the amine becomes protonated (ammonium) and non-nucleophilic, stopping the reaction.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.

  • Workup:

    • Wash the basic aqueous layer with diethyl ether (2 x 10 mL) to remove unreacted chloroformate or neutral impurities.[1]

    • Acidify the aqueous layer carefully with 6N HCl to pH 2.[1]

    • Observation: The product should precipitate as an oil or solid.[1]

  • Isolation: Extract the acidic aqueous phase with Ethyl Acetate (3 x 20 mL). Dry combined organics over MgSO4 and concentrate in vacuo.

  • Validation:

    • Yield: Expected 85-92%.

    • Purity: Check via TLC (MeOH/DCM 1:9).[1] The product spot will be less polar than the starting amino acid.[1]

Part 4: Advanced Applications (HCV & Linkers)

HCV NS5A Inhibitors: Recent patents (e.g., US 2012/0328565 ) cite pipecolic acid derivatives as caps for the NS5A replication complex inhibitors. The N-ethoxycarbonyl group mimics the carbamate functionality found in approved drugs like Daclatasvir, providing metabolic stability and hydrogen-bonding interactions within the viral protein binding pocket.[1]

Antibody-Drug Conjugates (ADCs): Patent EP 3082878 B1 describes "Methylene Carbamate Linkers" where pipecolic acid moieties are used as spacers.[1] The N-protection strategy is crucial here to prevent premature cyclization or degradation of the linker payload during conjugation to the antibody.[1]

Part 5: Visualization of Synthetic Logic

The following diagram illustrates the decision logic and synthetic pathway for utilizing this compound in the production of Ropivacaine, contrasting it with the Boc pathway.

G Start Starting Material: Racemic Pipecolic Acid Decision Select N-Protecting Group Start->Decision Path_EtOCO Route A: Ethyl Chloroformate (Cost-Effective) Decision->Path_EtOCO Industrial Scale Path_Boc Route B: Boc-Anhydride (High Cost, Acid Labile) Decision->Path_Boc Lab Scale Intermediate_EtOCO 1-(Ethoxycarbonyl)piperidine-2-COOH (Stable to weak acid) Path_EtOCO->Intermediate_EtOCO Intermediate_Boc N-Boc-Pipecolic Acid (Cleaves in HCl/TFA) Path_Boc->Intermediate_Boc Resolution Chiral Resolution (e.g., Tartaric Acid) Intermediate_EtOCO->Resolution Intermediate_Boc->Resolution Coupling Coupling with 2,6-Xylidine Resolution->Coupling Deprotection_EtOCO Hydrolysis/Modification (Base or Reduction) Coupling->Deprotection_EtOCO From EtOCO Route Deprotection_Boc Acidolysis (TFA) Risk: Side Reactions Coupling->Deprotection_Boc From Boc Route Product Final API: Ropivacaine / Levobupivacaine Deprotection_EtOCO->Product Deprotection_Boc->Product

Caption: Comparative workflow for the synthesis of Anesthetics showing the robustness of the Ethoxycarbonyl route (Green) versus the Boc route (Yellow/Red) in industrial contexts.

References

  • US 7,683,175 B2 .[1] Process of making optically pure L-pipecolic acid and process of making anesthetics and intermediates therefrom.[1] (2010).[1][3]

  • US 4,940,795 A . Process for the preparation of ethyl N-ethoxycarbonyl-4-piperidylideneacetate.[1] (1990).[1]

  • US 4,105,776 A . Proline derivatives and related compounds.[1][4][5] (1978).[1]

  • US 2012/0328565 A1 . Antiviral compounds (HCV NS5A Inhibitors).[1][3] (2012).[1][3][6][7]

  • EP 3082878 B1 . Methylene carbamate linkers for use with targeted-drug conjugates.[1][8][9] (2016).[1][7]

  • Organic Syntheses , Coll. Vol. 2, p. 464 (1943).[1] Ethyl N-methylcarbamate (General Protocol).[1][1]

Sources

Safety Operating Guide

1-(Ethoxycarbonyl)piperidine-2-carboxylic Acid: Proper Disposal Procedures

[1][2][3][4][5][6][7]

Part 1: Executive Summary & Immediate Action

Do not dispose of 1-(Ethoxycarbonyl)piperidine-2-carboxylic acid down the drain.

While this compound is often viewed as a benign intermediate in peptide synthesis or medicinal chemistry, it is an organic acid with a carbamate protecting group. Responsible chemical management dictates it be treated as Hazardous Chemical Waste to prevent environmental accumulation of nitrogenous organic compounds.

Quick Disposal Matrix:

State Primary Hazard Disposal Stream Container Type
Solid (Pure) Irritant (Skin/Eye) Solid Organic Waste HDPE or Glass Jar
Solution Flammable/Corrosive Liquid Organic Waste Solvent Safety Can

| Spill | Irritant Dust | Sweep/Neutralize | Sealed Bag/Pail |[1]

Part 2: Chemical Profile & Hazard Assessment

To manage waste effectively, one must understand the chemistry of the refuse. This compound (CAS: 115939-25-8 for the (S)-isomer, or general racemic forms) presents specific handling requirements based on its functional groups.

Structural Implications for Disposal
  • Carboxylic Acid Moiety (

    
    ):  The free acid at position 2 makes aqueous solutions acidic. If large quantities are dissolved in water, the pH may drop below 2.0, classifying it as RCRA Corrosive Waste (D002) .
    
  • Ethoxycarbonyl (Carbamate) Group: This protecting group is relatively stable but can hydrolyze under strong acidic or basic conditions to release ethanol and the free amino acid (pipecolic acid). Incineration is the only method that ensures complete destruction of the carbamate linkage, preventing potential environmental leaching.

Physical Properties Data
PropertyValue/DescriptionOperational Relevance
Physical State White to off-white solidGenerates dust; requires respiratory protection during transfer.[1]
Solubility Soluble in organic solvents (DCM, EtOAc), slightly soluble in waterDictates waste stream segregation (Halogenated vs. Non-halogenated).[1]
Reactivity Incompatible with strong oxidizersCRITICAL: Do not store waste in containers with nitric acid or perchlorates.[1][2]

Part 3: Waste Stream Classification (RCRA & Global Standards)

In the United States, this compound is not explicitly "P-listed" (acutely toxic) or "U-listed" (toxic) under EPA regulations (40 CFR Part 261). However, as a generator, you are responsible for determining if the waste exhibits hazardous characteristics.

Recommended Classification:

  • Primary Classification: Non-RCRA Regulated Chemical Waste (unless mixed with listed solvents).[3]

  • Best Practice: Manage as Hazardous Organic Waste for high-temperature incineration. This aligns with "Cradle-to-Grave" stewardship principles.[1]

Part 4: Standard Operating Procedures (SOP)

A. Routine Disposal of Solid Waste[9]
  • Step 1: Segregation. Ensure the solid is chemically compatible with other items in your Solid Waste bin. Avoid mixing with strong bases (e.g., KOH pellets) to prevent exothermic neutralization in the bin.

  • Step 2: Packaging. Place the solid in a clear, sealable polyethylene bag or a screw-top HDPE jar. Double-bagging is recommended to prevent dust leakage.

  • Step 3: Labeling.

    • Do not use abbreviations. Write "this compound."

    • Check "Irritant" on the hazard label.

    • Date the container upon closure.

B. Disposal of Liquid Waste (Mother Liquors)

If the compound is dissolved in a reaction solvent (e.g., Dichloromethane or Ethyl Acetate):

  • Step 1: Identify the Solvent. The solvent dictates the stream.

    • Halogenated (DCM, Chloroform): Use the Halogenated Waste carboy.

    • Non-Halogenated (EtOAc, Methanol): Use the Organic Solvents carboy.

  • Step 2: pH Check. If the solution is aqueous or highly acidic, check the pH. If pH < 2, do not add to a general solvent carboy without consulting your EHS officer, as it may react with other wastes (e.g., sodium azide residues).

Part 5: Emergency Response (Spill Protocol)

Scenario: A 50g bottle drops and shatters on the lab floor.

  • Secure the Perimeter: Alert nearby personnel. Don PPE (Nitrile gloves, lab coat, safety goggles, and N95 dust mask if powder is airborne).

  • Containment: Cover the spill with a spill pad or paper towels to prevent tracking.

  • Neutralization (The Self-Validating Step):

    • Liberally sprinkle Sodium Bicarbonate (

      
      )  or a commercial acid neutralizer over the solid.
      
    • Wet slightly with water if it is dry powder to initiate the reaction.

    • Observation: You will observe bubbling (

      
       release). Wait until bubbling ceases.  This visual cue confirms the acid has been neutralized to a safe pH.
      
  • Collection: Sweep the resulting paste into a dustpan.

  • Disposal: Place the neutralized debris into a heavy-duty plastic bag. Label as "Spill Debris: Neutralized Organic Acid" and dispose of as chemical waste.

Part 6: Visual Workflows

The following diagrams outline the logical decision-making process for disposal and spill management.

Workflow 1: Disposal Decision Tree

Disposal_LogicStartWaste Generation:This compoundStatePhysical State?Start->StateSolidSolid / PowderState->SolidLiquidLiquid / SolutionState->LiquidBinSolidBin: Solid Organic Waste(Double Bagged)Solid->BinSolidSolventCheckSolvent Type?Liquid->SolventCheckHaloHalogenated(DCM, CHCl3)SolventCheck->HaloNonHaloNon-Halogenated(EtOAc, MeOH)SolventCheck->NonHaloAqueousAqueousSolventCheck->AqueousBinHaloBin: Halogenated WasteHalo->BinHaloBinNonHaloBin: Non-Halogenated WasteNonHalo->BinNonHaloNeutralizeAdjust pH to 6-8then Organic WasteAqueous->Neutralize

Figure 1: Decision tree for selecting the correct waste stream based on physical state and solvent composition.[1]

Workflow 2: Spill Response Logic

Spill_ResponseStartSpill DetectedPPEDon PPE:Gloves, Goggles, MaskStart->PPEContainContain Spill(Prevent spreading)PPE->ContainNeutralizeApply NaHCO3(Sodium Bicarbonate)Contain->NeutralizeWaitWait for Bubblingto CeaseNeutralize->WaitCollectSweep & BagWait->CollectLabelLabel & DisposeCollect->Label

Figure 2: Sequential protocol for safely managing a laboratory spill of organic acid.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g). [Link][1][4]

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